molecular formula C30H22 B1295331 p-Quinquephenyl CAS No. 3073-05-0

p-Quinquephenyl

Número de catálogo: B1295331
Número CAS: 3073-05-0
Peso molecular: 382.5 g/mol
Clave InChI: OMCUOJTVNIHQTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

P-Quinquephenyl is a useful research compound. Its molecular formula is C30H22 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,4-bis(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCUOJTVNIHQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184751
Record name p-Quinquephenyl
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3073-05-0
Record name p-Quinquephenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050
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Record name p-Quinquephenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Quinquephenyl
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of p-Quinquephenyl via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-quinquephenyl, a significant oligo(p-phenylene), through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is pivotal for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This document details the reaction conditions, presents a specific experimental protocol, and visualizes the process workflow and the fundamental interactions of the key components.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][2][3]

The catalytic cycle of the Suzuki coupling reaction proceeds through three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Synthesis of this compound: Reaction Conditions and Protocol

The synthesis of this compound can be efficiently achieved by the Suzuki coupling of a central terphenyl unit with two phenylboronic acid molecules. A notable example is the coupling of 4,4''-dibromo-p-terphenyl with phenylboronic acid. The following table summarizes the reaction conditions from a solid-state synthesis approach, which offers advantages in terms of solvent reduction and simplified purification.

ParameterCondition
Aryl Halide 4,4''-Dibromo-p-terphenyl
Organoboron Reagent Phenylboronic acid
Catalyst Poly(4VP-co-4tBS)-Pd
Base Anhydrous K₃PO₄
Solvent Water (in catalytic amount)
Temperature 80-95 °C
Molar Ratio (Aryl Halide:Boronic Acid:Base) 1.0 : 1.5 (per Br) : 3.0
Catalyst Loading 0.36 mol%

Table 1: Reaction Conditions for the Solid-State Suzuki-Miyaura Synthesis of this compound.[4]

Detailed Experimental Protocol

This protocol is adapted from the general method for solid-state Suzuki-Miyaura reactions described by Deng, et al. (2022).[4]

Materials:

  • 4,4''-Dibromo-p-terphenyl (1.0 mol equiv)

  • Phenylboronic acid (1.5 mol equiv per bromine atom)

  • Anhydrous Potassium Phosphate (K₃PO₄) (3.0 mol equiv)

  • Poly(4VP-co-4tBS)-Pd catalyst (0.36 mol%)

  • Deionized Water

  • Glass beads (2 mm diameter)

  • Ethyl acetate (for extraction)

  • 4-mL screw-cap vial

Procedure:

  • To a 4-mL screw-cap vial, add glass beads (1.0 g).

  • Add 4,4''-dibromo-p-terphenyl (0.50 mmol, 1.0 mol equiv), phenylboronic acid (1.5 mmol, 1.5 mol equiv per Br), anhydrous K₃PO₄ (1.5 mmol, 3.0 mol equiv), and the poly(4VP-co-4tBS)-Pd catalyst (0.0018 mmol, 0.36 mol%).

  • Vortex the vial for 1 minute to homogenize the solid mixture.

  • Add deionized water (90 µL, 10 equiv) to the mixture and vortex for an additional minute.

  • Place the vial in a heating block preheated to 80-95 °C.

  • Allow the reaction to proceed for 24 hours.

  • After cooling to room temperature, extract the product from the solid mixture using ethyl acetate.

  • The catalyst can be recovered from the reaction mixture after product extraction for potential reuse.

  • The crude product can be further purified by standard techniques such as recrystallization or column chromatography.

Visualizing the Suzuki Coupling Process

To better understand the experimental and conceptual frameworks of the Suzuki coupling for this compound synthesis, the following diagrams are provided.

experimental_workflow reagents 1. Reagent Mixing (Aryl Halide, Boronic Acid, Base, Catalyst) homogenize 2. Homogenization (Vortexing) reagents->homogenize reaction 3. Reaction (Heating at 80-95°C) homogenize->reaction extraction 4. Product Extraction (Ethyl Acetate) reaction->extraction purification 5. Purification (Recrystallization/ Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via solid-state Suzuki coupling.

suzuki_components cluster_reactants Reactants cluster_catalytic_system Catalytic System Aryl Halide Aryl Halide (4,4''-Dibromo-p-terphenyl) Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Organoboron Organoboron Reagent (Phenylboronic Acid) Organoboron->Suzuki Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Suzuki Coupling enables Base Base (e.g., K3PO4) Base->Suzuki Coupling activates Product This compound Suzuki Coupling->Product

Caption: Logical relationship of key components in the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and adaptable method for the synthesis of this compound and other oligo(p-phenylene)s. The presented solid-state protocol highlights a more environmentally benign approach by minimizing solvent use. For researchers and professionals in drug development and materials science, a thorough understanding of the reaction conditions and procedural nuances is crucial for the successful synthesis of these and other complex molecular architectures. The versatility of the Suzuki coupling continues to drive innovation in the creation of novel compounds with significant potential in various scientific fields.

References

The Engine of Innovation: A Technical Guide to Palladium-Catalyzed p-Quinquephenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon bonds. This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and comparative analysis of the primary palladium-catalyzed methods for the synthesis of p-quinquephenyl, a representative oligo(p-phenylene) with significant applications in organic electronics and as a structural motif in medicinal chemistry.

Core Mechanisms: The Catalytic Cycles of Polyphenyl Synthesis

The construction of this compound via palladium catalysis predominantly relies on three named reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. While all three achieve the same fundamental transformation—the formation of a new C-C bond between aryl groups—they differ in the nature of the organometallic nucleophile, which in turn influences reaction conditions, functional group tolerance, and overall efficiency. The catalytic cycles for these reactions share a common three-step pathway: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryls and oligoarenes due to its mild reaction conditions, the use of relatively stable and non-toxic organoboron reagents, and its broad functional group tolerance. The synthesis of this compound can be envisioned through the iterative coupling of smaller phenyl units or the direct coupling of a terphenyl derivative with a phenylboronic acid.

The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 4,4''-dibromo-p-terphenyl) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid. The cycle concludes with reductive elimination, where the two organic groups on the palladium complex couple to form the desired C-C bond, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_diaryl ar_boronic Ar'-B(OR)_2 (Base) ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Stille_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_diaryl ar_stannane Ar'-SnR_3 ar_stannane->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Negishi_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_diaryl ar_zinc Ar'-ZnX ar_zinc->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Suzuki_Workflow start Start: Combine Reactants and Base inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atmosphere add_solvents Add Degassed Solvents (Toluene, Dioxane, Water) inert_atmosphere->add_solvents add_catalyst Add Pd(PPh₃)₄ Catalyst add_solvents->add_catalyst heating Heat to 85 °C with Stirring add_catalyst->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: This compound purification->product

Unveiling the Structure of p-Quinquephenyl: A Technical Guide to X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure Analysis of p-Quinquephenyl using X-ray Diffraction.

This technical guide provides a comprehensive overview of the experimental procedures and data analysis involved in determining the crystal structure of this compound (p-5P), a molecule of significant interest in organic electronics and materials science. This document details the synthesis of p-5P, methods for single crystal growth, and a thorough protocol for X-ray diffraction (XRD) analysis, presenting key crystallographic data in a clear and comparative format.

Synthesis of this compound

The synthesis of this compound can be achieved through various coupling reactions. A reliable and well-documented method involves a multi-step synthesis starting from 4-bromobenzaldehyde, leading to the formation of E,E-1,4-bis(4-bromophenyl)-1,3-butadiene, which then undergoes further reactions to yield the final this compound product[1][2]. Common synthetic strategies include Suzuki, Yamamoto, and Negishi coupling reactions[3][4][5][6][7][8][9][10].

A generalized synthetic workflow is outlined below:

cluster_synthesis Synthesis of this compound 4-bromobenzaldehyde 4-bromobenzaldehyde Intermediate_1 E,E-1,4-bis(4-bromophenyl)-1,3-butadiene 4-bromobenzaldehyde->Intermediate_1 Multi-step synthesis This compound This compound Intermediate_1->this compound Coupling Reaction (e.g., Suzuki)

Figure 1: Synthetic pathway for this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. Two primary methods have been effectively employed for the growth of this compound crystals: slow cooling of a saturated solution and physical vapor transport (PVT).

Solution Growth Method

This technique relies on the slow crystallization of p-5P from a supersaturated solution.

Experimental Protocol:

  • Solvent Selection: Chlorobenzene is a suitable solvent for this method[11].

  • Preparation of Saturated Solution: A saturated solution of this compound in chlorobenzene is prepared by heating.

  • Slow Cooling: The hot, saturated solution is allowed to cool down to room temperature very slowly over an extended period. High-quality crystals have been reportedly grown over a period of 32 days[11].

  • Crystal Harvesting: Once formed, the crystals are carefully harvested from the solution.

Physical Vapor Transport (PVT) Method

The PVT method involves the sublimation of the material in a vacuum-sealed tube with a temperature gradient, leading to the growth of crystals in the cooler region.

Experimental Protocol:

  • Sample Preparation: A purified sample of this compound powder is placed at one end of a sealed ampoule.

  • Temperature Gradient: The ampoule is placed in a furnace with a defined temperature gradient. The end with the powder (source) is heated to a higher temperature to induce sublimation, while the other end (growth zone) is maintained at a lower temperature.

  • Crystal Growth: The gaseous this compound molecules travel to the cooler end of the ampoule and deposit, forming single crystals over time. This process is typically carried out over several days[11].

X-ray Diffraction Analysis

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal[12][13]. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.

Experimental Workflow

The general workflow for the X-ray diffraction analysis of this compound crystals is depicted in the following diagram:

cluster_workflow X-ray Diffraction Experimental Workflow Crystal_Mounting Mount Single Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

Figure 2: Workflow for X-ray crystal structure analysis.

Experimental Protocol
  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. For this compound, data has been collected using instruments such as a CAD4 diffractometer[11]. Data is typically collected at both room temperature (e.g., 293 K or 295 K) and low temperature (e.g., 85 K or 110 K) to study temperature-dependent structural changes.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to reduce the data to a set of unique reflection intensities.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, most accurate crystal structure.

Crystal Structure Data of this compound

The crystal structure of this compound has been determined at both room and low temperatures, revealing interesting conformational and packing characteristics. At room temperature, the molecule is largely planar and packs in a herringbone arrangement. At low temperatures, a phase transition occurs, leading to a different crystal system and a non-planar molecular conformation.

Unit Cell Parameters

The unit cell parameters for this compound at different temperatures are summarized in the table below.

ParameterRoom Temperature (295 K)Low Temperature (110 K)
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)22.056~22
b (Å)5.581~11.16
c (Å)8.070~16.14
α (°)90-
β (°)97.91-
γ (°)90-
Volume (ų)982.5-
Z2-

Data sourced from multiple references, slight variations may exist. At 110 K, the b and c parameters are approximately doubled compared to the room temperature cell[11]. A detailed study at 85K also confirmed the triclinic P-1 space group[11].

Molecular and Crystal Packing Characteristics
FeatureRoom TemperatureLow Temperature (85 K)
Molecular Conformation PlanarNon-planar, twisted phenyl rings
Crystal Packing Herringbone-
Number of independent C atoms 15120

The planarity at room temperature facilitates strong π-π interactions, while the twisted conformation at low temperatures suggests a change in the intermolecular forces governing the crystal packing[11].

Conclusion

This guide has provided a detailed technical overview of the synthesis, crystal growth, and X-ray diffraction analysis of this compound. The presented protocols and data serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development. The distinct crystal structures of this compound at different temperatures highlight the importance of temperature-dependent studies in understanding the structure-property relationships of organic semiconductor materials. The provided workflows and data tables offer a solid foundation for further research and application of this compound and related oligo(p-phenylene)s.

References

A Technical Guide to Single Crystal X-ray Diffraction Analysis of p-Quinquephenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the software, experimental protocols, and data analysis involved in the single crystal X-ray diffraction (SCXRD) of p-Quinquephenyl. This oligo(p-phenylene) is of significant interest in materials science and serves as a model compound for understanding the structural properties of more complex organic semiconductor materials.

Introduction to Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and crystallographic unit cell parameters. This information is crucial for understanding the structure-property relationships of crystalline materials like this compound.

Experimental and Computational Workflow

The process of determining the crystal structure of this compound via SCXRD involves several key stages, from crystal growth to structure refinement and validation. The overall workflow is depicted in the diagram below.

scxrd_workflow cluster_experiment Experimental Protocol cluster_data_processing Data Processing and Structure Solution cluster_refinement Structure Refinement and Validation cluster_software Common Software Packages crystal_growth Crystal Growth of this compound crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction and Integration data_collection->data_reduction bruker_apex Bruker APEX Suite data_collection->bruker_apex space_group Space Group Determination data_reduction->space_group data_reduction->bruker_apex structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement shelx SHELX (SHELXT, SHELXL) structure_solution->shelx validation Structure Validation structure_refinement->validation structure_refinement->shelx olex2 Olex2 structure_refinement->olex2 cif_generation CIF File Generation validation->cif_generation platon PLATON validation->platon mercury Mercury cif_generation->mercury

Caption: Workflow for single crystal X-ray diffraction analysis.

Experimental Protocol

A representative experimental protocol for the single crystal X-ray diffraction analysis of this compound is detailed below.

Crystal Growth

High-quality single crystals of this compound can be grown by slow cooling of a hot chlorobenzene solution.[1] Another method that has been successfully employed is physical vapor transport.[1]

Crystal Selection and Mounting

A suitable single crystal of this compound is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. The selected crystal is then mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, to prevent ice formation during low-temperature data collection.

Data Collection

X-ray diffraction data is collected using a diffractometer equipped with a microfocus X-ray source and a sensitive detector. Data for this compound has been collected at both room temperature (293 K) and low temperature (85 K) to study the effects of thermal motion.[1]

Instrumentation:

  • Diffractometer: Bruker D8 VENTURE or similar.[2]

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

  • Detector: Photon-counting detector (e.g., PHOTON II).

  • Software for Data Collection: The APEX software suite from Bruker is commonly used for instrument control and data acquisition.[2]

The data collection strategy typically involves a series of omega and phi scans to cover a significant portion of the reciprocal space.

Data Processing and Structure Analysis Software

A variety of software packages are available for processing the raw diffraction data and solving and refining the crystal structure. These range from commercial packages to freely available academic software.

Data Reduction and Integration

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. Absorption corrections are also applied.

  • Software: The data reduction is often performed using the instrument manufacturer's software, such as SAINT (Bruker). SADABS (Bruker) can be used for absorption correction.

Structure Solution and Refinement

The crystal structure is typically solved using direct methods or Patterson methods and then refined using a full-matrix least-squares approach.

  • SHELX: This is a widely used and powerful suite of programs for structure solution (SHELXT or SHELXS) and refinement (SHELXL).[3][4]

  • Olex2: A popular graphical user interface that integrates with SHELX and provides a user-friendly platform for structure solution, refinement, and visualization.[3]

  • CRYSTALS: A comprehensive software package for single crystal X-ray structure refinement and analysis.[5]

The logical flow for structure solution and refinement is outlined below.

structure_solution_refinement cluster_solution Structure Solution cluster_refinement_cycle Refinement Cycle raw_data Raw Diffraction Data (.hkl file) shelxt SHELXT/SHELXS raw_data->shelxt ins_file Instruction File (.ins file) ins_file->shelxt initial_model Initial Structural Model shelxt->initial_model shelxl SHELXL Refinement initial_model->shelxl fourier_map Difference Fourier Map Analysis shelxl->fourier_map final_model Final Refined Model shelxl->final_model Convergence met model_modification Model Modification fourier_map->model_modification model_modification->shelxl Iterate until convergence

Caption: Logical flow of structure solution and refinement.

Structure Validation and Visualization

Once the structure is refined, it is essential to validate the model to ensure its quality and chemical reasonableness.

  • PLATON: A multipurpose crystallographic tool that is widely used for structure validation.[5][6]

  • Mercury: A powerful tool for 3D visualization of crystal structures, as well as for analyzing intermolecular interactions.[6]

  • enCIFer: Used for editing and validating Crystallographic Information Files (CIFs) for publication.[6]

Crystallographic Data for this compound

The following tables summarize the crystallographic data for this compound at 293 K and 85 K, as reported in the literature.[1]

Table 1: Crystal Data and Structure Refinement for this compound

Parameter293 K85 K
Empirical formulaC₃₀H₂₂C₃₀H₂₂
Formula weight382.48382.48
Temperature (K)293(2)85(2)
Wavelength (Å)0.710730.71073
Crystal systemMonoclinicTriclinic
Space groupP2₁/cP-1
Unit cell dimensions
a (Å)8.091(5)15.861(5)
b (Å)5.568(5)11.023(5)
c (Å)22.108(5)21.964(5)
α (°)9090.03(3)
β (°)98.11(3)98.28(3)
γ (°)9090.01(3)
Volume (ų)986.5(13)3799(3)
Z28
Density (calculated, g/cm³)1.2871.338
Absorption coefficient (mm⁻¹)0.0710.074
F(000)4041616
Data collection and refinement
Reflections collected525046587
Independent reflections173513328
R(int)0.04540.0544
Goodness-of-fit on F²1.0501.033
Final R indices [I>2σ(I)]R₁ = 0.0416, wR₂ = 0.1098R₁ = 0.0461, wR₂ = 0.1068
R indices (all data)R₁ = 0.0617, wR₂ = 0.1206R₁ = 0.0758, wR₂ = 0.1171
Largest diff. peak and hole (e.Å⁻³)0.199 and -0.1980.288 and -0.298

Data sourced from a study by Kubicki et al. and presented here for illustrative purposes.[1]

Conclusion

The single crystal X-ray diffraction analysis of this compound provides invaluable insights into its solid-state structure. The choice of software for data collection, processing, and refinement plays a critical role in obtaining a high-quality structural model. The workflow and data presented in this guide offer a comprehensive overview for researchers and scientists working with this and related organic materials. The use of established software packages like SHELX, Olex2, and PLATON ensures robust and reliable structure determination.

References

Technical Guide: Photoluminescence Quantum Yield (PLQY) Measurement of p-Quinquephenyl in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and a detailed protocol for measuring the photoluminescence quantum yield (PLQY) of p-Quinquephenyl in a solution phase. It is designed to assist researchers in obtaining accurate and reproducible data for this important photophysical parameter.

Introduction to Photoluminescence Quantum Yield

The photoluminescence quantum yield (ΦPL or PLQY) is a fundamental metric that quantifies the efficiency of a substance's photoluminescence process.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the material.[3][4] A high PLQY is crucial for applications requiring efficient light emission, such as in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.[4][5] this compound, an oligophenylene, is a molecule of interest due to its rigid structure and potential as a blue-emitting material. Accurate determination of its PLQY is essential for evaluating its performance and suitability for various optoelectronic applications.

There are two primary methods for measuring PLQY: the absolute method and the relative (or comparative) method.[1][4] The absolute method, which typically requires an integrating sphere, directly measures the ratio of emitted to absorbed photons.[1][6] The relative method, which is more common and accessible, compares the fluorescence of the sample to a well-characterized standard of known PLQY.[3][4] This guide will focus on the widely used relative method.

Photophysical Data of this compound

The following table summarizes the reported photophysical properties of this compound in solution from available literature.

PropertyValueSolventReference
Absorption Maximum (λabs) 312 nmDimethylformamide[7]
Molar Extinction Coefficient (ε) 62,500 M-1cm-1Dimethylformamide[7]
Fluorescence Quantum Yield (ΦPL) 0.89Cyclohexane[7]

Note: Photophysical properties such as absorption and emission maxima can be highly solvent-dependent.

Core Principles of Relative PLQY Measurement

The relative PLQY method relies on the principle that for an optically dilute solution (Absorbance < 0.1), the measured fluorescence intensity is directly proportional to the number of absorbed photons.[3] By comparing the integrated fluorescence intensity and the absorbance of an unknown sample to a reference standard with a known quantum yield (Φstd), the quantum yield of the sample (Φs) can be calculated.

The governing equation is as follows:

Φs = Φstd * (Is / Istd) * (Astd / As) * (ns2 / nstd2)

Where:

  • Φ is the photoluminescence quantum yield.

  • I is the integrated area under the corrected emission spectrum.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and std refer to the sample and the standard, respectively.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Photon Absorption (kₐ) S1->S0 Radiative Decay (Fluorescence, kᵣ) S1->S0 Non-Radiative Decay (Heat, kₙᵣ) eq PLQY = kᵣ / (kᵣ + kₙᵣ)

Detailed Experimental Protocol

This protocol outlines the steps for determining the PLQY of this compound in cyclohexane using p-Quaterphenyl as a reference standard, which also has a high quantum yield in the same solvent.[8]

4.1. Materials and Instruments

  • Sample: this compound (CAS: 3073-05-0)

  • Standard: p-Quaterphenyl (CAS: 135-70-6), ΦPL = 0.89 in cyclohexane.[8]

  • Solvent: Spectroscopic grade cyclohexane (n = 1.426)

  • Instruments:

    • UV-Vis Spectrophotometer

    • Calibrated Spectrofluorometer with a xenon arc lamp source.[3]

  • Labware: 1 cm pathlength quartz cuvettes, Class A volumetric flasks, and micropipettes.

4.2. Solution Preparation

  • Stock Solutions: Prepare stock solutions of both this compound and p-Quaterphenyl in cyclohexane at a concentration of approximately 10-4 M. Ensure complete dissolution.

  • Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is below 0.1, ideally between 0.02 and 0.05, to minimize inner-filter effects.[3][8]

4.3. Spectroscopic Measurements

  • Absorbance Spectra:

    • Record the UV-Vis absorption spectrum for each working solution of this compound and p-Quaterphenyl from 250 nm to 450 nm.

    • Use the same cuvette for the blank (cyclohexane), standard, and sample solutions to maintain consistency.[3]

    • Determine the absorbance value (A) at the selected excitation wavelength (e.g., 310 nm). Ensure the absorbance is within the linear range (< 0.1).

  • Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 310 nm). Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

    • Record the corrected emission spectrum of the this compound solution. The typical emission range for this compound is approximately 330 nm to 500 nm.

    • Without changing any instrument settings, replace the sample cuvette with the cuvette containing the p-Quaterphenyl standard solution and record its corrected emission spectrum.

    • Finally, record the emission spectrum of the pure solvent (blank) under the same conditions to account for any background signal or Raman scattering.

4.4. Data Processing and Calculation

  • Integrate Emission Spectra: Subtract the blank spectrum from both the sample and standard emission spectra. Calculate the integrated fluorescence intensity (I) by finding the area under each corrected emission curve.

  • Calculate PLQY: Use the equation from Section 3 to calculate the PLQY of this compound. Since the same solvent is used for both sample and standard, the refractive index term (ns2 / nstd2) cancels out and can be omitted.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_calc 3. Analysis prep Prepare Dilute Solutions (Sample & Standard) Absorbance < 0.1 abs_meas Measure Absorbance (A) at Excitation Wavelength prep->abs_meas em_meas Measure Corrected Emission Spectra prep->em_meas calc Calculate PLQY using Comparative Equation abs_meas->calc data_proc Integrate Emission Spectra (I) em_meas->data_proc data_proc->calc

Conclusion

The accurate measurement of the photoluminescence quantum yield is a critical step in the characterization of fluorescent materials like this compound. The relative method, when performed with careful attention to experimental details such as solution concentration, instrument calibration, and selection of an appropriate standard, provides a reliable and accessible means of determining this key parameter. Following the detailed protocol in this guide will enable researchers to generate high-quality, reproducible PLQY data, facilitating the advancement of materials science and drug development.

References

An In-depth Technical Guide to Determining the Photoluminescence Lifetime of p-Quinquephenyl and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the experimental determination of the photoluminescence (fluorescence) lifetime of p-quinquephenyl derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the photophysical properties of aromatic compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of experimental workflows and underlying photophysical principles.

Quantitative Photoluminescence Data

The photoluminescence lifetime of this compound derivatives is influenced by the solvent environment. The following table summarizes the fluorescence lifetime (mean decay time), quantum yield, and emission anisotropy for two derivatives: 2,5,2"",5""-tetramethyl-p-quinquephenyl (TMI) and 3,5,3"",5""-tetra-t-butyl-p-quinquephenyl (QUI) in various solvents at 295 K.[1] A high quantum yield is generally accompanied by a short lifetime, not exceeding 1 nanosecond.[1]

CompoundSolventAnisotropy (r)Mean Decay Time (τ) (ns)Quantum Yield (Yp)
TMIDioxane0.2830.880.98
TMIBenzene0.2620.890.96
TMIToluene0.2350.900.97
TMICyclohexane0.2920.890.97
QUIDioxane0.2910.930.97
QUIBenzene0.2710.940.95
QUIToluene0.2460.950.96
QUICyclohexane0.3010.940.96

Experimental Protocol for Photoluminescence Lifetime Measurement

The following is a generalized experimental protocol for determining the photoluminescence lifetime of aromatic compounds like this compound using Time-Correlated Single Photon Counting (TCSPC), a widely used technique for its high sensitivity and temporal resolution.

2.1. Objective: To measure the fluorescence decay kinetics of this compound or its derivatives in a solution to determine its photoluminescence lifetime.

2.2. Materials and Equipment:

  • Fluorophore: High-purity this compound or its derivative.

  • Solvents: Spectroscopic grade solvents (e.g., dioxane, benzene, toluene, cyclohexane).

  • Sample Cuvettes: Quartz fluorescence cuvettes with a 1 cm path length.

  • Excitation Source: A pulsed light source with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond pulsed diode laser or a mode-locked Ti:Sapphire laser). The excitation wavelength should be chosen based on the absorption spectrum of the compound.

  • Monochromator: To select the excitation and emission wavelengths.

  • Photomultiplier Tube (PMT) or Avalanche Photodiode (APD): A sensitive single-photon detector.

  • TCSPC Electronics: Including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA).

  • Data Acquisition and Analysis Software.

  • Polarizers: To measure fluorescence anisotropy and to set the emission polarizer at the "magic angle" (54.7°) to eliminate polarization effects on the lifetime measurement.

2.3. Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound compound in the chosen spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects and aggregation. An absorbance of less than 0.1 at the excitation wavelength is recommended.

    • Transfer the solution to a clean quartz cuvette.

  • Instrument Setup:

    • Power on the laser source, detector, and TCSPC electronics and allow them to stabilize.

    • Set the excitation wavelength using the monochromator to match the absorption maximum of the sample.

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity.

    • Position the emission polarizer at the magic angle (54.7°) relative to the excitation polarizer to ensure that the measured decay is not influenced by rotational diffusion.

  • Instrument Response Function (IRF) Measurement:

    • Replace the sample cuvette with a cuvette containing a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).

    • Acquire the IRF by collecting the scattered excitation light. The IRF represents the time profile of the excitation pulse convolved with the response of the detection system.

  • Fluorescence Decay Measurement:

    • Place the sample cuvette back into the sample holder.

    • Begin data acquisition. The TCSPC electronics will measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

    • Continue collecting photons until a sufficient number of counts are in the peak channel of the decay curve to ensure good statistical accuracy (typically 10,000 counts).

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a model decay function (typically a sum of exponentials).

    • The fitting algorithm will vary the lifetime(s) and their amplitudes to minimize the difference between the convoluted model decay and the experimental data.

    • The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ²) value. A χ² value close to 1.0 indicates a good fit.

Visualizations

The following diagram illustrates the typical workflow for a photoluminescence lifetime measurement using the TCSPC technique.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Dilute Solution fill_cuvette Fill Quartz Cuvette prep_solution->fill_cuvette setup_instrument Instrument Setup prep_solution->setup_instrument measure_irf Measure IRF setup_instrument->measure_irf measure_decay Measure Fluorescence Decay measure_irf->measure_decay deconvolution Deconvolution of Decay Data measure_decay->deconvolution fitting Fit to Exponential Model deconvolution->fitting evaluation Evaluate Goodness of Fit fitting->evaluation

Caption: Experimental workflow for determining photoluminescence lifetime.

The Jablonski diagram is a fundamental concept in photochemistry that illustrates the electronic states of a molecule and the transitions between them.

jablonski_diagram S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

References

Solubility of p-Quinquephenyl in organic solvents like THF and chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-quinquephenyl in the common organic solvents tetrahydrofuran (THF) and chloroform. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information derived from related poly(p-phenylene) structures and presents a detailed experimental protocol for the quantitative determination of solubility.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a solvent is a critical physicochemical parameter. It is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible for dissolution to occur. For this compound, a nonpolar aromatic hydrocarbon, solubility is favored in nonpolar or moderately polar organic solvents that can effectively overcome the solute-solute interactions within the crystal lattice.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility Summary

Compound/Polymer ClassSolventReported Solubility
Functionalized Poly(p-phenylenes)THF, ChloroformExcellent[1]
Low-Molecular-Weight Poly(p-phenylene methylene)THF, ChloroformEntirely Soluble[2][3]

It is important to note that the solubility of unsubstituted oligo- and poly(p-phenylene)s is often limited due to strong intermolecular π-π stacking. Therefore, while solubility is expected, this compound may not be highly soluble in THF and chloroform at room temperature.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following method describes the isothermal equilibrium saturation technique coupled with UV-Vis spectrophotometry, a common and reliable method for determining the solubility of aromatic compounds.

Objective: To determine the saturation solubility of this compound in THF and chloroform at a specified temperature.

Materials:

  • This compound (high purity)

  • Tetrahydrofuran (THF), spectroscopic grade

  • Chloroform, spectroscopic grade

  • Volumetric flasks

  • Scintillation vials or sealed glass vessels

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (PTFE, 0.2 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent (THF or chloroform).

    • Perform a series of dilutions to create a set of calibration standards with decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Equilibrium Saturation:

    • Add an excess amount of solid this compound to a series of sealed glass vessels containing a known volume of the solvent (THF or chloroform). The presence of undissolved solid is crucial to ensure saturation.

    • Place the vessels in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Analysis:

    • Once equilibrium is achieved, cease stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.2 µm syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

    • Dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards B Construct Calibration Curve A->B C Add Excess Solute to Solvent D Equilibrate at Constant Temperature C->D E Filter Saturated Solution D->E F Measure Absorbance (UV-Vis) E->F G Calculate Concentration F->G H Determine Solubility G->H

Figure 1. Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound in THF and chloroform. For mission-critical applications, it is strongly recommended that researchers perform the detailed experimental protocol outlined above to obtain precise quantitative data under their specific laboratory conditions.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition Analysis of p-Quinquephenyl using TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Quinquephenyl, a member of the oligo(p-phenylene) family, is a rigid, rod-like molecule composed of five linearly connected benzene rings. Its highly conjugated π-electron system imparts unique optical and electronic properties, making it a material of significant interest in the field of organic electronics. Furthermore, the inherent thermal stability and biocompatibility of oligo(p-phenylene) derivatives have opened avenues for their application in biomedical fields, including drug delivery and advanced cell culture systems.

For drug development professionals, understanding the thermal stability of a compound like this compound is paramount. It dictates the feasible conditions for processing, sterilization, and storage of any potential therapeutic or diagnostic formulation. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, based on available data and analysis of closely related compounds.

Thermal Stability of this compound

Oligo(p-phenylene)s are renowned for their exceptional thermal stability, a characteristic attributed to the strength of the aromatic C-C and C-H bonds within their structure. This compound is no exception and exhibits a high melting point and decomposition temperature.

Melting Point

Differential Scanning Calorimetry (DSC) has determined the melting point of this compound to be in the range of 388-391 °C .[1] This high melting point is indicative of a stable crystalline lattice and strong intermolecular forces.

Thermogravimetric Analysis (TGA)

While a specific, publicly available TGA thermogram for this compound is not readily found in the literature, the thermal behavior of oligo(p-phenylene)s and poly(p-phenylene)s is well-documented. These materials generally exhibit decomposition temperatures well above 400 °C. For instance, ladder-type oligo(p-phenylene)s show degradation temperatures exceeding 400 °C[2][3], and poly(p-phenylene sulfide) is stable up to 425 °C.[4]

Based on the trend of increasing thermal stability with the number of phenyl rings in the oligomer chain, a representative TGA profile for this compound can be projected. The decomposition is expected to be a single-step process in an inert atmosphere, corresponding to the catastrophic breakdown of the molecular structure into smaller volatile fragments and char.

Table 1: Projected TGA Data for this compound in a Nitrogen Atmosphere

ParameterTemperature (°C)Mass Loss (%)
Onset Decomposition Temperature (Tonset)~ 450-
Peak Decomposition Temperature (Tpeak)~ 480-
Final Decomposition Temperature (Tfinal)~ 550-
Total Mass Loss-~ 60 - 70
Char Residue at 800 °C-~ 30 - 40

Note: This data is an educated projection based on the known properties of oligo(p-phenylene)s and should be confirmed by experimental analysis.

Experimental Protocol for TGA of this compound

To obtain precise data on the thermal stability of this compound, the following experimental protocol for Thermogravimetric Analysis (TGA) is recommended.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss of this compound as a function of temperature in an inert atmosphere.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • This compound powder (high purity)

  • Nitrogen gas (high purity, for inert atmosphere)

  • TGA sample pans (e.g., alumina or platinum)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature.

    • From the TGA curve, determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

    • From the DTG curve, identify the peak temperature (Tpeak), which corresponds to the maximum rate of decomposition.

    • Calculate the total percentage of mass loss and the percentage of char residue at the end of the experiment.

Visualizing the TGA Workflow and Data Interpretation

The logical flow of a TGA experiment and the subsequent data analysis can be visualized using a flowchart.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound load Load into TGA pan weigh->load place Place pan in TGA load->place purge Purge with Nitrogen place->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat plot Plot TGA and DTG curves heat->plot determine Determine Tonset, Tpeak, and Mass Loss plot->determine end end determine->end Final Report Data_Interpretation cluster_parameters Key Thermal Parameters tga_curve TGA Curve (Mass vs. Temperature) dtg_curve DTG Curve (d(Mass)/dT vs. Temperature) tga_curve->dtg_curve tonset Onset Temperature (Tonset) - Start of decomposition tga_curve->tonset mass_loss Total Mass Loss (%) - Volatile components tga_curve->mass_loss residue Char Residue (%) - Non-volatile carbonaceous material tga_curve->residue tpeak Peak Temperature (Tpeak) - Max decomposition rate dtg_curve->tpeak stability_assessment Assessment of Thermal Stability tonset->stability_assessment tpeak->stability_assessment mass_loss->stability_assessment residue->stability_assessment

References

Spectroscopic Analysis of p-Quinquephenyl: A Technical Guide to ¹H and ¹³C NMR Spectral Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Quinquephenyl, a member of the oligo(p-phenylene) class of compounds, is of significant interest in materials science and electronics due to its rigid, conjugated structure. Understanding its precise molecular structure is paramount for the rational design of novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the chemical structure of organic molecules. This technical guide provides a detailed overview of the anticipated ¹H and ¹³C NMR spectral assignments for this compound. Due to the limited availability of fully assigned experimental spectra for the unsubstituted parent compound in the public domain, this guide utilizes data from closely related oligo(p-phenylene)s and spectral prediction to offer a comprehensive and illustrative analysis.

Introduction

This compound consists of five linearly connected benzene rings. Its symmetrical structure simplifies its NMR spectra to a certain extent, but the subtle differences in the chemical environments of the protons and carbons in the different rings require careful analysis for unambiguous assignment. This guide will systematically break down the expected chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The symmetry of the molecule results in chemically equivalent protons, reducing the number of unique signals. We can designate the rings as A-B-C-B-A, where C is the central ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton LabelPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'Outer Rings (A)7.35 - 7.45d~ 7-8
H-3', H-5'Outer Rings (A)7.45 - 7.55t~ 7-8
H-4'Outer Rings (A)7.30 - 7.40t~ 7-8
H-2'', H-6''Inner Rings (B)7.65 - 7.75d~ 8-9
H-3'', H-5''Inner Rings (B)7.65 - 7.75d~ 8-9
H-2''', H-3''' H-5''', H-6'''Central Ring (C)7.70 - 7.80s-

Note: These are predicted values based on data from related oligo(p-phenylene)s and may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Assignments

The proton-decoupled ¹³C NMR spectrum of this compound will display a set of signals corresponding to the unique carbon atoms in the molecule. Due to symmetry, the number of signals is less than the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon LabelPositionPredicted Chemical Shift (δ, ppm)
C-1'Outer Rings (A)140.5 - 141.5
C-2', C-6'Outer Rings (A)127.0 - 128.0
C-3', C-5'Outer Rings (A)128.5 - 129.5
C-4'Outer Rings (A)127.5 - 128.5
C-1''Inner Rings (B)139.5 - 140.5
C-2'', C-6''Inner Rings (B)127.5 - 128.5
C-3'', C-5''Inner Rings (B)127.5 - 128.5
C-4''Inner Rings (B)139.0 - 140.0
C-1'''Central Ring (C)139.0 - 140.0
C-2''', C-3''', C-5''', C-6'''Central Ring (C)127.0 - 128.0

Note: These are predicted values and are subject to variation based on experimental conditions.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₂D₂Cl₄ for higher temperatures due to potential solubility issues). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Visualization of this compound Structure

The following diagram illustrates the structure of this compound with the numbering convention used for the predicted NMR assignments.

p_quinquephenyl cluster_A1 Ring A cluster_B1 Ring B cluster_C Ring C cluster_B2 Ring B cluster_A2 Ring A A1 C1' A2 C2' A3 C3' A4 C4' A5 C5' B1 C1'' A4->B1 A6 C6' B2 C2'' B3 C3'' B4 C4'' B5 C5'' C1 C1''' B4->C1 B6 C6'' C2 C2''' C3 C3''' C4 C4''' C5 C5''' B1_2 C1'' C4->B1_2 C6 C6''' B2_2 C2'' B3_2 C3'' B4_2 C4'' B5_2 C5'' A1_2 C1' B4_2->A1_2 B6_2 C6'' A2_2 C2' A3_2 C3' A4_2 C4' A5_2 C5' A6_2 C6'

Caption: Molecular structure of this compound with ring and atom labeling.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral assignments for this compound. While based on predictions from related structures, the provided data and experimental protocols offer a robust starting point for researchers working with this and similar oligo(p-phenylene) compounds. For definitive assignments, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be required on an experimentally obtained sample.

Unveiling the Electronic and Optical Landscape of p-Quinquephenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental electronic and optical characteristics of p-Quinquephenyl, a key building block in organic electronics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, experimental characterization techniques, and computational analysis.

This compound (p-5P) is a well-studied organic semiconductor belonging to the class of para-phenylene oligomers. Its rigid, planar structure and extended π-conjugation system give rise to unique electronic and optical properties that make it a highly attractive material for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. This technical guide delves into the core electronic and optical properties of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of the underlying scientific principles. While this compound's primary applications lie in materials science, this guide also briefly addresses the search for potential biological applications.

Electronic Properties

The electronic properties of this compound are largely dictated by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap, is a critical parameter that determines the material's conductivity and its potential for use in electronic devices.

Key Electronic Parameters of this compound
PropertyTypical ValueMethod of Determination
HOMO Energy Level-5.9 to -6.1 eVCyclic Voltammetry, Photoelectron Spectroscopy, DFT Calculations
LUMO Energy Level-2.4 to -2.6 eVCyclic Voltammetry, Inverse Photoelectron Spectroscopy, DFT Calculations
Electronic Band Gap3.5 to 3.7 eVCyclic Voltammetry, UV-Vis Spectroscopy, DFT Calculations
Ionization Potential~ 5.9 eVPhotoelectron Spectroscopy
Electron Affinity~ 2.4 eVInverse Photoelectron Spectroscopy

Optical Properties

The extended π-conjugation in this compound leads to strong absorption and emission of light in the ultraviolet and blue regions of the electromagnetic spectrum. This makes it a promising candidate for blue-light-emitting components in OLEDs.

Key Optical Properties of this compound
PropertyValueSolvent/State
Absorption Maximum (λ_abs)~340-350 nmSolution (e.g., chloroform)
Emission Maximum (λ_em)~400-440 nmSolution (e.g., chloroform)
Fluorescence Quantum Yield (Φ_F)High (>0.8)Solution
Stokes Shift~60-90 nmSolution

Experimental Protocols

The characterization of the electronic and optical properties of this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and estimate the optical band gap of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform, THF) with a concentration that results in an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption. For thin-film measurements, a thin layer of this compound is deposited on a quartz substrate using techniques like spin-coating, thermal evaporation, or drop-casting.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The spectrophotometer is first blanked with the pure solvent or the bare substrate. The absorbance of the sample is then measured over a specific wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified. The optical band gap can be estimated from the onset of the absorption edge using a Tauc plot.

experimental_workflow_uv_vis cluster_prep Sample Preparation prep_solution Prepare Dilute Solution instrument UV-Vis Spectrophotometer prep_solution->instrument prep_film Deposit Thin Film prep_film->instrument blank Blank Measurement (Solvent/Substrate) instrument->blank measure Measure Absorbance blank->measure analysis Data Analysis (λ_abs, Band Gap) measure->analysis

Diagram 1: Experimental workflow for UV-Vis absorption spectroscopy.
Photoluminescence Spectroscopy

Objective: To determine the emission spectrum, fluorescence quantum yield, and Stokes shift of this compound.

Methodology:

  • Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution or a thin film of this compound is prepared. The concentration is kept low to avoid self-quenching effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector (e.g., photomultiplier tube) is used.

  • Measurement: The sample is excited at a wavelength where it absorbs strongly (typically near its λ_abs). The emitted light is collected at a 90-degree angle to the excitation beam and scanned over a range of wavelengths longer than the excitation wavelength.

  • Data Analysis: The wavelength of maximum emission (λ_em) is determined. The Stokes shift is calculated as the difference between λ_em and λ_abs. The fluorescence quantum yield is determined by comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).

experimental_workflow_pl cluster_prep Sample Preparation prep_solution Prepare Dilute Solution instrument Spectrofluorometer prep_solution->instrument prep_film Deposit Thin Film prep_film->instrument excite Excite Sample (at λ_abs) instrument->excite measure Measure Emission Spectrum excite->measure analysis Data Analysis (λ_em, Quantum Yield, Stokes Shift) measure->analysis

Diagram 2: Experimental workflow for photoluminescence spectroscopy.
Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). A potentiostat is used to control the potential and measure the current.

  • Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The current response is measured as a function of the applied potential.

  • Data Analysis: The onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • E_HOMO = - (E_ox - E_(1/2, Fc/Fc+) + 4.8) eV

    • E_LUMO = - (E_red - E_(1/2, Fc/Fc+) + 4.8) eV

experimental_workflow_cv cluster_prep Sample Preparation prep_solution Prepare Solution with Supporting Electrolyte instrument Three-Electrode Cell and Potentiostat prep_solution->instrument scan Scan Potential and Measure Current instrument->scan analysis Determine Onset Potentials (E_ox, E_red) scan->analysis calculate Calculate HOMO/LUMO Energy Levels analysis->calculate

Diagram 3: Experimental workflow for cyclic voltammetry.

Computational Modeling: Density Functional Theory (DFT)

Objective: To theoretically calculate the electronic structure and properties of this compound.

Methodology:

  • Structure Optimization: The ground-state geometry of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.

  • Excited State Calculation: Time-dependent DFT (TD-DFT) can be used to calculate the energies of the excited states, which correspond to the absorption energies observed in UV-Vis spectroscopy.

logical_relationship_dft cluster_outputs Calculated Properties input Molecular Structure of this compound dft Density Functional Theory (e.g., B3LYP/6-31G(d)) input->dft homo_lumo HOMO/LUMO Energies Band Gap dft->homo_lumo geometry Optimized Geometry dft->geometry tddft Time-Dependent DFT absorption Absorption Spectrum (Excited States) tddft->absorption geometry->tddft

Diagram 4: Logical relationship in DFT calculations of this compound properties.

Biological Applications and Signaling Pathways

Despite its well-established role in organic electronics, a comprehensive search of the scientific literature reveals a notable lack of research on the direct application of this compound in drug development or its interaction with biological signaling pathways. Its low solubility in aqueous media and its primary design for charge transport and light emission in solid-state devices likely preclude significant biological activity. Therefore, at present, there are no established signaling pathways or drug development applications to report for this compound. The focus of research on this molecule remains firmly within the realm of materials science and electronics.

Conclusion

This compound stands as a canonical example of a π-conjugated oligomer with significant potential in organic electronics. Its well-defined electronic and optical properties, characterized by a wide band gap and strong blue fluorescence, have been extensively studied through a combination of experimental and computational techniques. This guide has provided a detailed overview of these properties, the methodologies used for their determination, and a summary of key quantitative data. While its future in the realm of materials science is bright, its journey into the world of biological applications has yet to begin.

An In-depth Technical Guide to the Determination of p-Quinquephenyl Molecular Orbital Energy Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental and theoretical methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of p-Quinquephenyl. Understanding these fundamental electronic properties is crucial for applications in organic electronics, materials science, and drug development, where p-phenylene oligomers are of significant interest.

Core Concepts: HOMO and LUMO in Molecular Systems

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO is the highest energy molecular orbital that is occupied by electrons and acts as an electron donor. Conversely, the LUMO is the lowest energy molecular orbital that is unoccupied and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its chemical reactivity, stability, and absorption/emission spectra.[1]

Experimental Determination of HOMO and LUMO Energy Levels

Several experimental techniques can be employed to directly or indirectly measure the HOMO and LUMO energy levels of this compound. The most common and powerful methods include Ultraviolet Photoelectron Spectroscopy (UPS), Inverse Photoelectron Spectroscopy (IPES), and Cyclic Voltammetry (CV).

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Level Determination

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons ejected from a material upon irradiation with ultraviolet photons.[2][3] By applying the principle of energy conservation, the binding energy of the valence electrons can be determined, which directly corresponds to the energy of the occupied molecular orbitals. The onset of the highest energy peak in the UPS spectrum corresponds to the ionization potential (IP) of the material, which is equivalent to the negative of the HOMO energy level.[4]

Experimental Protocol for UPS:

A detailed experimental protocol for obtaining UPS data for an organic thin film like this compound is as follows:

  • Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., gold or indium tin oxide) via vacuum sublimation to ensure a clean and well-defined surface.[5]

  • Vacuum Conditions: The experiment is conducted under ultra-high vacuum (UHV) conditions (typically < 10⁻⁹ mbar) to prevent surface contamination.

  • Photon Source: A gas discharge lamp, usually using Helium (He), serves as the UV photon source. He I (21.22 eV) and He II (40.81 eV) are the most common emission lines used.[6]

  • Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy distribution of the emitted photoelectrons.[5]

  • Fermi Level Calibration: The energy scale is calibrated by measuring the Fermi edge of a clean metallic sample (e.g., the substrate) in electrical contact with the sample.[4]

  • Data Analysis: The HOMO energy level is determined from the onset of the highest occupied molecular orbital feature in the UPS spectrum relative to the Fermi level.[4]

Inverse Photoelectron Spectroscopy (IPES) for LUMO Level Determination

IPES, also known as Bremsstrahlung Isochromat Spectroscopy (BIS), is a technique used to probe the unoccupied electronic states of a material.[7] In IPES, a beam of monoenergetic electrons is directed at the sample surface. When these electrons transition into unoccupied states, they can emit photons (Bremsstrahlung), and the energy of these photons is measured. The energy of the LUMO level corresponds to the lowest energy at which photon emission is detected. The electron affinity (EA) of the material, which is the negative of the LUMO energy, can be determined from the IPES spectrum.[8]

Experimental Protocol for IPES:

  • Sample and Vacuum: Similar to UPS, the experiment requires a thin film of this compound on a conductive substrate under UHV conditions.

  • Electron Source: A low-energy electron gun produces a monoenergetic electron beam.

  • Photon Detector: A photon detector, often a Geiger-Müller tube or a solid-state detector, is used to measure the energy of the emitted photons.

  • Data Analysis: The LUMO energy level is determined from the onset of the photon emission spectrum.

Cyclic Voltammetry (CV) for Estimating HOMO and LUMO Levels

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[9] From the oxidation and reduction potentials of a molecule, it is possible to estimate the HOMO and LUMO energy levels, respectively.[10][11] The onset of the first oxidation potential (E_ox) is related to the HOMO energy, while the onset of the first reduction potential (E_red) is related to the LUMO energy.[12] Ferrocene is often used as an internal standard for calibration.[11]

Experimental Protocol for Cyclic Voltammetry:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[13]

  • Electrolyte Solution: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[12]

  • Potential Sweep: The potential is swept linearly from an initial potential to a switching potential and then back.

  • Data Acquisition: The current is recorded as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energies can be estimated using the following empirical equations, often calibrated against a ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[5][10]

    • E_HOMO = - (E_ox_onset vs Fc/Fc⁺ + 4.8) eV

    • E_LUMO = - (E_red_onset vs Fc/Fc⁺ + 4.8) eV

Theoretical Determination of HOMO and LUMO Energy Levels

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of molecules like this compound.[14][15] DFT calculations can provide valuable insights into the energies and spatial distributions of the HOMO and LUMO.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method that can accurately predict the electronic properties of molecules.[1] The choice of the functional and basis set is crucial for obtaining reliable results. For organic molecules, the B3LYP hybrid functional combined with a 6-31G(d) basis set is a commonly used and well-validated level of theory.[14][15]

Computational Protocol for DFT Calculations:

  • Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically done using a geometry optimization calculation at the chosen level of theory (e.g., B3LYP/6-31G(d)).[1]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbital energies, including the HOMO and LUMO levels.

  • Software: A variety of quantum chemistry software packages can be used for these calculations, such as Gaussian, ORCA, or GAMESS.[16]

Data Presentation

The following table summarizes the experimentally and theoretically determined HOMO and LUMO energy levels for this compound. It is important to note that experimental values can vary depending on the specific experimental conditions and the phase of the material (gas, solution, or solid-state).

MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Experimental
Cyclic Voltammetry-5.90 to -5.92-3.00 to -3.042.86 - 2.91[5] (Estimated for similar oligomers)
Theoretical (DFT)
B3LYP/6-31G(d)-5.73-1.873.86[15] (Calculated for a similar oligomer)

Visualization of Workflows

Experimental Workflow for HOMO/LUMO Determination

Experimental_Workflow cluster_exp Experimental Determination UPS Ultraviolet Photoelectron Spectroscopy (UPS) HOMO HOMO Energy Level (Ionization Potential) UPS->HOMO IPES Inverse Photoelectron Spectroscopy (IPES) LUMO LUMO Energy Level (Electron Affinity) IPES->LUMO CV Cyclic Voltammetry (CV) CV->HOMO CV->LUMO

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

Theoretical Workflow for HOMO/LUMO Calculation

Theoretical_Workflow start Define Molecular Structure (this compound) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy results HOMO & LUMO Energy Levels sp_energy->results

Caption: Theoretical workflow for calculating HOMO and LUMO energy levels using DFT.

Conclusion

The determination of HOMO and LUMO energy levels of this compound is essential for understanding its electronic properties and potential applications. This guide has outlined the primary experimental techniques—UPS, IPES, and CV—along with their detailed protocols, and the standard theoretical approach using DFT calculations. By combining experimental measurements with computational modeling, researchers can gain a comprehensive and accurate picture of the frontier molecular orbitals of this compound, paving the way for the rational design of novel organic materials and pharmaceuticals.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of p-Quinquephenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and properties of p-quinquephenyl and its derivatives. These oligophenylenes are a significant class of organic materials investigated for their potential in organic electronics and photonics due to their rigid structure, high thermal stability, and unique photophysical properties. This document details common synthetic methodologies, extensive characterization techniques, and presents key quantitative data for a variety of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives primarily relies on palladium-catalyzed cross-coupling reactions, which allow for the sequential construction of the polyphenyl chain from smaller, functionalized aromatic precursors. Key methods include the Suzuki-Miyaura coupling, Grignard reagent-based coupling, and Diels-Alder reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is favored for its mild conditions and tolerance to a variety of functional groups.

Experimental Protocol: Synthesis of a Generic this compound Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a this compound derivative.

  • Materials:

    • Aryl dihalide (e.g., 1,4-dibromobenzene)

    • Arylboronic acid (e.g., 4-biphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl dihalide (1 equivalent), arylboronic acid (2.2 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.

Grignard Reagent Based Coupling

Grignard reagents (organomagnesium halides) are powerful nucleophiles used to form carbon-carbon bonds. In the synthesis of p-quinquephenyls, they can be coupled with aryl halides, often catalyzed by a nickel or palladium complex.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol provides a general method for preparing a Grignard reagent and its subsequent coupling.

  • Materials:

    • Aryl halide (e.g., 4-bromobiphenyl)

    • Magnesium turnings

    • Anhydrous ether (e.g., diethyl ether, THF)

    • Aryl dihalide (e.g., 1,4-diiodobenzene)

    • Catalyst (e.g., Ni(dppe)Cl₂, Pd(PPh₃)₄)

    • Iodine crystal (as an activator)

  • Procedure:

    • Grignard Reagent Preparation:

      • Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

      • Add a small crystal of iodine.

      • Add a solution of the aryl halide in anhydrous ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

      • Once the reaction starts, add the remaining aryl halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours.

    • Coupling Reaction:

      • In a separate Schlenk flask, dissolve the aryl dihalide and the catalyst in anhydrous ether.

      • Cool the Grignard reagent to 0 °C and slowly add the solution of the aryl dihalide and catalyst.

      • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

      • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

      • Purify the product by column chromatography or recrystallization.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the phenyl rings within the this compound backbone, often leading to polyphenylenes through polymerization or in a stepwise fashion.

Experimental Protocol: Synthesis of Polyphenylenes via Diels-Alder Polymerization

This protocol is adapted for the synthesis of polyphenylenes which can include this compound structures.[1]

  • Materials:

    • Bis(tetracyclone) monomer (e.g., 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene)

    • Di-alkyne monomer (e.g., 1,4-diethynylbenzene)

    • High-boiling point solvent (e.g., diphenyl ether)

  • Procedure:

    • In a Schlenk flask, combine the bis(tetracyclone) monomer (1 equivalent) and the di-alkyne monomer (1 equivalent) in diphenyl ether.

    • Freeze the mixture and degas it through three freeze-pump-thaw cycles.

    • Under an inert atmosphere, heat the mixture to 180 °C for 24 hours. Carbon monoxide is released during the reaction and should be vented periodically.[1]

    • Cool the reaction to room temperature and dilute with a suitable solvent like toluene.

    • Precipitate the polymer by adding the solution dropwise into a non-solvent such as acetone.

    • Repeat the dissolution and precipitation steps for further purification.

    • Dry the resulting solid under vacuum to yield the polyphenylene product.

Characterization of this compound Derivatives

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives and to understand their physical and electronic properties.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized molecules. Due to the rigidity and symmetry of the this compound core, the aromatic protons and carbons exhibit characteristic chemical shifts. Substituents on the phenyl rings will cause predictable shifts in the NMR spectra.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to determine the molecular weight and confirm the identity of the synthesized compounds.

  • UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques provide insights into the electronic properties of the this compound derivatives. The absorption and emission spectra are sensitive to the extent of π-conjugation and the nature of any substituents. Key parameters such as the absorption maximum (λmax), emission maximum (λem), and fluorescence quantum yield (ΦF) are determined.

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability of the compounds by measuring weight loss as a function of temperature.[2] DSC is employed to identify phase transitions such as melting points and glass transition temperatures.[2]

Data Presentation

The following tables summarize key quantitative data for this compound and some of its derivatives.

CompoundSubstituent(s)Synthesis MethodYield (%)Melting Point (°C)Ref.
This compoundNoneDiels-Alder52385-390[3]
TMI2,5,2"",5""-tetramethylNot specified--[4]
QUI3,5,3"",5""-tetra-t-butylNot specified--[4]
CompoundSolventλmax (nm)λem (nm)ΦFRef.
TMIDioxane--0.98[4]
QUIDioxane--0.97[4]
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Ref.
This compound7.40-7.75 (m)127.1, 127.6, 129.0, 139.4, 140.2, 140.8[5]
Substituted DerivativesChemical shifts will vary based on the nature and position of the substituents. Electron-donating groups generally cause upfield shifts, while electron-withdrawing groups cause downfield shifts for nearby protons and carbons.Chemical shifts are sensitive to the electronic environment. Aromatic carbons typically appear in the 120-150 ppm range. Quaternary carbons often have lower intensity signals.[6]

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Coupling cluster_diels_alder Diels-Alder Reaction ArylDihalide Aryl Dihalide SuzukiReaction Pd Catalyst, Base ArylDihalide->SuzukiReaction ArylboronicAcid Arylboronic Acid ArylboronicAcid->SuzukiReaction Product This compound Derivative SuzukiReaction->Product ArylHalide Aryl Halide GrignardReagent Grignard Reagent ArylHalide->GrignardReagent Mg Mg Mg->GrignardReagent GrignardCoupling Ni/Pd Catalyst GrignardReagent->GrignardCoupling GrignardCoupling->Product ArylDihalide_Grignard Aryl Dihalide ArylDihalide_Grignard->GrignardCoupling Diene Diene (e.g., Bis-tetracyclone) DielsAlderReaction Heat Diene->DielsAlderReaction Dienophile Dienophile (e.g., Di-alkyne) Dienophile->DielsAlderReaction DielsAlderReaction->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification

Synthetic pathways to this compound derivatives.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_data Data Interpretation PurifiedProduct Purified this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) PurifiedProduct->NMR MS Mass Spectrometry PurifiedProduct->MS UVVis UV-Vis & Fluorescence Spectroscopy PurifiedProduct->UVVis TGA Thermogravimetric Analysis (TGA) PurifiedProduct->TGA DSC Differential Scanning Calorimetry (DSC) PurifiedProduct->DSC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity Properties Photophysical & Thermal Properties UVVis->Properties TGA->Properties DSC->Properties

References

Methodological & Application

Application Notes and Protocols for Single Crystal Growth of p-Quinquephenyl by the Bridgman-Stockbarger Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the growth of high-quality single crystals of p-Quinquephenyl (p-5P) using the Bridgman-Stockbarger method. This technique is particularly suited for materials that melt congruently and is effective for obtaining large, high-purity single crystals essential for advanced research in organic electronics, optics, and pharmaceutical solid-state chemistry.

Introduction to this compound and the Bridgman-Stockbarger Method

This compound is a linear π-conjugated oligomer of interest for its applications in organic optoelectronics as a highly stable blue emitter with a high photoluminescence quantum yield in its crystalline form.[1] The production of large, high-quality single crystals is crucial for characterizing its intrinsic electronic and optical properties and for its potential use in devices.

The Bridgman-Stockbarger method is a crystal growth technique from the melt.[2][3] It involves the directional solidification of a molten material in a sealed ampoule by slowly passing it through a stable temperature gradient.[4][5][6] A key feature of the Stockbarger refinement is the use of a two-zone furnace with a baffle to create a sharp temperature gradient, which allows for precise control over the crystallization process.[5] This method is advantageous for growing organic crystals as it can be performed in a closed system, minimizing contamination and decomposition of the material.[4]

Physicochemical and Crystallographic Data of this compound

A summary of the essential properties of this compound is presented in the table below. This data is critical for setting the parameters of the crystal growth experiment.

PropertyValueReference
Molecular FormulaC₃₀H₂₂[7]
Molecular Weight382.50 g/mol [7]
Melting Point~386 °C[7]
Crystal SystemMonoclinic
Space GroupP2₁/a
Unit Cell Parameters (at 293 K)a = 22.056 Å, b = 5.581 Å, c = 8.070 Å, β = 97.91°

Experimental Protocol: Bridgman-Stockbarger Growth of this compound

This protocol is based on established procedures for growing organic single crystals, with specific parameters adapted for this compound, referencing growth of similar materials like p-terphenyl.[8][9]

Materials and Equipment
  • This compound Powder: High purity (>99.5%), preferably purified by sublimation or zone refining.

  • Growth Ampoule: Borosilicate or quartz glass, flat-bottomed or with a conical tip to promote single-seed nucleation. Dimensions: ~10-20 mm inner diameter, 100-150 mm length.

  • Vacuum Pump: Capable of reaching pressures of 10⁻⁵ to 10⁻⁶ Torr.

  • Sealing Torch: For sealing the glass ampoule under vacuum.

  • Vertical Bridgman-Stockbarger Furnace: A two-zone furnace with independent temperature controllers for the hot and cold zones, separated by an insulating baffle.

  • Translation System: A motorized system for lowering the ampoule at a precise and controlled rate.

Ampoule Preparation and Sealing
  • Cleaning: Thoroughly clean the growth ampoule with a suitable detergent, followed by rinsing with deionized water and acetone. Dry the ampoule in an oven at >120 °C for several hours to remove any moisture.

  • Loading: Load the purified this compound powder into the clean, dry ampoule.

  • Evacuation and Sealing: Attach the ampoule to a vacuum system and evacuate to a pressure of 10⁻⁵ to 10⁻⁶ Torr. While under vacuum, gently heat the ampoule to desorb any adsorbed gases from the powder. Seal the ampoule using a torch, creating a vacuum-sealed container for the crystal growth.

Crystal Growth Procedure
  • Furnace Setup and Temperature Profile:

    • Set the temperature of the hot zone to be above the melting point of this compound. A temperature of 395-405 °C is recommended.

    • Set the temperature of the cold zone to be below the melting point. A temperature of 370-380 °C is recommended.

    • This creates a temperature gradient across the baffle. The steepness of the gradient can be in the range of 1-10 °C/cm .

  • Melting and Homogenization:

    • Position the sealed ampoule in the hot zone of the furnace.

    • Allow the this compound to completely melt and maintain it in the molten state for several hours (e.g., 12-24 hours) to ensure a homogeneous melt.

  • Crystal Growth (Lowering the Ampoule):

    • Begin lowering the ampoule from the hot zone to the cold zone at a slow, controlled rate. For organic crystals, a very slow lowering rate is crucial. A rate of 0.1-1.0 mm/hour is recommended.[10]

    • As the ampoule passes through the temperature gradient, crystallization will initiate at the bottom. A conical tip can help in selecting a single nucleus for growth.

    • Continue lowering the ampoule at a constant rate until the entire charge has solidified.

  • Annealing and Cooling:

    • Once the entire melt has solidified, it is crucial to anneal the crystal to reduce thermal stress and defects. This can be done by slowly cooling the entire furnace to room temperature over a period of 24-48 hours.

    • Once at room temperature, the furnace can be turned off.

  • Crystal Retrieval:

    • Carefully remove the ampoule from the furnace.

    • The single crystal of this compound can be retrieved by carefully breaking the glass ampoule.

Summary of Growth Parameters

The following table summarizes the key quantitative parameters for the Bridgman-Stockbarger growth of this compound single crystals.

ParameterRecommended Value
Hot Zone Temperature395 - 405 °C
Cold Zone Temperature370 - 380 °C
Temperature Gradient1 - 10 °C/cm
Lowering Rate0.1 - 1.0 mm/hour
Ampoule Pressure10⁻⁵ - 10⁻⁶ Torr
Homogenization Time12 - 24 hours
Cooling Rate10 - 20 °C/hour

Characterization of the Grown Crystal

The quality of the grown this compound single crystal should be assessed using various characterization techniques:

  • X-ray Diffraction (XRD): To confirm the single crystallinity and determine the crystal orientation.

  • Optical Microscopy: To visually inspect the crystal for cracks, inclusions, and other defects.

  • UV-Vis and Photoluminescence Spectroscopy: To evaluate the optical properties of the crystal.

  • Differential Scanning Calorimetry (DSC): To verify the melting point and purity of the grown crystal.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the single crystal growth of this compound using the Bridgman-Stockbarger method.

Bridgman_Stockbarger_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Growth cluster_char Characterization prep1 Clean Ampoule prep2 Load p-5P Powder prep1->prep2 prep3 Evacuate and Seal Ampoule prep2->prep3 growth1 Position in Hot Zone prep3->growth1 growth2 Melt and Homogenize growth1->growth2 growth3 Lower Ampoule Through Gradient growth2->growth3 growth4 Directional Solidification growth3->growth4 post1 Anneal Crystal growth4->post1 post2 Cool to Room Temperature post1->post2 post3 Retrieve Crystal post2->post3 char1 XRD post3->char1 char2 Optical Microscopy post3->char2 char3 Spectroscopy post3->char3 char4 DSC post3->char4

Caption: Workflow for this compound crystal growth.

References

Application Notes and Protocols for Zone Melting Technique in p-Quinquephenyl Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Quinquephenyl (P5) is a linear π-conjugated oligomer of significant interest in organic optoelectronics due to its properties as a highly stable blue emitter with a high photoluminescence quantum yield in its crystalline form. The performance of organic electronic devices is critically dependent on the purity and crystalline quality of the organic semiconductor. The zone melting technique, also known as zone refining, is a powerful method for purifying crystalline materials and for growing large, high-quality single crystals.[1][2] This process involves the slow passage of a narrow molten zone through a solid ingot of the material. As the molten zone traverses the ingot, impurities, which are typically more soluble in the melt than in the solid, are segregated and transported with the molten zone, leaving behind a purer, recrystallized solid.[2][3]

This document provides detailed application notes and experimental protocols for the purification of this compound and the subsequent growth of single crystals using the zone melting technique.

Principle of Zone Melting

The efficacy of zone melting is based on the principle that the concentration of an impurity is different in the solid and liquid phases of a material at equilibrium. This is described by the segregation coefficient (k), which is the ratio of the impurity concentration in the solid phase to that in the liquid phase.[2] For most impurities, k is less than one, meaning they are more soluble in the liquid phase. During zone melting, the molten zone melts the impure solid at its leading edge and leaves behind a purer, solidified material at its trailing edge. The impurities are thus concentrated in the molten zone and swept to one end of the ingot.[2][3] By repeatedly passing the molten zone through the ingot, ultra-high purity can be achieved.[4]

Experimental Apparatus

A typical zone melting apparatus for organic compounds consists of the following components:

  • Furnace: A multi-zone furnace capable of creating a narrow, well-defined hot zone and cooler adjacent zones. For organic materials, resistance-heated coils are commonly used.[5]

  • Crucible/Ampoule: A sealed quartz or Pyrex glass ampoule to contain the this compound ingot. The container material should be non-reactive with this compound at its melting point.[5]

  • Translation Mechanism: A precision motor to move the furnace or the ampoule at a slow, controlled speed.

  • Atmosphere Control: A system to evacuate the ampoule and backfill it with an inert gas, such as argon, to prevent oxidation of the organic material at high temperatures.[6]

  • Temperature Controller: A programmable controller to maintain the desired temperature profile in the furnace.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound and typical experimental parameters for the zone melting of oligophenyls, which can be adapted for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₀H₂₂[7]
Molecular Weight382.5 g/mol [7]
Melting Point388-391 °C[4]
AppearanceWhite powder/crystal[4]

Table 2: Zone Melting Parameters for Oligophenyls and Related Organic Compounds

ParameterTypical ValueCompound ExampleReference(s)
Translation Speed1.0 - 2.0 mm/hp-Terphenyl[6]
0.18 - 7.2 mm/hOrganic Thin Films[8]
10 mm/hp-Terphenyl[6]
Number of Passes8p-Terphenyl[6]
4Fluorene[5]
Molten Zone TemperatureSlightly above melting point (e.g., 395-405 °C for P5)Inferred
AtmosphereInert (e.g., Argon at 0.5 atm)p-Terphenyl[6]

Table 3: Illustrative Purification Efficacy of Zone Refining for Aromatic Hydrocarbons

CompoundInitial PurityNumber of PassesFinal Purity (at purified end)Reference(s)
Fluorene97.62%499.08%[5]
Anthracene (with 2.0% Phenanthrene)98.0%2No detectable Phenanthrene[4]

Note: The data for Fluorene and Anthracene are provided as representative examples of the purification efficiency of the zone melting technique for polycyclic aromatic hydrocarbons.

Experimental Protocols

5.1. Protocol for Purification of this compound by Zone Melting

This protocol describes the steps for purifying commercially available this compound powder using a horizontal zone melting apparatus.

  • Ampoule Preparation:

    • Thoroughly clean a quartz or Pyrex glass ampoule with appropriate solvents (e.g., acetone, isopropanol) and dry it in an oven.

    • Load the this compound powder into the ampoule, ensuring it is evenly distributed.

  • Sealing the Ampoule:

    • Connect the ampoule to a vacuum system and evacuate it to a pressure of approximately 10⁻³ torr.

    • Backfill the ampoule with high-purity argon gas to a pressure of about 0.5 atm.[6]

    • Seal the ampoule using a torch while maintaining the inert atmosphere.

  • Apparatus Setup:

    • Place the sealed ampoule inside the zone melting furnace.

    • Set the temperature of the main heating zone to slightly above the melting point of this compound (e.g., 395-405 °C). The adjacent cooling zones should be maintained at a temperature below the melting point to ensure solidification.

    • Program the translation mechanism for the desired speed, typically in the range of 1-10 mm/h.[6]

  • Zone Refining Process:

    • Activate the heater to create a molten zone in the this compound ingot.

    • Initiate the translation of the heater along the ampoule at the programmed speed.

    • Allow the heater to traverse the entire length of the ingot. This completes one pass.

    • Repeat the process for a predetermined number of passes (e.g., 8-20 passes) to achieve the desired purity. The direction of travel should be the same for each pass.

  • Sample Recovery:

    • After the final pass, turn off the heater and allow the ampoule to cool to room temperature slowly.

    • Carefully break the ampoule to retrieve the purified this compound ingot.

    • The impurities will be concentrated at the end of the ingot that was last to solidify. The purified section will be at the opposite end.

    • The ingot can be sectioned to separate the purified material from the impure end.

5.2. Protocol for Single Crystal Growth of this compound using Vertical Zone Melting

This protocol outlines the growth of a this compound single crystal from the purified material using a vertical zone melting setup, which can also be adapted from a Bridgman-style furnace.

  • Charge Preparation:

    • Use this compound that has been previously purified by multiple passes of zone refining.

    • Load the purified material into a clean, vertically oriented quartz ampoule with a conical tip. The conical tip promotes the growth of a single nucleus.

  • Furnace and Temperature Profile:

    • Position the ampoule in a vertical two-zone furnace.

    • Set the upper hot zone to a temperature above the melting point of this compound (e.g., 400 °C) and the lower cold zone to a temperature below the melting point (e.g., 370 °C) to establish a sharp temperature gradient at the solid-liquid interface.

  • Melting and Equilibration:

    • Completely melt the this compound charge in the hot zone.

    • Hold the molten charge at this temperature for several hours to ensure homogeneity.

  • Crystal Growth:

    • Initiate the slow lowering of the ampoule through the temperature gradient at a controlled rate (e.g., 1-2 mm/h).[6]

    • As the conical tip of the ampoule enters the colder zone, nucleation will begin. The conical shape favors the propagation of a single grain.

    • Continue the translation until the entire ingot has solidified.

  • Annealing and Cooling:

    • Once the entire charge is solidified, anneal the crystal by slowly cooling the furnace to room temperature over several hours. This helps to reduce thermal stress and defects in the crystal.

  • Crystal Extraction:

    • Carefully remove the ampoule from the furnace.

    • Extract the this compound single crystal ingot from the ampoule.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification and single crystal growth of this compound using the zone melting technique.

ZoneMeltingWorkflow cluster_purification Material Purification cluster_growth Single Crystal Growth cluster_characterization Characterization prep Ampoule Preparation & Loading seal Evacuation, Argon Backfill & Sealing prep->seal setup_zm Zone Melting Furnace Setup seal->setup_zm refine Multi-Pass Zone Refining setup_zm->refine recover Purified Ingot Recovery refine->recover load_cryst Load Purified Material into Vertical Ampoule recover->load_cryst Transfer of Purified P5 purity_analysis Purity Analysis (e.g., GC-MS, HPLC) recover->purity_analysis Purity Verification melt_equil Melting & Equilibration in Furnace load_cryst->melt_equil growth Controlled Solidification (Vertical Translation) melt_equil->growth anneal Annealing & Slow Cooling growth->anneal extract Single Crystal Extraction anneal->extract crystal_analysis Crystal Quality Analysis (e.g., XRD, PL Spectroscopy) extract->crystal_analysis

References

Fabrication of p-Quinquephenyl Thin Films by Vacuum Thermal Evaporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of p-Quinquephenyl (p-5P) thin films using vacuum thermal evaporation. This technique is crucial for developing high-quality organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.

Introduction to this compound and Vacuum Thermal Evaporation

This compound is a linear π-conjugated oligomer composed of five phenyl rings. It is a promising organic semiconductor known for its high stability and efficient blue light emission.[1] Vacuum thermal evaporation (VTE) is a physical vapor deposition (PVD) method ideal for depositing thin films of organic materials like p-5P.[2][3] The process involves heating the source material in a high vacuum environment until it sublimes or evaporates. The vapor then travels in a straight line and condenses onto a cooler substrate, forming a uniform thin film.[2] The high vacuum is essential to prevent contamination and ensure the purity of the deposited film.[2][4]

The properties of the resulting p-5P thin film, such as its crystallinity, morphology, and molecular orientation, are highly dependent on the deposition parameters.[5] Careful control of these parameters is necessary to achieve the desired film characteristics for specific applications.

Experimental Protocols

Substrate Preparation

A pristine substrate surface is critical for the growth of high-quality thin films, as contaminants can act as nucleation sites for defects and compromise film adhesion and performance.[6] The choice of substrate depends on the intended application and subsequent characterization. Common substrates for organic thin film deposition include silicon (Si), silicon dioxide (SiO₂), glass, and indium tin oxide (ITO) coated glass.[5]

Protocol for Substrate Cleaning:

  • Initial Cleaning:

    • Place the substrates in a beaker and sequentially sonicate in baths of acetone, and isopropanol for 15-20 minutes each to remove organic residues.

    • Rinse the substrates thoroughly with deionized (DI) water between each solvent sonication.

  • Drying:

    • Dry the substrates using a stream of high-purity nitrogen gas.

  • Final In-Situ Cleaning (Optional but Recommended):

    • After loading the substrates into the vacuum chamber, perform a final cleaning step to remove any remaining adsorbed molecules.[6]

    • This can be achieved by heating the substrate (thermal desorption) or by using a plasma or ion source to gently bombard the surface.[6]

Vacuum Thermal Evaporation of this compound

The following protocol outlines the general steps for depositing p-5P thin films. Specific parameters should be optimized based on the desired film properties and the specific deposition system being used.

Protocol:

  • Source Preparation:

    • Place a suitable amount of high-purity this compound powder into a thermal evaporation source, such as a resistively heated tungsten or molybdenum boat, or a Knudsen effusion cell for more precise temperature control.

  • System Evacuation:

    • Mount the cleaned substrates onto the substrate holder in the deposition chamber.

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar to minimize contamination from residual gases like oxygen and water.[4]

  • Substrate Temperature Control:

    • Set the desired substrate temperature. The substrate temperature significantly influences the morphology and crystallinity of the film.

  • Deposition:

    • Gradually increase the temperature of the evaporation source until the desired deposition rate is achieved. A slow ramp-up of temperature is recommended to prevent decomposition of the organic material.[4]

    • Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).

    • Maintain a stable deposition rate throughout the process.

    • Once the desired film thickness is reached, close the shutter to stop deposition.

  • Cooling and Venting:

    • Allow the substrate and source to cool down under vacuum.

    • Vent the chamber with an inert gas, such as nitrogen, before removing the samples.

Data Presentation: Deposition Parameters and Film Properties

The following tables summarize typical deposition parameters and the resulting properties of this compound and similar organic thin films.

ParameterTypical Value/RangeNotes
Base Pressure < 5 x 10⁻⁶ mbarEssential to minimize impurities in the film.[4]
Substrate Temperature Room Temperature (RT) - 200°CInfluences crystallinity and grain size. Higher temperatures can promote larger crystal domains.
Deposition Rate 0.1 - 2 Å/sSlower rates can lead to more ordered films.
Film Thickness 10 - 200 nmAffects optical and electrical properties.
Source Material This compound (≥99% purity)High purity is crucial for optimal device performance.
PropertyCharacterization TechniqueTypical Observations
Crystallinity X-Ray Diffraction (XRD)Crystalline peaks indicate ordered film structure. The orientation of crystallites can be determined.
Surface Morphology Atomic Force Microscopy (AFM)Provides information on grain size, shape, and surface roughness.
Optical Absorption UV-Visible SpectroscopyShows the characteristic absorption bands of this compound.
Vibrational Modes Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the chemical integrity of the deposited material.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_vte Vacuum Thermal Evaporation cluster_char Film Characterization sub_clean Solvent Cleaning (Acetone, Isopropanol) sub_rinse DI Water Rinse sub_clean->sub_rinse sub_dry N2 Dry sub_rinse->sub_dry load_sample Load Substrate & p-5P sub_dry->load_sample Transfer to Chamber pump_down Evacuate Chamber (< 5x10⁻⁶ mbar) load_sample->pump_down heat_sub Set Substrate Temp. pump_down->heat_sub evaporate Heat Source & Deposit Film heat_sub->evaporate cool_down Cool Down evaporate->cool_down vent Vent with N2 cool_down->vent xrd XRD vent->xrd afm AFM vent->afm uvvis UV-Vis vent->uvvis ftir FTIR vent->ftir

Caption: Workflow for this compound thin film fabrication and characterization.

Key Deposition Parameters and Their Influence

G sub_temp Substrate Temperature crystallinity Crystallinity sub_temp->crystallinity morphology Morphology (Grain Size, Roughness) sub_temp->morphology dep_rate Deposition Rate dep_rate->morphology pressure Base Pressure purity Film Purity pressure->purity

Caption: Influence of key parameters on p-5P thin film properties.

Characterization of this compound Thin Films

Post-deposition characterization is essential to understand the structure-property relationships of the fabricated films.

  • X-Ray Diffraction (XRD): Used to determine the crystal structure and orientation of the molecules in the thin film. For this compound, diffraction patterns often show sharp peaks corresponding to the (h00) planes, indicating that the molecules are standing upright on the substrate.[1]

  • Atomic Force Microscopy (AFM): Provides topographical images of the film surface, revealing details about grain size, shape, and surface roughness. The morphology is strongly influenced by the substrate temperature and deposition rate.

  • UV-Visible (UV-Vis) Spectroscopy: Used to study the optical absorption properties of the p-5P films. The position of the absorption peaks can provide information about the molecular aggregation and electronic structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A valuable tool to confirm that the this compound molecule has not decomposed during the thermal evaporation process by identifying its characteristic vibrational modes.

By systematically controlling the deposition parameters and thoroughly characterizing the resulting films, researchers can optimize the fabrication process to produce high-quality this compound thin films tailored for advanced electronic and optoelectronic applications.

References

Application Notes & Protocols: Solution-Processing Techniques for p-Quinquephenyl Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Quinquephenyl (p-5P) is a p-type organic semiconductor with a rigid, planar molecular structure, making it a candidate for applications in organic electronics.[1] While traditionally deposited using vacuum-based methods, solution-processing offers a cost-effective and scalable alternative for fabricating thin films.[2] These techniques are particularly relevant for developing novel electronic devices, such as organic field-effect transistors (OFETs), which can be functionalized for highly sensitive biosensing applications pertinent to drug discovery and diagnostics.[3] This document provides an overview and detailed protocols for common solution-based deposition methods for p-5P thin films, addressing key challenges such as its limited solubility.

Solution Preparation: The Critical First Step

The primary challenge in solution-processing p-5P is its poor solubility in common organic solvents.[4] Achieving a stable, homogenous solution is paramount for forming high-quality thin films. High-boiling-point solvents are often required to dissolve rigid-rod-like molecules.

Protocol 1: this compound Solution Preparation

  • Solvent Selection: Choose a high-boiling-point aromatic solvent such as o-dichlorobenzene or xylene. The choice of solvent is critical and will significantly impact film morphology.[5]

  • Dissolution:

    • Weigh the desired amount of this compound powder (98% purity or higher).[6]

    • Add the selected solvent to achieve the target concentration (e.g., 1-10 mg/mL). Note: This may require significant optimization.

    • Heat the mixture on a hotplate at an elevated temperature (e.g., 80-120°C) with continuous stirring in a sealed vial to prevent solvent loss.

    • Use a magnetic stirrer for several hours until the p-5P is fully dissolved. The solution should be clear and free of visible particulates.

  • Filtration: Before deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved aggregates or impurities. This step is crucial for preventing defects in the final film.

Solution-Based Deposition Techniques

Several techniques can be employed to deposit the p-5P solution onto a substrate. The choice of method influences the resulting film's morphology, crystallinity, and, consequently, its electronic properties.[7]

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[8][9] The process involves dispensing a liquid onto a spinning substrate, where centrifugal force spreads the material, and solvent evaporation leaves a solid film.[10] The final film thickness is determined by the solution's viscosity and the spin speed.[11][12]

Protocol 2: Spin Coating Deposition of p-5P

  • Substrate Preparation:

    • Use a suitable substrate (e.g., Si/SiO₂, glass).

    • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with a surface modification layer (e.g., HMDS or OTS) to improve film quality and molecular ordering.

  • Deposition Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered p-5P solution (e.g., 50-100 µL) onto the center of the substrate (static dispense).[10]

    • Start the spin coating program. A two-stage process is often effective:

      • Stage 1 (Spreading): A low speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to cover the substrate.[13]

      • Stage 2 (Thinning): A high speed (e.g., 1500-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired thickness.[10]

  • Annealing:

    • Transfer the coated substrate to a hotplate or into a vacuum oven.

    • Anneal the film at a temperature above the boiling point of the solvent (e.g., 120-150°C for o-dichlorobenzene) for 10-30 minutes to remove residual solvent and improve crystallinity.

A general workflow for the spin coating process is outlined below.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing p5p p-5P Powder solution Dissolution & Filtration p5p->solution solvent High-Boiling Solvent solvent->solution dispense Static Dispense on Substrate solution->dispense substrate Substrate Cleaning & Surface Treatment substrate->dispense spin Spin Coating (Spread & Thin) dispense->spin Start Program anneal Thermal Annealing spin->anneal film Final p-5P Thin Film anneal->film

Fig. 1: General workflow for p-5P thin film deposition via spin coating.

Table 1: Example Spin Coating Parameters for Small-Molecule Organic Semiconductors (Note: These parameters are for analogous materials and require optimization for p-5P)

ParameterValue RangeEffect on Film Quality
Solution Concentration 1 - 10 mg/mLHigher concentration generally leads to thicker films.
Spin Speed 500 - 6000 rpmHigher speed results in thinner films.
Spin Duration 10 - 60 sLonger duration can lead to thinner, more uniform films until solvent fully evaporates.[13]
Acceleration 500 - 2000 rpm/sAffects the rate of thinning and solvent evaporation.
Annealing Temperature 80 - 200 °CPromotes solvent removal and enhances film crystallinity.
Annealing Time 5 - 60 minAffects the degree of molecular ordering and grain growth.
Drop Casting

Drop casting is a simpler technique suitable for small-area deposition, where a specific volume of solution is dropped onto a substrate and the solvent is allowed to evaporate slowly.[14][15] This method can promote the growth of larger crystalline domains compared to the rapid drying in spin coating, though film uniformity can be a challenge.[14]

Protocol 3: Drop Casting Deposition of p-5P

  • Substrate Preparation: Prepare the substrate as described in the spin coating protocol (Protocol 2, Step 1).

  • Deposition:

    • Place the substrate in a covered petri dish to slow down the evaporation rate. Leveling the substrate is critical for uniformity.

    • Using a micropipette, carefully dispense a predetermined volume (e.g., 20-50 µL) of the filtered p-5P solution onto the substrate.

    • Cover the petri dish and allow the solvent to evaporate slowly at room temperature or on a slightly heated hotplate (e.g., 40-60°C). This process can take several minutes to hours.[16]

  • Annealing: Once the solvent has completely evaporated, anneal the film as described in the spin coating protocol to improve its structural properties.

The relationship between key deposition parameters and the resulting film morphology is crucial for device performance.

G cluster_params Controllable Parameters cluster_props Resulting Film Properties cluster_perf Device Performance conc Solution Concentration thick Film Thickness & Uniformity conc->thick temp Substrate Temperature cryst Crystallinity & Molecular Packing temp->cryst evap Solvent Evaporation Rate morph Morphology (Grain Size, Connectivity) evap->morph solv Solvent Choice solv->morph solv->cryst perf Carrier Mobility & On/Off Ratio morph->perf cryst->perf thick->perf

Fig. 2: Relationship between processing parameters and film properties.
Inkjet Printing

Inkjet printing is an additive manufacturing technique that deposits picoliter-sized droplets of "ink" (a solution of the material) onto a substrate in a predetermined pattern.[17] This method offers precise control over material placement, making it ideal for fabricating complex device architectures like transistor arrays with minimal material waste.[9]

Protocol 4: Inkjet Printing of p-5P

  • Ink Formulation:

    • The p-5P solution must be formulated to have specific properties (viscosity, surface tension) compatible with the printer's nozzle. This is a critical optimization step.

    • Solvents with high boiling points are generally preferred to prevent nozzle clogging.

    • The concentration must be carefully controlled to ensure stable droplet formation and the desired film thickness.

  • Substrate Preparation: Prepare and pattern the substrate as needed for the target device architecture. Surface energy patterning may be required to confine the printed droplets.

  • Printing:

    • Load the formulated p-5P ink into the printer cartridge.

    • Set the printing parameters, including drop spacing, substrate temperature, and droplet volume.

    • Execute the printing of the desired pattern.

  • Drying and Annealing: The slow evaporation of the high-boiling-point solvent from the printed droplets allows for crystallization. A subsequent annealing step, similar to other methods, is used to further enhance film quality.

Table 2: Comparison of Solution-Processing Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Spin Coating High uniformity over large areas, fast, simple process.[18][19]High material waste (95-98%), limited to flat substrates.[18]Uniform, large-area films for lab-scale device fabrication.
Drop Casting Very simple, minimal material waste, can produce large crystals.[14]Poor film uniformity, slow, difficult to scale.Small-area devices, fundamental studies of crystal growth.
Inkjet Printing Precise patterning, efficient material usage, scalable.[4][17]Requires extensive ink formulation, potential for nozzle clogging.[4]Large-scale production, fabrication of complex circuits and arrays.

Application in Biosensing for Drug Development

OFETs fabricated from p-5P thin films can serve as highly sensitive transducer platforms for biosensors. By functionalizing the gate dielectric or the semiconductor surface with specific bioreceptors (e.g., antibodies, enzymes), these devices can detect the binding of target analytes, which is relevant for drug screening and diagnostics. The performance of such a sensor is directly tied to the quality of the p-5P film.

G start Start: Fabricate p-5P OFET functionalize Functionalize Surface with Bioreceptors start->functionalize introduce Introduce Analyte (e.g., Drug Compound) functionalize->introduce bind Analyte Binds to Receptor introduce->bind measure Measure Change in OFET Electrical Signal (e.g., Threshold Voltage) bind->measure Causes Perturbation quantify Quantify Analyte Concentration or Binding Affinity measure->quantify end End: Sensor Response quantify->end

Fig. 3: Logical workflow of an OFET-based biosensor for analyte detection.

A high-quality, well-ordered p-5P film with large crystalline grains and minimal defects ensures high charge carrier mobility.[20] This leads to a more sensitive device, capable of detecting minute changes in the local electronic environment caused by biorecognition events at the surface, thus enabling lower detection limits for the target molecule.

References

Application Notes and Protocols for p-Quinquephenyl as a Blue Emitter in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of p-Quinquephenyl (PQP) as a blue-emitting material in the fabrication of Organic Light-Emitting Diodes (OLEDs). While this compound, a highly fluorescent organic semiconductor, holds promise for blue electroluminescence, it is important to note that detailed performance data in published literature is limited. The following sections offer insights into its photophysical properties, generalized experimental protocols for device fabrication, and the typical device architecture.

Introduction to this compound in OLEDs

This compound (PQP) is a conjugated oligomer consisting of five linearly connected phenyl rings. Its rigid, planar structure and extended π-conjugation result in strong blue fluorescence, making it a candidate for the emissive layer in OLEDs. The development of efficient and stable blue emitters remains a significant challenge in OLED technology, as blue emitters often suffer from lower efficiency and shorter operational lifetimes compared to their green and red counterparts. PQP represents a class of hydrocarbon-based emitters that are investigated for their potential to provide deep blue emission with high color purity.

Photophysical Properties of this compound

The intrinsic optical properties of PQP are crucial for its application as an OLED emitter. Key photophysical parameters for PQP are summarized in the table below. It is important to recognize that these values can vary depending on the material's purity, morphology (crystalline vs. amorphous), and the host material in which it is dispersed.

PropertyValue (in solid state)Value (in solution)
Photoluminescence (PL) Peak~420 - 450 nm~390 - 420 nm
Photoluminescence Quantum Yield (PLQY)Up to 80% (in single crystals)Variable, typically lower than solid state
Color (CIE Coordinates)Deep Blue (estimated)Blue (estimated)

Note: Specific quantitative data for the external quantum efficiency (EQE), Commission Internationale de l'Éclairage (CIE) coordinates, and operational lifetime (LT50) of PQP-based OLEDs are not widely reported in the available scientific literature. The values presented are based on the known properties of oligophenylenes and are for illustrative purposes.

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OLEDs using a blue emitter like this compound. These protocols are based on standard laboratory practices for both vacuum thermal evaporation and solution-processing methods.

Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation

This method is widely used for depositing uniform thin films of small molecule organic materials like PQP.

1. Substrate Preparation:

  • Start with patterned Indium Tin Oxide (ITO)-coated glass substrates.
  • Clean the substrates sequentially in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol (15 minutes each).
  • Dry the substrates with a high-purity nitrogen gun.
  • Treat the substrates with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
  • Sequentially deposit the following layers:
  • Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a deposition rate of 1-2 Å/s.
  • Hole Transport Layer (HTL): e.g., NPB at a deposition rate of 1-2 Å/s.
  • Emissive Layer (EML): Deposit this compound (PQP) at a deposition rate of 1-2 Å/s. Alternatively, co-evaporate PQP with a host material.
  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) at a deposition rate of 1-2 Å/s.
  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) at a deposition rate of 0.1-0.2 Å/s.

3. Cathode Deposition:

  • Without breaking the vacuum, deposit a metal cathode, typically Aluminum (Al), at a deposition rate of 5-10 Å/s through a shadow mask to define the active area.

4. Encapsulation:

  • Encapsulate the fabricated device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Protocol 2: OLED Fabrication by Solution Processing (Spin Coating)

Solution processing offers a lower-cost alternative for OLED fabrication. The solubility of PQP in common organic solvents is a key factor for this method.

1. Substrate Preparation:

  • Follow the same substrate cleaning and treatment procedure as in Protocol 1.

2. Hole Injection Layer Deposition:

  • Spin-coat a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.
  • Anneal the substrate on a hotplate to remove the solvent.

3. Emissive Layer Deposition:

  • Prepare a solution of this compound, potentially blended with a host polymer, in a suitable organic solvent (e.g., toluene, chloroform).
  • Spin-coat the PQP solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
  • Anneal the substrate to remove the solvent.

4. Cathode Deposition:

  • Transfer the substrate to a thermal evaporator for the deposition of the EIL (e.g., LiF) and the metal cathode (e.g., Al) as described in Protocol 1.

5. Encapsulation:

  • Encapsulate the device as described in Protocol 1.

Protocol 3: Device Characterization

1. Electrical Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

2. Optical Characterization:

  • Measure the electroluminescence (EL) spectrum using a spectroradiometer.
  • Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectrum.

3. Efficiency and Lifetime Measurement:

  • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.
  • Measure the operational lifetime by monitoring the luminance decay over time at a constant current density.

Device Architecture and Signaling Pathway

A typical multilayer OLED structure incorporating a this compound emissive layer is depicted below. The energy level diagram illustrates the flow of charge carriers (holes and electrons) and their recombination in the emissive layer, leading to light emission.

OLED_Structure cluster_device OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (this compound) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al) HOMO_Anode Anode (Work Function) HOMO_HIL HIL (HOMO) HOMO_Anode->HOMO_HIL Hole Injection HOMO_HTL HTL (HOMO) HOMO_HIL->HOMO_HTL HOMO_EML PQP (HOMO) HOMO_HTL->HOMO_EML recombination Exciton Formation & Recombination HOMO_EML->recombination LUMO_EML PQP (LUMO) LUMO_EML->recombination LUMO_ETL ETL (LUMO) LUMO_ETL->LUMO_EML LUMO_EIL EIL (LUMO) LUMO_EIL->LUMO_ETL LUMO_Cathode Cathode (Work Function) LUMO_Cathode->LUMO_EIL Electron Injection light hv recombination->light Blue Light Emission

Caption: OLED device architecture and corresponding energy level diagram.

Experimental Workflow

The logical flow from material preparation to device testing is crucial for reproducible results.

Workflow cluster_prep Preparation cluster_fab Device Fabrication cluster_char Characterization cluster_analysis Data Analysis PQP_Synth This compound Synthesis & Purification Deposition Thin Film Deposition (Evaporation or Spin Coating) PQP_Synth->Deposition Substrate_Clean Substrate Cleaning & Treatment Substrate_Clean->Deposition Cathode_Dep Cathode Deposition Deposition->Cathode_Dep Encapsulation Device Encapsulation Cathode_Dep->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL_Spectrum Electroluminescence Spectroscopy Encapsulation->EL_Spectrum Lifetime Lifetime Testing Encapsulation->Lifetime Performance Performance Metrics Calculation (EQE, CIE, etc.) JVL->Performance EL_Spectrum->Performance Lifetime->Performance

Caption: Experimental workflow for PQP-based OLEDs.

Conclusion

This compound is a promising candidate as a blue emitter for OLEDs due to its inherent strong blue fluorescence. The provided generalized protocols for vacuum deposition and solution processing offer a starting point for the fabrication of PQP-based devices. However, further research is required to optimize device architectures and fully characterize the performance metrics, including efficiency, color purity, and operational stability, to ascertain its viability for commercial applications. Researchers are encouraged to use these notes as a foundation for developing more specific protocols tailored to their experimental setups and research goals.

Application Notes and Protocols for N-type and P-type Doping of p-Quinquephenyl for Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Quinquephenyl (p-5P) is a promising organic semiconductor for applications in organic field-effect transistors (OFETs) due to its well-defined structure and good charge transport properties. The performance of p-5P based OFETs can be significantly enhanced and tailored for specific applications through controlled n-type and p-type doping. N-type doping introduces excess electrons as charge carriers, while p-type doping creates an excess of holes. This control over the majority charge carrier type is essential for the development of complementary logic circuits and for optimizing device performance.

This document provides detailed application notes and experimental protocols for the n-type and p-type doping of this compound thin films for use in OFETs. N-type doping is discussed using potassium (K) as a representative alkali metal dopant, while p-type doping is detailed using the strong molecular acceptor 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ).

Data Presentation

P-type Doping of this compound with F4TCNQ

While specific quantitative data for F4TCNQ-doped this compound OFETs is not abundant in publicly available literature, the principles of doping are well-established for similar organic semiconductors like pentacene. Doping of pentacene with F4TCNQ has been shown to significantly improve the performance of OFETs. For instance, the introduction of an F4TCNQ-doped pentacene interlayer has been demonstrated to enhance the field-effect mobility and the on/off current ratio.[1] The hole mobility in p-type doped polymer films has been observed to increase by as much as two orders of magnitude.[2]

ParameterUndoped p-5P (Typical Values)F4TCNQ-doped p-5P (Expected Trend)
Hole Mobility (μ) ~10⁻² - 1 cm²/VsIncreased
Threshold Voltage (Vth) NegativeShift towards positive values
On/Off Current Ratio 10⁴ - 10⁶Increased
Conductivity (σ) LowSignificantly Increased

Note: The values for F4TCNQ-doped p-5P are expected trends based on studies of similar organic semiconductors, as specific data for p-5P is limited.

N-type Doping of this compound with Potassium

Research has demonstrated that doping this compound with potassium can induce metallic behavior and even superconductivity at low temperatures, indicating a significant increase in electron concentration.[3] This profound change in electronic properties strongly suggests the feasibility of fabricating n-type OFETs based on potassium-doped p-5P. Studies on other organic semiconductors have shown that alkali metal doping can effectively create n-type materials.

ParameterUndoped p-5P (Typical Values)Potassium-doped p-5P (Expected Trend)
Electron Mobility (μ) Not applicable (p-type material)Measurable electron mobility
Threshold Voltage (Vth) Not applicablePositive
On/Off Current Ratio Not applicableDependent on doping level and device architecture
Conductivity (σ) LowSignificantly Increased

Note: The values for potassium-doped p-5P are expected trends based on the observed metallic behavior and general knowledge of n-doping in organic semiconductors.

Experimental Protocols

OFET Fabrication: Substrate Preparation and Electrode Deposition

A common device architecture for p-5P OFETs is the bottom-gate, top-contact configuration.

Materials:

  • Highly doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Standard photolithography chemicals

  • Metal for source/drain electrodes (e.g., Gold with a Chromium or Titanium adhesion layer)

  • Organic cleaning solvents (acetone, isopropanol)

  • Piranha solution (H₂SO₄:H₂O₂ mixture - Caution: Extremely corrosive and reactive )

  • Octadecyltrichlorosilane (OTS) for surface treatment

Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Perform an oxygen plasma treatment to remove any remaining organic residues.

    • For a pristine oxide surface, immerse the substrates in Piranha solution for 15 minutes, followed by copious rinsing with deionized water and drying with nitrogen.

  • Surface Modification (OTS Treatment):

    • Prepare a solution of OTS in an anhydrous solvent like toluene or hexane (typically 1-5 mM).

    • Immerse the cleaned and dried substrates in the OTS solution for 30-60 minutes at room temperature.

    • Rinse the substrates with the pure solvent to remove excess OTS.

    • Anneal the substrates at 120°C for 30 minutes to form a stable self-assembled monolayer.

  • Source/Drain Electrode Patterning:

    • Use standard photolithography to define the source and drain electrode patterns.

    • Deposit the adhesion layer (e.g., 5 nm Cr) followed by the electrode metal (e.g., 50 nm Au) using thermal or electron-beam evaporation.

    • Perform a lift-off process in a suitable solvent (e.g., acetone) to remove the photoresist and define the electrodes.

P-type Doping: Co-evaporation of this compound and F4TCNQ

Materials:

  • High-purity this compound powder

  • High-purity F4TCNQ powder

  • Dual-source thermal evaporation system with quartz crystal microbalances (QCMs)

Protocol:

  • Source Preparation:

    • Load this compound and F4TCNQ into separate crucibles in the thermal evaporation chamber.

  • Deposition:

    • Mount the prepared substrates in the chamber.

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

    • Heat the this compound source to achieve a stable deposition rate (e.g., 0.1-0.5 Å/s), monitored by a QCM.

    • Simultaneously, heat the F4TCNQ source to achieve the desired doping ratio. The deposition rate of F4TCNQ will be much lower than that of p-5P (e.g., a rate corresponding to a molar ratio of 1:100 to 1:10). The doping ratio can be controlled by adjusting the temperature of the F4TCNQ source and monitoring its deposition rate with a separate QCM.

    • Deposit a thin film of the p-doped this compound onto the substrates (typically 30-50 nm thick).

    • Allow the substrates to cool down to room temperature before venting the chamber.

N-type Doping: Potassium Doping of this compound Thin Films

Materials:

  • High-purity this compound powder

  • Potassium (K) dispenser (e.g., SAES Getters)

  • High-vacuum deposition and doping chamber

Protocol:

  • This compound Deposition:

    • First, deposit a thin film of pristine this compound (30-50 nm) onto the prepared substrates using a single-source thermal evaporator as described in the p-type doping section (without the F4TCNQ).

  • Potassium Doping:

    • Without breaking the vacuum, move the substrates to a position where they can be exposed to a potassium flux.

    • Activate the potassium dispenser by passing a current through it according to the manufacturer's specifications.

    • The doping level is controlled by the deposition time and the current applied to the K dispenser. The process should be monitored, for example, by observing the change in the film's conductivity in-situ with a pre-patterned four-point probe setup.

    • It is crucial to perform this step in a very high vacuum environment to prevent oxidation of the highly reactive potassium.

OFET Characterization: Electrical Measurements

Equipment:

  • Semiconductor parameter analyzer

  • Probe station in an inert atmosphere (e.g., a glovebox) to protect the doped films, especially the n-doped ones, from ambient degradation.

Protocol:

  • Transfer Characteristics:

    • Connect the source, drain, and gate terminals of the OFET to the parameter analyzer.

    • Apply a constant drain-source voltage (Vds), typically in the saturation regime (e.g., -40 V for p-type, +40 V for n-type).

    • Sweep the gate-source voltage (Vgs) over a suitable range (e.g., +20 V to -60 V for p-type, -20 V to +60 V for n-type) and measure the drain current (Ids).

    • From the transfer curve (Ids vs. Vgs), extract the field-effect mobility (in the saturation regime), the threshold voltage, and the on/off current ratio.

  • Output Characteristics:

    • Apply a constant gate-source voltage (Vgs).

    • Sweep the drain-source voltage (Vds) from 0 V to a maximum value (e.g., -60 V for p-type, +60 V for n-type) and measure the drain current (Ids).

    • Repeat this for several different Vgs values to obtain a family of output curves (Ids vs. Vds). These curves will show the linear and saturation regimes of transistor operation.

Mandatory Visualizations

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_electrodes Electrode Fabrication cluster_active_layer Active Layer Deposition cluster_characterization Device Characterization sub_clean Substrate Cleaning (Solvents, Plasma, Piranha) ots OTS Surface Treatment sub_clean->ots photo Photolithography ots->photo metal Metal Deposition (Cr/Au) photo->metal liftoff Lift-off metal->liftoff pdoping p-doping: Co-evaporation (p-5P + F4TCNQ) liftoff->pdoping p-type OFET ndoping n-doping: p-5P Deposition -> K Doping liftoff->ndoping n-type OFET measure Electrical Measurements (Transfer & Output Curves) pdoping->measure ndoping->measure

Caption: Workflow for the fabrication and characterization of doped this compound OFETs.

Doping_Mechanisms cluster_p_doping P-type Doping (F4TCNQ) cluster_n_doping N-type Doping (Potassium) p5p_homo p-5P HOMO electron_transfer_p Electron Transfer p5p_homo->electron_transfer_p f4tcnq_lumo F4TCNQ LUMO electron_transfer_p->f4tcnq_lumo hole Hole (Mobile Charge Carrier) electron_transfer_p->hole f4tcnq_anion F4TCNQ Anion (Fixed) electron_transfer_p->f4tcnq_anion k_atom Potassium (K) Atom electron_transfer_n Electron Transfer k_atom->electron_transfer_n p5p_lumo p-5P LUMO electron_transfer_n->p5p_lumo electron Electron (Mobile Charge Carrier) electron_transfer_n->electron k_ion K+ Ion (Fixed) electron_transfer_n->k_ion

Caption: Schematic of p-type and n-type doping mechanisms in this compound.

References

Application Notes and Protocols for p-Quinquephenyl as a Gain Medium in Organic Lasers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Quinquephenyl (P5) is a highly conjugated organic semiconductor belonging to the oligo(p-phenylene) family. Its rigid, planar molecular structure and high photoluminescence quantum yield make it a promising candidate for use as a gain medium in solid-state organic lasers. This document provides detailed application notes and protocols for the utilization of P5 in this capacity, covering thin film preparation, and the characterization of its laser gain properties.

Photophysical Properties of this compound

Understanding the fundamental photophysical properties of P5 is crucial for its application as a laser gain medium. In its crystalline form, this compound exhibits a high photoluminescence quantum yield (PLQY) of 0.95. When dissolved in solvents, the PLQY varies, for instance, being 0.63 in hexane.[1] The transition from a crystalline state to a solution results in a hypsochromic (blue) shift of the absorption and photoluminescence bands.[1]

Quantitative Data Summary

The following table summarizes key performance metrics for this compound and its derivatives as a gain medium. Data for related oligo(p-phenylene) compounds are included for comparative purposes, as specific quantitative data for P5 thin films are not extensively available in the literature.

ParameterMaterialValuePumping ConditionsReference
Photoluminescence Quantum Yield (PLQY) This compound (crystal)0.95-[1]
This compound (in cyclohexane)0.89-[2]
2,5,2"",5""-tetramethyl-p-quinquephenyl (TMI) (in dioxane)0.98-[3]
3,5,3"",5""-tetra-t-butyl-p-quinquephenyl (QUI) (in dioxane)0.97-[3]
Amplified Spontaneous Emission (ASE) Threshold Data not available for this compound thin films--
Optical Gain Coefficient Data not available for this compound thin films--
Photostability Data not available for this compound thin films--

Experimental Protocols

Thin Film Preparation

High-quality thin films are essential for achieving efficient light amplification. Two common methods for preparing this compound thin films are spin coating and pulsed laser deposition (PLD).

a) Spin Coating Protocol

Spin coating is a solution-based technique suitable for producing uniform thin films from soluble materials.

  • Materials and Equipment:

    • This compound (P5) powder

    • High-purity organic solvent (e.g., toluene, chloroform, or a suitable solvent in which P5 is soluble)

    • Substrates (e.g., quartz, glass slides)

    • Spin coater

    • Ultrasonic bath

    • Nitrogen gas source

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

    • Solution Preparation: Prepare a solution of P5 in the chosen solvent. The concentration will influence the final film thickness and should be optimized empirically. Start with a concentration in the range of 5-20 mg/mL. Ensure the P5 is fully dissolved, using ultrasonication if necessary.

    • Spin Coating:

      • Place the cleaned substrate on the spin coater chuck and secure it.

      • Dispense a small amount of the P5 solution onto the center of the substrate.

      • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spinning speed is a critical parameter that affects film thickness and uniformity. Higher speeds generally result in thinner films.

    • Annealing (Optional): To improve the film morphology and crystallinity, the coated substrate can be annealed on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time should be below the material's decomposition temperature and optimized for the specific application.

b) Pulsed Laser Deposition (PLD) Protocol

PLD is a physical vapor deposition technique that can produce high-quality, crystalline thin films.

  • Materials and Equipment:

    • High-purity this compound target

    • Pulsed laser system (e.g., KrF excimer laser, 248 nm)

    • High-vacuum deposition chamber

    • Substrate heater

    • Substrates (e.g., quartz, silicon)

  • Procedure:

    • Target Preparation: A high-density, uniform target of P5 is required. This can be prepared by pressing P5 powder into a pellet.

    • System Setup:

      • Mount the P5 target and the cleaned substrate inside the vacuum chamber.

      • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Deposition Parameters:

      • Laser Fluence: This is the energy per unit area of the laser pulse and is a critical parameter. An initial value in the range of 50-200 mJ/cm² can be used and optimized.

      • Repetition Rate: A typical repetition rate is 5-10 Hz.

      • Substrate Temperature: The substrate temperature influences film crystallinity. A range of room temperature to 150°C should be explored.

      • Target-to-Substrate Distance: A typical distance is 4-7 cm.

    • Deposition: Ablate the P5 target with the pulsed laser under the chosen conditions. The deposition time will determine the final film thickness.

    • Cooling: After deposition, allow the substrate to cool down to room temperature in a vacuum or inert gas environment.

Characterization of Laser Gain Properties

a) Amplified Spontaneous Emission (ASE) Measurement

ASE is the primary indicator of optical gain in a material. The ASE threshold is the pump intensity at which the emission spectrum narrows significantly.

  • Experimental Setup:

    • Pulsed laser source for optical pumping (e.g., Nd:YAG laser with a third harmonic generator at 355 nm, or a nitrogen laser at 337 nm). The pulse duration should be in the nanosecond or picosecond range.

    • Cylindrical lens to shape the pump beam into a narrow stripe on the film surface.

    • Variable neutral density filter to control the pump energy.

    • Fiber optic spectrometer to collect the emitted light from the edge of the thin film.

    • Sample holder.

  • Procedure:

    • Mount the P5 thin film sample on the holder.

    • Align the cylindrical lens to focus the pump laser into a narrow stripe of a few millimeters in length and about 100-200 µm in width on the film surface.

    • Position the collection fiber at the edge of the film to capture the waveguided emission.

    • Vary the pump energy using the neutral density filter and record the emission spectrum at each energy level.

    • Plot the output intensity and the full width at half maximum (FWHM) of the emission spectrum as a function of the input pump fluence. The ASE threshold is identified as the pump fluence at which a sharp increase in the output intensity and a dramatic narrowing of the FWHM are observed.

b) Optical Gain Coefficient Measurement (Variable Stripe Length Method)

The variable stripe length (VSL) method is a common technique to quantify the net gain coefficient of a material.

  • Experimental Setup: Same as for ASE measurement, with the addition of a movable blade or slit to precisely vary the length of the pumped stripe.

  • Procedure:

    • Set the pump fluence above the ASE threshold.

    • Vary the length of the pumped stripe (L) by moving the blade.

    • Record the emission intensity (I) from the edge of the film for each stripe length.

    • Plot the output intensity as a function of the stripe length.

    • Fit the data to the following equation to extract the net gain coefficient (g): I(L) = (A * I_p / g) * (exp(g * L) - 1) where A is a constant related to the spontaneous emission capture fraction and I_p is the pump intensity. In the non-saturated regime, a plot of ln(I) versus L will yield a straight line with a slope equal to the gain coefficient.

c) Photostability Measurement

Photostability is a critical parameter for the operational lifetime of an organic laser.

  • Experimental Setup: Same as for ASE measurement.

  • Procedure:

    • Set the pump fluence to a value above the ASE threshold (e.g., 2x or 5x the threshold).

    • Continuously expose the same spot on the P5 thin film to the pump laser at a fixed repetition rate.

    • Monitor the ASE intensity as a function of the number of pump pulses or exposure time.

    • The photostability is often quantified as the number of pulses or the time it takes for the ASE intensity to decrease to half of its initial value (half-life).

Visualizations

Experimental_Workflow cluster_prep Thin Film Preparation cluster_char Characterization P5_powder This compound Powder Spin_Coating Spin Coating P5_powder->Spin_Coating PLD Pulsed Laser Deposition P5_powder->PLD Solvent Solvent Solvent->Spin_Coating Substrate Substrate Substrate->Spin_Coating Substrate->PLD P5_Film P5 Thin Film Spin_Coating->P5_Film PLD->P5_Film ASE_Measurement ASE Measurement P5_Film->ASE_Measurement VSL_Method Gain Coefficient (VSL) P5_Film->VSL_Method Photostability_Test Photostability Test P5_Film->Photostability_Test ASE_Threshold ASE Threshold ASE_Measurement->ASE_Threshold Gain_Coefficient Gain Coefficient VSL_Method->Gain_Coefficient Half_life Operational Half-life Photostability_Test->Half_life

Caption: Experimental workflow for using this compound as a gain medium.

ASE_Setup ASE Measurement Setup Laser Pulsed Laser (e.g., 355 nm) ND_Filter Variable Neutral Density Filter Laser->ND_Filter Cyl_Lens Cylindrical Lens ND_Filter->Cyl_Lens Sample P5 Thin Film on Substrate Cyl_Lens->Sample Fiber Collection Fiber Sample->Fiber Spectrometer Spectrometer Fiber->Spectrometer Computer Computer Spectrometer->Computer

Caption: Schematic of the Amplified Spontaneous Emission (ASE) measurement setup.

Gain_Principle Principle of Optical Gain GS Ground State (S0) ES Excited State (S1) ES->GS Stim_Emission Stimulated Emission ES->Stim_Emission Pump Pump Photon (Absorption) Pump->ES SE Spontaneous Emission Stim_Photon Incoming Photon Stim_Photon->ES Stim_Emission->GS Amplified_Light Amplified Light (Coherent Photons)

Caption: Energy level diagram illustrating the principle of optical gain.

References

Application Notes and Protocols for the Investigation of p-Quinquephenyl in Organic Photovoltaic (OPV) Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of novel organic materials, specifically p-Quinquephenyl (PQP), for use in organic photovoltaic (OPV) devices. Due to the limited availability of published data on the specific application of this compound in OPV devices, this document outlines a systematic approach to characterize the material and subsequently fabricate and test proof-of-concept devices.

Introduction to this compound and its Potential in OPV

This compound (PQP) is a conjugated oligomer consisting of five linearly connected phenyl rings. Its rigid, planar structure and π-conjugated system are characteristic of organic semiconductor materials, suggesting its potential applicability in electronic devices such as organic solar cells.[1] In OPVs, organic materials function as the active layer, responsible for light absorption and charge generation, or as charge transport layers.[2] The performance of an OPV device is critically dependent on the electronic and morphological properties of the materials used.[3]

A thorough investigation of a new material like PQP for OPV applications involves a multi-step process:

  • Material Synthesis and Purification: Ensuring high purity of the organic semiconductor is crucial for optimal device performance.

  • Fundamental Property Characterization: Determining the optical and electronic properties to understand its potential role in a device.

  • Device Fabrication: Incorporating the material into a suitable device architecture.

  • Performance Characterization: Measuring the key photovoltaic parameters to assess its efficacy.

Synthesis of this compound

High-purity this compound is essential for fabricating efficient OPV devices, as impurities can act as charge traps and recombination centers. Several synthetic routes to this compound have been reported. A common method involves the coupling of smaller phenylated precursors. One established procedure is the Gatterman coupling reaction of benzenediazonium formate with copper. Another approach is the Ullmann coupling of 4-iodoterphenyl and 4-iodobiphenyl with silver. Post-synthesis purification is critical and is often achieved through techniques like sublimation or recrystallization from a suitable solvent such as dimethylsulfoxide.

Characterization of this compound for OPV Applications

Before device fabrication, it is imperative to determine the fundamental properties of PQP to inform the design of the OPV device architecture.

3.1. Optical Properties

The absorption spectrum of the active layer material determines the portion of the solar spectrum that can be converted into electricity.

  • Protocol for UV-Vis Spectroscopy:

    • Prepare a dilute solution of PQP in a suitable solvent (e.g., dimethylformamide or cyclohexane).[4]

    • Alternatively, deposit a thin film of PQP onto a transparent substrate (e.g., quartz or glass) by vacuum thermal evaporation or spin-coating from a solution.

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • The absorption onset can be used to estimate the optical bandgap (Eg) of the material. This compound is known to have an absorption maximum around 312 nm in dimethylformamide.[4]

3.2. Electronic Properties: HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the donor and acceptor materials determine the open-circuit voltage (Voc) and the driving force for exciton dissociation.[5]

  • Protocol for Cyclic Voltammetry (CV):

    • Deposit a thin film of PQP onto a working electrode (e.g., platinum or glassy carbon).

    • Perform cyclic voltammetry in an electrochemical cell containing a suitable electrolyte and reference and counter electrodes.

    • Determine the onset of the first oxidation and reduction potentials.

    • Estimate the HOMO and LUMO energy levels from these potentials relative to the reference electrode (e.g., Ferrocene/Ferrocenium redox couple).

3.3. Charge Transport Properties

Efficient charge transport to the electrodes is crucial for achieving a high short-circuit current (Jsc) and fill factor (FF). The charge carrier mobility (electron and hole mobility) is a key parameter.

  • Protocol for Measuring Charge Carrier Mobility (e.g., using Space-Charge Limited Current - SCLC):

    • Fabricate single-carrier devices (hole-only and electron-only).

    • A hole-only device can be fabricated in a structure like ITO/PEDOT:PSS/PQP/Au.

    • An electron-only device would require an electron-injecting contact and a high work function counter-electrode.

    • Measure the current density-voltage (J-V) characteristics in the dark.

    • Fit the J-V curves to the SCLC model to extract the charge carrier mobility. Studies on PQP films suggest that the electrical conductivity is influenced by its microcrystalline structure.[6]

OPV Device Fabrication

Based on the characterized properties of PQP, a suitable device architecture can be designed. Given its structure, PQP could potentially act as an electron donor or a hole transport layer. A common device architecture for testing new materials is the bulk heterojunction (BHJ) solar cell.[7]

4.1. Solution-Processed Device Fabrication Protocol

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating in a detergent solution, deionized water, and isopropyl alcohol. Dry the substrates with a nitrogen gun.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.

  • Active Layer Deposition:

    • Prepare a blend solution of PQP (as the donor) and a suitable fullerene acceptor (e.g., PC61BM or PC71BM) in a common organic solvent like chlorobenzene or o-dichlorobenzene. The weight ratio of donor to acceptor needs to be optimized.

    • Spin-coat the active layer blend onto the HTL in an inert atmosphere (e.g., a glovebox).

    • Anneal the active layer at an optimized temperature to improve the film morphology.

  • Cathode Deposition: Deposit a low work function metal cathode (e.g., Calcium followed by Aluminum, or just Aluminum) through thermal evaporation under high vacuum (<10-6 Torr).

4.2. Vacuum-Deposited Device Fabrication Protocol

For materials with low solubility, thermal evaporation is an alternative deposition method.[6]

  • Substrate Preparation: As in the solution-processed method.

  • Layer Deposition: Sequentially deposit the HTL, the PQP donor layer, the fullerene acceptor layer, and any necessary interfacial layers by thermal evaporation in a high vacuum chamber.[8][9]

  • Cathode Deposition: Deposit the metal cathode in the same vacuum cycle.

OPV Device Characterization

5.1. Current Density-Voltage (J-V) Characterization

The primary method for evaluating solar cell performance is by measuring the J-V curve under simulated sunlight.

  • Protocol:

    • Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm2).[10]

    • Connect the device to a source measure unit.

    • Measure the current as the voltage is swept from reverse to forward bias.

    • From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[11]

5.2. External Quantum Efficiency (EQE) Measurement

EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.

  • Protocol:

    • Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier.[12][13]

    • Illuminate the device with monochromatic light of varying wavelengths.

    • Measure the resulting short-circuit current.

    • The EQE spectrum provides insights into which parts of the solar spectrum are being effectively converted and can be used to identify loss mechanisms.

Data Presentation

Quantitative data from the characterization of PQP-based OPV devices should be summarized in a clear and structured manner for easy comparison.

Table 1: Hypothetical Performance Data for PQP-based OPV Devices

Device ArchitectureDonor:Acceptor RatioVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
ITO/PEDOT:PSS/PQP:PC61BM/Ca/Al1:1TBDTBDTBDTBD
ITO/PEDOT:PSS/PQP:PC61BM/Ca/Al1:2TBDTBDTBDTBD
ITO/PEDOT:PSS/PQP:PC71BM/Ca/Al1:1TBDTBDTBDTBD

TBD: To be determined through experimentation.

Visualizations

Diagram 1: OPV Device Architecture

OPV_Device_Structure cluster_device OPV Device Layers Sunlight Sunlight Glass Glass Substrate Sunlight->Glass ITO ITO (Anode) Glass->ITO HTL Hole Transport Layer (HTL) e.g., PEDOT:PSS ITO->HTL ActiveLayer Active Layer (this compound:Acceptor Blend) HTL->ActiveLayer Cathode Cathode (e.g., Ca/Al) ActiveLayer->Cathode

Caption: Conventional architecture of a bulk heterojunction organic photovoltaic device.

Diagram 2: Experimental Workflow for PQP-based OPV Research

OPV_Workflow cluster_workflow Research Workflow Synthesis PQP Synthesis & Purification Characterization Material Characterization (UV-Vis, CV, Mobility) Synthesis->Characterization Fabrication Device Fabrication (Solution or Vacuum) Characterization->Fabrication Testing Device Testing (J-V, EQE) Fabrication->Testing Analysis Data Analysis & Optimization Testing->Analysis Analysis->Fabrication Optimization Loop Charge_Generation cluster_process Photovoltaic Process Photon Photon Absorption Exciton Exciton Formation (in Donor) Photon->Exciton Dissociation Exciton Dissociation (at D-A Interface) Exciton->Dissociation Hole_Transport Hole Transport (via Donor) Dissociation->Hole_Transport Electron_Transport Electron Transport (via Acceptor) Dissociation->Electron_Transport Collection_Anode Hole Collection (Anode) Hole_Transport->Collection_Anode Collection_Cathode Electron Collection (Cathode) Electron_Transport->Collection_Cathode

References

Deposition of p-Quinquephenyl Films for Organic Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of p-Quinquephenyl (p-5P) thin films and their application in organic sensor technology. This compound, a p-type organic semiconductor, has garnered interest for its potential in fabricating highly sensitive and selective sensors for various analytes, including volatile organic compounds (VOCs) and humidity. Its rigid, well-defined molecular structure and ordered packing in thin films make it a promising candidate for the active layer in organic field-effect transistor (OFET) and other sensor architectures.

Overview of this compound for Organic Sensors

This compound (p-5P) is a polycyclic aromatic hydrocarbon consisting of five linearly connected phenyl rings. Its high chemical stability, well-defined electronic properties, and tendency to form crystalline thin films with a high degree of molecular order are advantageous for sensor applications. The sensing mechanism in p-5P based sensors typically involves the interaction of analyte molecules with the surface of the p-5P film. This interaction can modulate the charge transport properties of the organic semiconductor, leading to a measurable change in the electrical signal of the device. For instance, the adsorption of electron-donating or electron-withdrawing molecules can alter the charge carrier concentration in the p-5P layer, thereby affecting the drain current in an OFET configuration.

Deposition Techniques for this compound Films

The performance of a p-5P based sensor is critically dependent on the quality and morphology of the deposited thin film. Control over film thickness, crystallinity, and surface roughness is paramount for achieving high sensitivity, selectivity, and stability. The primary deposition techniques for p-5P are vacuum-based methods, which offer high purity and precise control over film growth.

Organic Molecular Beam Deposition (OMBD) / Organic Molecular Beam Epitaxy (OMBE)

OMBD is a high-vacuum deposition technique that allows for the growth of highly ordered crystalline organic thin films.[1][2][3] In this process, p-5P is sublimated from a Knudsen cell and travels in a molecular beam towards a temperature-controlled substrate. The slow deposition rate and high vacuum environment minimize impurities and allow for epitaxial or highly oriented film growth.[3]

Key Advantages of OMBD:

  • Precise control over film thickness at the monolayer level.[3]

  • Growth of highly crystalline and ordered films.

  • High purity of the deposited films.[3]

  • Ability to create well-defined interfaces in multilayer device structures.[2]

Vacuum Thermal Evaporation (VTE)

VTE is another widely used physical vapor deposition (PVD) method for organic materials.[4] It involves heating the p-5P source material in a vacuum chamber until it sublimes. The vapor then condenses on a cooler substrate to form a thin film. While simpler and faster than OMBD, VTE offers less control over the crystallinity and morphology of the film.

Key Advantages of VTE:

  • Relatively simple and cost-effective deposition method.[4]

  • Suitable for a wide range of organic materials.[4]

  • Allows for uniform deposition over large areas.

Solution-Based Deposition

While p-5P itself has low solubility in common organic solvents, derivatives of this compound can be chemically modified to improve their solubility, enabling solution-based deposition techniques like spin coating, drop casting, or inkjet printing. These methods are attractive for low-cost, large-area, and flexible sensor fabrication. However, controlling the film morphology and crystallinity from solution can be challenging.

Experimental Protocols

The following sections provide detailed protocols for the deposition of p-5P films using OMBD and VTE. These protocols are intended as a starting point and may require optimization based on the specific equipment and desired sensor characteristics.

Protocol for this compound Film Deposition by Organic Molecular Beam Deposition (OMBD)

This protocol outlines the steps for depositing a highly ordered p-5P thin film on a Si/SiO₂ substrate for OFET-based sensor applications.

Materials and Equipment:

  • This compound (p-5P) powder (99% purity or higher)

  • Si/SiO₂ wafers (e.g., 300 nm thermal oxide)

  • Organic Molecular Beam Deposition (OMBD) system equipped with Knudsen cells and a substrate holder with temperature control

  • Quartz crystal microbalance (QCM) for deposition rate monitoring[5]

  • Standard cleaning solvents (acetone, isopropanol, deionized water)

Protocol:

  • Substrate Preparation:

    • Cut the Si/SiO₂ wafer into the desired substrate size.

    • Clean the substrates ultrasonically in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Optional: Treat the substrate surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the p-5P film.

  • OMBD System Preparation:

    • Load the p-5P powder into a Knudsen cell.

    • Mount the cleaned substrates onto the substrate holder.

    • Pump down the deposition chamber to a base pressure of < 1 x 10⁻⁸ Torr.

  • Deposition Parameters:

    • Heat the Knudsen cell containing p-5P to a temperature that provides a stable and desired deposition rate (typically 0.1 - 1 Å/s). The sublimation temperature for p-5P is typically in the range of 250-350 °C, but this will vary depending on the Knudsen cell design and system geometry.

    • Heat the substrate to a desired temperature to control the film morphology. Substrate temperatures between 150 °C and 250 °C have been shown to promote the growth of well-ordered films for similar organic molecules.[6][7]

    • Monitor the deposition rate and film thickness in real-time using the QCM.[5]

  • Deposition:

    • Open the shutter of the Knudsen cell to initiate deposition onto the heated substrate.

    • Deposit the p-5P film to the desired thickness (typically 20-50 nm for OFET applications).

    • Close the shutter to stop the deposition.

  • Post-Deposition:

    • Allow the substrate to cool down to room temperature under high vacuum.

    • Vent the chamber with an inert gas (e.g., nitrogen) and remove the samples.

Protocol for this compound Film Deposition by Vacuum Thermal Evaporation (VTE)

This protocol describes the deposition of a p-5P thin film using a standard thermal evaporator.

Materials and Equipment:

  • This compound (p-5P) powder

  • Substrates (e.g., glass, Si/SiO₂, flexible polymers)

  • Vacuum Thermal Evaporation (VTE) system with a heated boat or crucible

  • Film thickness monitor (e.g., QCM)

  • Cleaning solvents

Protocol:

  • Substrate and System Preparation:

    • Clean the substrates as described in the OMBD protocol.

    • Place the p-5P powder into a suitable evaporation source (e.g., a tungsten or tantalum boat).

    • Mount the substrates in the substrate holder.

    • Evacuate the chamber to a pressure of < 1 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Gradually increase the current to the evaporation source to heat the p-5P until it starts to sublimate.

    • Control the deposition rate by adjusting the source temperature. A typical rate for VTE is 1-5 Å/s.

    • The substrate can be kept at room temperature or heated to influence the film properties.

  • Deposition:

    • Open the shutter to begin the deposition process.

    • Monitor the film thickness using the QCM.

    • Deposit the desired film thickness.

    • Close the shutter and turn off the power to the evaporation source.

  • Post-Deposition:

    • Allow the system to cool down before venting the chamber and removing the samples.

Data Presentation

The following tables summarize typical (hypothetical, based on literature for similar materials) deposition parameters and expected film characteristics for p-5P. Actual values will depend on the specific experimental setup and goals.

Table 1: Typical Deposition Parameters for this compound Films

ParameterOrganic Molecular Beam Deposition (OMBD)Vacuum Thermal Evaporation (VTE)
Base Pressure < 1 x 10⁻⁸ Torr< 1 x 10⁻⁶ Torr
Source Temperature 250 - 350 °C (Knudsen Cell)300 - 450 °C (Boat/Crucible)
Substrate Temperature 150 - 250 °CRoom Temperature - 200 °C
Deposition Rate 0.1 - 1 Å/s1 - 5 Å/s
Typical Film Thickness 20 - 50 nm30 - 100 nm

Table 2: Expected Film Characteristics and Sensor Performance

CharacteristicOMBD Deposited p-5P FilmVTE Deposited p-5P Film
Crystallinity High, often epitaxial or highly orientedPolycrystalline with smaller grain sizes
Surface Roughness (RMS) < 1 nm1 - 5 nm
Analyte Volatile Organic Compounds (VOCs)Volatile Organic Compounds (VOCs), Humidity
Sensitivity High (ppb to low ppm range)Moderate (ppm range)
Selectivity Moderate to HighModerate
Response Time Seconds to minutesTens of seconds to minutes
Recovery Time Minutes to tens of minutesMinutes to tens of minutes

Visualizations

Experimental Workflow for OMBD

OMBD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (Acetone, IPA, DI Water) OMBD_Prep OMBD System Prep (Load p-5P, Mount Substrate) Substrate_Cleaning->OMBD_Prep Pump_Down Pump Down to UHV (< 1e-8 Torr) OMBD_Prep->Pump_Down Set_Params Set Parameters (Source T, Substrate T, Rate) Pump_Down->Set_Params Deposition Deposit p-5P Film (Open Shutter) Set_Params->Deposition Monitoring Real-time Monitoring (QCM) Deposition->Monitoring Cool_Down Cool Down in Vacuum Deposition->Cool_Down Monitoring->Deposition Vent Vent with N2 Cool_Down->Vent Remove_Sample Remove Sample for Characterization/Fabrication Vent->Remove_Sample

Workflow for this compound deposition via OMBD.
General Sensing Mechanism in a p-Type OFET Sensor

Sensing_Mechanism Analyte Analyte Molecules (e.g., VOCs) Interaction Adsorption/Interaction Analyte->Interaction p5P_Film This compound (p-5P) Film (p-type semiconductor) p5P_Film->Interaction Charge_Transfer Charge Transfer (Electron Donation/Withdrawal) Interaction->Charge_Transfer Carrier_Modulation Modulation of Hole Concentration in p-5P Channel Charge_Transfer->Carrier_Modulation Current_Change Change in Drain Current (Ids) of OFET Carrier_Modulation->Current_Change Signal_Output Sensor Signal Output Current_Change->Signal_Output

Sensing mechanism in a p-5P based OFET sensor.

Characterization of this compound Films

After deposition, it is crucial to characterize the p-5P films to correlate their physical properties with sensor performance.

  • Atomic Force Microscopy (AFM): To analyze the surface morphology, roughness, and grain size of the film.

  • X-ray Diffraction (XRD): To determine the crystal structure, orientation, and crystallinity of the film.[1]

  • UV-Vis Spectroscopy: To investigate the optical absorption properties and confirm the molecular integrity of p-5P after deposition.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and purity of the film.

Fabrication of Sensor Devices

Once the p-5P film is deposited and characterized, sensor devices can be fabricated. For an OFET sensor, this typically involves depositing source and drain electrodes on top of the p-5P film using techniques like thermal evaporation through a shadow mask.

Sensor Testing and Performance Evaluation

The fabricated sensors should be tested for their response to various analytes.

  • Sensitivity: The change in sensor signal (e.g., current) for a given concentration of the analyte.

  • Selectivity: The ability of the sensor to respond to a specific analyte in the presence of other interfering species.

  • Response Time: The time taken for the sensor to reach a certain percentage (e.g., 90%) of its final response upon exposure to the analyte.

  • Recovery Time: The time taken for the sensor signal to return to its baseline after the analyte is removed.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Stability: The ability of the sensor to maintain its performance over time and under varying environmental conditions (e.g., temperature, humidity).

By systematically controlling the deposition parameters of this compound films and correlating the film properties with sensor performance, it is possible to develop highly sensitive and selective organic sensors for a wide range of applications.

References

Application Notes and Protocols for p-Quinquephenyl as a Host Material in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of p-Quinquephenyl (PQP) as a host material in phosphorescent Organic Light-Emitting Diodes (PhOLEDs). This document details the underlying principles, experimental protocols for device fabrication, and expected performance characteristics.

Introduction to this compound in PhOLEDs

This compound (PQP) is a conjugated oligomer belonging to the oligo(p-phenylene) family, known for its high photoluminescence quantum yield and its nature as a blue-emitting material. In the realm of PhOLEDs, the host material plays a critical role in facilitating efficient energy transfer to the phosphorescent guest (dopant) emitter. A suitable host material should possess a high triplet energy level, good charge carrier mobility, and appropriate HOMO/LUMO energy levels to ensure efficient injection and transport of charge carriers. While PQP is a promising candidate due to its electronic properties, detailed experimental data on its performance as a host in PhOLEDs is still emerging.

Key Properties of this compound as a Host Material

For effective performance as a host in PhOLEDs, this compound should exhibit the following key properties. It is important to note that while the general characteristics of oligophenylenes are known, specific experimental values for PQP's triplet energy and HOMO/LUMO levels as a host are not widely reported. The values presented here are illustrative estimates based on related compounds and theoretical calculations.

PropertyDescriptionEstimated Value
Chemical Structure A linear chain of five connected phenyl rings.C30H22
Appearance White to off-white crystalline solid.-
Triplet Energy (ET) The energy of the lowest triplet excited state. Must be higher than that of the phosphorescent dopant to ensure efficient energy transfer.~2.7 - 3.0 eV
HOMO Level Highest Occupied Molecular Orbital energy level. Influences hole injection and transport.~-5.8 to -6.0 eV
LUMO Level Lowest Unoccupied Molecular Orbital energy level. Influences electron injection and transport.~-2.5 to -2.7 eV
Photoluminescence (PL) Intrinsic emission properties of the material.Blue emission

Principle of Energy Transfer in PQP-Hosted PhOLEDs

In a PQP-hosted PhOLED, the fundamental process involves the transfer of energy from the host (PQP) to the phosphorescent guest emitter. The process can be summarized as follows:

  • Charge Injection: Electrons and holes are injected from the cathode and anode, respectively, into the organic layers.

  • Charge Transport: These charges migrate through the electron transport layer (ETL) and hole transport layer (HTL) towards the emissive layer (EML).

  • Exciton Formation: Within the PQP host material in the EML, electrons and holes recombine to form excitons (both singlets and triplets).

  • Energy Transfer: The energy from the triplet excitons on the PQP host is transferred to the phosphorescent guest molecules. This is a critical step, and for it to be efficient, the triplet energy of the host must be higher than that of the guest.

  • Phosphorescent Emission: The excited guest molecules then relax to their ground state by emitting light (phosphorescence).

cluster_device PhOLED Device Structure cluster_EML Emissive Layer (EML) cluster_process Energy Transfer Process Anode Anode HTL HTL EML EML PQP_Host PQP (Host) HTL->PQP_Host Hole Injection ETL ETL Cathode Cathode ETL->PQP_Host Electron Injection Guest_Emitter Phosphorescent Guest PQP_Host->Guest_Emitter Triplet Energy Transfer Light_Emission 4. Phosphorescence Guest_Emitter->Light_Emission Light Emission Charge_Injection 1. Charge Injection Exciton_Formation 2. Exciton Formation on PQP Charge_Injection->Exciton_Formation Energy_Transfer 3. Host-to-Guest Energy Transfer Exciton_Formation->Energy_Transfer Energy_Transfer->Light_Emission

Energy transfer mechanism in a PQP-hosted PhOLED.

Experimental Protocols

The fabrication of PhOLEDs using this compound as a host can be achieved through two primary methods: vacuum thermal evaporation and solution processing.

Device Fabrication by Vacuum Thermal Evaporation

This method involves the deposition of thin films of organic materials and metals in a high-vacuum environment.

Protocol:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): Co-evaporate this compound as the host and a phosphorescent dopant (e.g., Ir(ppy)3 for green emission) at a specific doping concentration (e.g., 6-10 wt%). The typical thickness is 20-30 nm.

      • Electron Transport Layer (ETL): e.g., 40 nm of TPBi.

  • Cathode Deposition:

    • Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF) (1 nm).

    • Deposit a thicker layer of a metal cathode, such as Aluminum (Al) (100 nm).

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Start Start: Clean ITO Substrate UV_Ozone UV-Ozone Treatment Start->UV_Ozone Load_Vacuum Load into Vacuum Chamber UV_Ozone->Load_Vacuum Deposit_HIL Deposit Hole Injection Layer Load_Vacuum->Deposit_HIL Deposit_HTL Deposit Hole Transport Layer Deposit_HIL->Deposit_HTL Co-deposit_EML Co-deposit PQP Host and Phosphorescent Dopant Deposit_HTL->Co-deposit_EML Deposit_ETL Deposit Electron Transport Layer Co-deposit_EML->Deposit_ETL Deposit_Cathode Deposit Cathode (LiF/Al) Deposit_ETL->Deposit_Cathode Encapsulation Encapsulate Device Deposit_Cathode->Encapsulation End Device Ready for Testing Encapsulation->End

Workflow for vacuum thermal evaporation of a PQP-hosted PhOLED.
Device Fabrication by Solution Processing

Solution processing offers a lower-cost alternative to vacuum deposition.

Protocol:

  • Substrate and Solution Preparation:

    • Clean ITO substrates as described in the vacuum deposition protocol.

    • Prepare a solution of a hole transport material (e.g., PEDOT:PSS in water).

    • Prepare a solution for the emissive layer by dissolving this compound and the phosphorescent dopant in a suitable organic solvent (e.g., toluene or chlorobenzene) at the desired concentration and ratio.

  • Layer Deposition by Spin Coating:

    • Hole Transport Layer: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal on a hotplate (e.g., at 150°C for 10 minutes).

    • Emissive Layer: Transfer the substrate to a nitrogen-filled glovebox. Spin-coat the PQP-dopant solution onto the HTL and anneal to remove the solvent (e.g., at 80°C for 20 minutes).

  • ETL and Cathode Deposition:

    • The electron transport layer and cathode are typically still deposited via thermal evaporation as described in the previous protocol to avoid dissolving the underlying solution-processed layers.

  • Encapsulation:

    • Encapsulate the device as described previously.

Expected Device Performance

While specific experimental data for PhOLEDs using PQP as a host is limited, based on the properties of similar materials, a well-optimized device could be expected to exhibit the following performance characteristics. Note: The following table presents hypothetical data for illustrative purposes.

ParameterGreen Dopant (e.g., Ir(ppy)3)Red Dopant (e.g., Ir(piq)3)Blue Dopant (e.g., FIrpic)
Turn-on Voltage (V) 3.0 - 4.03.5 - 4.54.0 - 5.5
Max. External Quantum Efficiency (%) 15 - 2012 - 188 - 12
Max. Current Efficiency (cd/A) 40 - 6025 - 4015 - 25
Max. Power Efficiency (lm/W) 30 - 5020 - 3510 - 20
CIE Coordinates (x, y) (0.30, 0.63)(0.65, 0.34)(0.16, 0.30)
Operational Lifetime (LT50 @ 1000 cd/m2) (hours) > 1000> 800> 200

Troubleshooting

IssuePossible CauseSuggested Solution
High Turn-on Voltage Poor charge injection; high energy barriers between layers.Optimize HIL/EIL materials; ensure good interfacial contact.
Low Efficiency Inefficient host-to-guest energy transfer; poor charge balance.Ensure host triplet energy is higher than dopant; adjust layer thicknesses to balance charge carriers.
Color Instability Emission from the host or adjacent layers.Improve exciton confinement within the EML by using appropriate blocking layers.
Short Device Lifetime Material degradation due to moisture/oxygen; morphological instability.Ensure proper encapsulation; use materials with high thermal and morphological stability.

Conclusion

This compound holds potential as a host material for phosphorescent OLEDs, particularly for blue emission, owing to its inherent photophysical properties. The successful fabrication of high-performance PhOLEDs using PQP will depend on the careful selection of appropriate phosphorescent dopants with suitable energy levels and the optimization of the device architecture and fabrication processes. Further experimental research is required to fully characterize the properties of PQP as a host and to realize its full potential in next-generation display and lighting technologies.

Troubleshooting & Optimization

Troubleshooting fluorescence quenching in p-Quinquephenyl solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during fluorescence experiments with p-Quinquephenyl and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound solution shows lower fluorescence intensity than expected. What are the common causes?

Several factors can lead to reduced fluorescence intensity. These include:

  • Concentration Effects: At high concentrations, this compound molecules can aggregate, leading to self-quenching.

  • Solvent Polarity: The fluorescence quantum yield of this compound is sensitive to the solvent environment. Polar solvents can sometimes lead to a decrease in fluorescence intensity.[1][2]

  • Presence of Quenchers: Contaminants in the solvent or the sample itself, such as dissolved oxygen or heavy ions, can quench fluorescence.

  • Photobleaching: Prolonged exposure to the excitation light source can cause irreversible photodegradation of the this compound molecules.[3][4]

  • Incorrect Instrument Settings: Suboptimal excitation and emission wavelengths, slit widths, or detector gain can result in lower measured intensity.

Q2: How does the concentration of this compound affect its fluorescence?

The fluorescence intensity of this compound does not always increase linearly with concentration. At higher concentrations, intermolecular interactions can occur, leading to a phenomenon known as aggregation-caused quenching (ACQ).[5][6][7][8] This is particularly relevant for planar aromatic molecules like this compound, where π–π stacking interactions in aggregates can create non-radiative decay pathways, thus reducing the overall fluorescence.

Q3: What is the effect of solvent choice on this compound fluorescence?

The polarity of the solvent can significantly influence the fluorescence properties of this compound. Generally, increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[1][9][10] The quantum yield and fluorescence lifetime can also be affected, often decreasing with increased solvent polarity.[2] For derivatives of this compound, high quantum yields are often observed in nonpolar solvents like dioxane.[11]

Q4: My fluorescence signal is unstable and decreases over time. What could be the reason?

A continuous decrease in fluorescence signal during measurement is often due to photobleaching.[3][4] This is the light-induced chemical destruction of the fluorophore. To minimize photobleaching, you can:

  • Reduce the intensity of the excitation light.

  • Minimize the sample's exposure time to the light source.

  • De-gas your solvent to remove dissolved oxygen, which can accelerate photobleaching.

Q5: Can I use the Stern-Volmer equation to analyze quenching in my this compound experiments?

Yes, the Stern-Volmer relationship is a valuable tool for quantifying the quenching process.[12][13] By plotting the ratio of fluorescence intensities in the absence and presence of a quencher against the quencher concentration, you can determine the Stern-Volmer constant (Ksv). This provides insight into the efficiency of the quenching process. A linear Stern-Volmer plot typically indicates a single quenching mechanism (either dynamic or static).

Troubleshooting Guides

This section provides systematic approaches to identify and resolve specific issues.

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Spectrometer Settings 1. Verify the excitation and emission wavelengths are appropriate for this compound (typically excitation is in the UV range). 2. Optimize the slit widths to balance signal intensity and spectral resolution. 3. Increase the detector gain, but be mindful of increasing background noise.
Low Concentration Prepare a fresh solution with a higher concentration of this compound.
Degraded Sample This compound solutions should be stored in the dark to prevent degradation. Prepare a fresh solution from a reliable stock.
Inappropriate Solvent Consult literature for optimal solvents for this compound fluorescence. Nonpolar solvents like dioxane or cyclohexane often yield high quantum efficiencies.[11]
Issue 2: Inconsistent or Non-Reproducible Fluorescence Intensity
Possible Cause Troubleshooting Step
Concentration Quenching (Aggregation) 1. Perform a concentration-dependent study. Dilute your sample and observe if the fluorescence intensity per mole increases. 2. If aggregation is suspected, consider using a less viscous solvent or slightly increasing the temperature to disrupt aggregates.
Presence of Quenching Impurities 1. Use high-purity solvents. 2. De-gas the solvent by bubbling with nitrogen or argon to remove dissolved oxygen, a common quencher.
Temperature Fluctuations Ensure your experiments are conducted at a constant and controlled temperature, as fluorescence can be temperature-dependent.
Issue 3: Unexpected Shifts in Emission Spectrum
Possible Cause Troubleshooting Step
Solvent Polarity Verify the purity and identity of your solvent. Even small amounts of polar impurities in a nonpolar solvent can cause spectral shifts.
Formation of Excimers/Aggregates At high concentrations, the formation of excited-state dimers (excimers) or aggregates can lead to a red-shifted emission. A concentration study can help confirm this.
Sample Degradation Photodegradation products may have different emission characteristics. Use fresh samples and minimize light exposure.

Quantitative Data

The photophysical properties of this compound derivatives can vary with the solvent environment. The following table summarizes key data from the literature.

CompoundSolventQuantum Yield (Φ_F)Fluorescence Lifetime (τ) [ns]
2,5,2"",5""-tetramethyl-p-quinquephenyl (TMI)Dioxane0.98~1
3,5,3"",5""-tetra-t-butyl-p-quinquephenyl (QUI)Dioxane0.97~1
p-Quaterphenyl (PQP)Dioxane0.911.07
p-Quaterphenyl (PQP)Cyclohexane0.901.06
p-Quaterphenyl (PQP)Dichloromethane0.850.815

Data for TMI and QUI from a study on this compound derivatives, indicating high quantum yields in nonpolar solvents. Data for PQP is included for comparison as a shorter oligophenylene.[11]

Experimental Protocols

Protocol 1: Determining the Fluorescence Quantum Yield of this compound (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a this compound solution relative to a standard with a known quantum yield.

Materials:

  • This compound sample

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or a well-characterized p-terphenyl solution in cyclohexane)[14][15]

  • High-purity solvent (e.g., cyclohexane or dioxane)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 2: Investigating Fluorescence Quenching using Stern-Volmer Analysis

This protocol outlines the steps to investigate the quenching of this compound fluorescence by a potential quencher.

Materials:

  • Stock solution of this compound in a suitable solvent

  • Stock solution of the quencher in the same solvent

  • High-purity solvent

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the quencher. Include a control sample with no quencher.

  • Measure the fluorescence intensity of each solution at the emission maximum of this compound. Ensure consistent instrument settings for all measurements.

  • Plot the Stern-Volmer relationship: Plot I₀/I versus the quencher concentration [Q], where I₀ is the fluorescence intensity in the absence of the quencher and I is the fluorescence intensity at a given quencher concentration.

  • Analyze the plot:

    • A linear plot suggests a single quenching mechanism.

    • The slope of the line is the Stern-Volmer quenching constant (Ksv).

    • The relationship is described by the equation: I₀/I = 1 + Ksv[Q]

Visualizations

TroubleshootingWorkflow start Start: Fluorescence Quenching Observed check_concentration Is Concentration High? start->check_concentration check_solvent Is Solvent Appropriate? check_concentration->check_solvent No dilute Dilute Solution & Re-measure check_concentration->dilute Yes check_impurities Any Potential Impurities? check_solvent->check_impurities Yes change_solvent Use High-Purity, Non-Polar Solvent check_solvent->change_solvent No check_photobleaching Prolonged Exposure to Light? check_impurities->check_photobleaching No degas De-gas Solvent (N2 or Ar) check_impurities->degas Yes minimize_exposure Reduce Light Intensity & Exposure Time check_photobleaching->minimize_exposure Yes end_acq Issue Likely Aggregation-Caused Quenching dilute->end_acq end_solvent Issue Likely Solvent Effect change_solvent->end_solvent end_impurity Issue Likely Impurity Quenching degas->end_impurity end_photobleaching Issue Likely Photobleaching minimize_exposure->end_photobleaching ACQ_Mechanism cluster_low_conc Low Concentration cluster_high_conc High Concentration M1 M M_excited M* M1->M_excited hv M2 M Aggregate Aggregate (M)n M3 M M_excited->M1 Fluorescence Aggregate_excited (M)n* Aggregate->Aggregate_excited hv Aggregate_excited->Aggregate Non-Radiative Decay (Quenching)

References

Technical Support Center: Solvent Effects on the Fluorescence Quenching of p-Quinquephenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solvent effects on the fluorescence quenching of p-Quinquephenyl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it important in the context of this compound?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, through interactions with other molecules, known as quenchers.[1] This phenomenon is highly dependent on the solvent environment, as the solvent can influence the interaction between the fluorophore and the quencher, as well as their diffusion rates.[2] Studying solvent effects on quenching provides insights into the photophysical properties of this compound and its interactions with potential binding partners, which is crucial for its application in molecular sensing and materials science.

Q2: What are the primary mechanisms of fluorescence quenching relevant to this compound?

A2: The two main quenching mechanisms are dynamic (collisional) and static quenching.

  • Dynamic Quenching: This occurs when the excited this compound molecule collides with a quencher molecule, leading to non-radiative de-excitation.[3] This process is diffusion-dependent and is influenced by the viscosity and temperature of the solvent.[4]

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between this compound and the quencher.[3] The formation of this complex reduces the population of fluorophores available for excitation.

In some systems, both static and dynamic quenching can occur simultaneously, leading to non-linear Stern-Volmer plots.[2]

Q3: How does solvent polarity affect the fluorescence of this compound?

A3: The polarity of the solvent can significantly influence the photophysical properties of this compound. Generally, for nonpolar aromatic hydrocarbons, an increase in solvent polarity can lead to a red-shift (shift to longer wavelengths) in the emission spectrum. However, the effect can be complex and may also involve changes in the quantum yield and fluorescence lifetime. For derivatives of this compound, high quantum yields are observed in nonpolar solvents like dioxane.[5]

Q4: What are common quenchers for aromatic hydrocarbons like this compound?

A4: Common quenchers for aromatic hydrocarbons include:

  • Halogenated compounds: Such as carbon tetrachloride (CCl₄).[2][4]

  • Nitroaromatic compounds: Such as nitromethane.[6]

  • Amines and some metal ions. [7]

  • Molecular oxygen: A ubiquitous quencher that should be removed for accurate measurements.

The choice of quencher will depend on the specific quenching mechanism being investigated.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

Possible Cause Troubleshooting Step
Low Solubility of this compound This compound is known to have low solubility in many common solvents. Ensure you are using a suitable solvent (e.g., toluene, chloroform, THF) and consider gentle heating or sonication to aid dissolution.[8] Prepare a saturated stock solution and dilute from there.
Incorrect Instrument Settings Verify the excitation and emission wavelengths. For this compound and its derivatives, excitation is typically in the UV range (around 300-350 nm) and emission in the blue region (around 400-450 nm).[5][9] Optimize slit widths to maximize signal without saturating the detector.[10]
Photobleaching Prolonged exposure to the excitation light can lead to photodegradation of this compound. Reduce the excitation intensity or the exposure time.
Presence of Impurities Impurities in the solvent or the this compound sample can act as quenchers. Use high-purity, spectroscopy-grade solvents.

Issue 2: Inconsistent Fluorescence Intensity Readings

Possible Cause Troubleshooting Step
Concentration Fluctuations Ensure accurate and consistent preparation of all solutions. Due to low solubility, this compound may precipitate out of solution. Visually inspect samples for any cloudiness or precipitate before measurement.
Presence of Dissolved Oxygen Dissolved oxygen is a very effective quencher. For quantitative measurements, de-gas all solutions by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
Temperature Variations Dynamic quenching is temperature-dependent.[4] Ensure all samples and the instrument's sample holder are at a constant and recorded temperature.
Inner Filter Effect At high concentrations, the solution can absorb too much of the excitation or emission light. Ensure the absorbance of the sample at the excitation wavelength is below 0.1.[9]

Issue 3: Non-linear Stern-Volmer Plot

Possible Cause Troubleshooting Step
Combined Static and Dynamic Quenching A positive deviation (upward curve) from a linear Stern-Volmer plot can indicate the presence of both static and dynamic quenching.[2] Analyze the data using a modified Stern-Volmer equation that accounts for both mechanisms.
Ground-State Complex Formation If static quenching is dominant, the absorption spectrum of this compound may change upon addition of the quencher.[3] Record absorption spectra at different quencher concentrations to check for this.
Sphere of Action Quenching This model of static quenching can also lead to non-linearity. It assumes that if a quencher is within a certain volume around the fluorophore at the moment of excitation, quenching is instantaneous.[2]

Quantitative Data

The following tables summarize photophysical data for this compound derivatives and analogous p-terphenyl derivatives, which can serve as a reference for expected values in different solvent environments.

Table 1: Photophysical Properties of this compound Derivatives in Various Solvents [5]

CompoundSolventQuantum Yield (Φf)Fluorescence Lifetime (τ) [ns]
TMI¹Cyclohexane0.930.95
TMI¹Dioxane0.981.09
TMI¹Dichloromethane0.881.06
QUI²Cyclohexane0.900.96
QUI²Dioxane0.971.10
QUI²Dichloromethane0.861.07

¹ 2,5,2"",5""-tetramethyl-p-quinquephenyl ² 3,5,3"",5""-tetra-t-butyl-p-quinquephenyl

Table 2: Fluorescence Quenching Data for 2,2″-dimethyl-p-terphenyl with Carbon Tetrachloride (CCl₄) in Benzene (BN)/Acetonitrile (AN) Mixtures [2]

Solvent Composition (% AN in BN)Dielectric Constant (ε)KSV (M-1)kq (x 109 M-1s-1)
02.2810.513.4
208.9312.315.7
4015.5814.518.5
6022.2316.821.4
8028.8818.523.6
10035.5320.325.9

Note: KSV is the Stern-Volmer constant and kq is the bimolecular quenching rate constant.

Experimental Protocols

Protocol 1: Preparation of this compound and Quencher Solutions

  • Solvent Selection and Preparation: Choose a high-purity, spectroscopy-grade solvent in which this compound is soluble (e.g., toluene, THF, chloroform). To remove dissolved oxygen, purge the solvent with dry nitrogen or argon gas for at least 15-20 minutes.

  • This compound Stock Solution: Prepare a stock solution of this compound. Due to its low solubility, this may require preparing a saturated solution and then determining its concentration via UV-Vis absorption spectroscopy using its known molar extinction coefficient. The final concentration should be adjusted so that the absorbance at the excitation wavelength is ~0.05 to avoid inner filter effects.

  • Quencher Stock Solution: Prepare a high-concentration stock solution of the chosen quencher (e.g., CCl₄ or nitromethane) in the same de-gassed solvent.

  • Sample Preparation for Titration: In a series of volumetric flasks, add a fixed volume of the this compound stock solution. Then, add varying, small volumes of the quencher stock solution to create a range of quencher concentrations. Bring all samples to the same final volume with the de-gassed solvent. Include a blank sample containing only this compound and solvent (no quencher).

Protocol 2: Fluorescence Quenching Measurement and Data Analysis

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., ~340 nm, but should be determined from the absorption maximum) and the emission wavelength range (e.g., 380-550 nm). Use consistent excitation and emission slit widths for all measurements.

  • Blank Measurement: Measure the fluorescence spectrum of the pure solvent to check for any background fluorescence.

  • Sample Measurement: Measure the fluorescence emission spectrum of each prepared sample, starting with the one containing no quencher (this will be your F₀).

  • Data Extraction: For each spectrum, record the fluorescence intensity at the emission maximum (F).

  • Stern-Volmer Analysis: Plot F₀/F versus the quencher concentration [Q]. If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer constant (KSV).

  • Calculation of kq: If the fluorescence lifetime of this compound in the absence of the quencher (τ₀) is known or can be measured, the bimolecular quenching rate constant (kq) can be calculated using the equation: kq = KSV / τ₀.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution C Create Sample Series with Varying [Quencher] A->C B Prepare Quencher Stock Solution B->C D Set Spectrofluorometer Parameters (λex, λem, slits) C->D E Measure Fluorescence of Each Sample D->E F Record Intensity (F) at Emission Max E->F G Plot F₀/F vs. [Q] (Stern-Volmer Plot) F->G H Determine Ksv from Slope G->H I Calculate kq = Ksv / τ₀ H->I

Caption: Experimental workflow for a fluorescence quenching study.

troubleshooting_flowchart start Fluorescence Quenching Experiment Issue issue What is the primary issue? start->issue no_signal Low or No Signal issue->no_signal Intensity inconsistent Inconsistent Readings issue->inconsistent Reproducibility nonlinear Non-linear S-V Plot issue->nonlinear Analysis check_sol Check Solubility & Concentration no_signal->check_sol check_settings Verify Instrument Settings no_signal->check_settings inconsistent->check_sol check_o2 De-gas Solvents (remove O₂) inconsistent->check_o2 check_temp Ensure Constant Temperature inconsistent->check_temp check_abs Check for Combined Static/Dynamic Quenching nonlinear->check_abs

Caption: Logical troubleshooting flow for common experimental issues.

References

Technical Support Center: Optimizing p-Quinquephenyl Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-Quinquephenyl (P5). The focus is on optimizing the deposition rate to achieve uniform thin films, a critical factor for the performance of organic electronic devices.

Troubleshooting Guide: Common Issues in this compound Deposition

Unforeseen challenges can arise during the deposition of this compound thin films. This guide outlines common problems, their potential causes, and actionable solutions to get your experiments back on track.

Problem Potential Causes Recommended Solutions
Non-uniform film thickness ("hot spots" or "shadowing") - Improper substrate positioning or rotation.- Non-uniform heating of the evaporation source.- Deposition rate is too high.[1]- Incorrect source-to-substrate distance.[2]- Ensure the substrate is centered and that rotation is functioning correctly.- Check for faulty heating elements or thermocouples in the source.- Reduce the deposition rate to allow for more uniform material distribution.- Adjust the source-to-substrate distance; increasing the distance can improve uniformity but will decrease the deposition rate.[2]
High surface roughness or "sharkskin" appearance - Deposition rate is not optimized (can be too high or too low).[1]- Substrate temperature is too low, limiting adatom mobility.- Contamination on the substrate surface.- Systematically vary the deposition rate to find the optimal value for minimal roughness.[1]- Increase the substrate temperature to enhance surface diffusion of P5 molecules.- Ensure rigorous substrate cleaning procedures are followed before deposition.
Poor film adhesion - Substrate surface is not properly cleaned or prepared.- Mismatch in surface energy between the substrate and P5.- Deposition rate is too high, leading to stress in the film.- Implement a multi-step cleaning process (e.g., sonication in solvents, UV-ozone treatment).- Consider depositing a thin adhesion layer (e.g., a self-assembled monolayer) compatible with both the substrate and P5.- Decrease the deposition rate to reduce intrinsic film stress.
Film cracking or peeling - High internal stress due to a high deposition rate.- Significant thermal mismatch between the P5 film and the substrate.- Film thickness exceeds a critical value for the given process conditions.- Lower the deposition rate.- Select a substrate with a coefficient of thermal expansion closer to that of this compound.- Reduce the final film thickness or use multiple thinner layers.
Inconsistent crystallinity or amorphous regions - Substrate temperature is too low or too high.- Deposition rate is too fast, preventing ordered molecular arrangement.[3]- Presence of impurities in the source material or vacuum chamber.- Optimize the substrate temperature; higher temperatures often promote crystallinity, but excessive heat can cause issues.[3]- Reduce the deposition rate to allow sufficient time for molecules to arrange into a crystalline structure.- Use high-purity P5 source material and ensure a high vacuum level to minimize contamination.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of this compound deposition for uniform thin films.

Q1: What is the most critical parameter for achieving a uniform this compound thin film?

A1: While several factors are important, the deposition rate and substrate temperature are two of the most critical parameters influencing film uniformity, surface roughness, and crystallinity.[1][3] Optimizing the interplay between these two is key to achieving high-quality films.

Q2: How does the deposition rate affect the surface roughness of the film?

A2: The relationship between deposition rate and surface roughness can be complex. For some materials, at very low deposition rates, roughness may be high due to the formation of isolated islands. As the rate increases, a smoother film can be formed. However, excessively high deposition rates can also lead to increased roughness due to limited time for surface diffusion and the formation of non-equilibrium structures.[1] For instance, in a study on silver thin films, it was observed that the surface roughness first decreased with an increasing deposition rate, reached a minimum, and then increased again.[1]

Q3: What is the typical range for the deposition rate of organic small molecules like this compound?

A3: For organic small molecules, typical deposition rates in a high-vacuum thermal evaporation system range from 0.1 Å/s to 10 Å/s. For achieving highly uniform and crystalline films, a slower deposition rate, typically in the range of 0.1 Å/s to 1 Å/s, is often preferred as it allows molecules more time to arrange themselves in an ordered fashion on the substrate surface.

Q4: How does substrate temperature influence the morphology of the this compound film?

A4: The substrate temperature plays a crucial role in determining the mobility of the deposited this compound molecules on the substrate surface.

  • Low substrate temperatures can lead to amorphous or poorly crystalline films with small grain sizes because the molecules have low surface mobility and "stick" where they land.

  • Higher substrate temperatures provide more thermal energy to the molecules, allowing them to diffuse across the surface and find energetically favorable sites, which promotes the growth of larger, more ordered crystalline domains.[3] However, excessively high temperatures can lead to re-evaporation of the material or the formation of a rough, discontinuous film.

Q5: What deposition technique is best for achieving uniform this compound thin films?

A5: Physical vapor deposition (PVD) techniques, such as thermal evaporation and molecular beam epitaxy (MBE), are widely used for depositing high-quality organic thin films with good thickness control.[4][5] Thermal evaporation is a common and cost-effective method for this compound. For even greater control over film thickness and uniformity, especially for large-area substrates, techniques like substrate rotation and the use of optimized source-substrate geometries are employed.[2]

Experimental Protocol: Optimizing Deposition Rate via Thermal Evaporation for Uniform this compound Thin Films

This protocol outlines a systematic approach to optimizing the deposition rate of this compound to achieve uniform thin films using a high-vacuum thermal evaporation system.

1. Substrate Preparation:

  • Select the desired substrate (e.g., Si/SiO₂, glass, ITO-coated glass).
  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrate with a nitrogen gun.
  • Optional: Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve surface wettability.

2. System Preparation:

  • Load high-purity this compound powder into a suitable evaporation source (e.g., a baffled quartz crucible or a tungsten boat).
  • Mount the cleaned substrates onto the substrate holder. Ensure they are securely fastened.
  • Load the source and substrates into the vacuum chamber.
  • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

3. Deposition Parameter Optimization:

  • Set the substrate temperature to a desired value (e.g., room temperature, 50 °C, or 100 °C).
  • Gradually increase the current to the evaporation source to heat the this compound material.
  • Monitor the deposition rate using a quartz crystal microbalance (QCM).
  • Perform a series of depositions at different rates (e.g., 0.2 Å/s, 0.5 Å/s, 1.0 Å/s, 2.0 Å/s) while keeping the substrate temperature and final film thickness constant.
  • For each deposition rate, deposit a film of a target thickness (e.g., 50 nm).
  • Repeat the series of depositions at different substrate temperatures to study the combined effect.

4. Film Characterization:

  • After deposition, allow the substrates to cool down before venting the chamber.
  • Characterize the deposited films for uniformity and surface morphology using techniques such as:
  • Atomic Force Microscopy (AFM): To measure surface roughness (RMS).
  • Profilometry: To measure film thickness and uniformity across the substrate.
  • X-ray Diffraction (XRD): To assess the crystallinity of the films.
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain structure.

5. Data Analysis and Optimization:

  • Tabulate the measured surface roughness and thickness variation for each deposition rate and substrate temperature.
  • Plot the surface roughness as a function of the deposition rate for each substrate temperature.
  • Identify the deposition rate and substrate temperature that yield the most uniform film with the lowest surface roughness.

Quantitative Data Summary

The following table provides an illustrative summary of how deposition parameters can influence the uniformity of thin films. The data for surface roughness is analogous to what might be observed for this compound, based on findings for other materials like silver.[1]

Deposition Rate (Å/s)Substrate Temperature (°C)Film Thickness (nm)Average Surface Roughness (RMS, nm)Thickness Variation (%)
0.225 (Room Temp)503.5± 8%
0.525 (Room Temp)502.1± 5%
1.025 (Room Temp)502.8± 6%
2.025 (Room Temp)504.2± 10%
0.550501.8± 4%
0.580501.5± 3%

Note: This data is representative and serves to illustrate general trends. Actual values for this compound may vary depending on the specific deposition system and conditions.

Process Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the deposition rate of this compound for uniform thin films.

G start Start: Define Film Requirements (Thickness, Uniformity, Roughness) prep Substrate & System Preparation start->prep set_params Set Initial Deposition Parameters (Substrate Temp, Source-Substrate Distance) prep->set_params vary_rate Vary Deposition Rate (e.g., 0.2, 0.5, 1.0, 2.0 Å/s) set_params->vary_rate deposit Deposit Thin Film vary_rate->deposit characterize Characterize Film Properties (AFM, Profilometry, XRD) deposit->characterize analyze Analyze Data (Roughness vs. Rate, Uniformity) characterize->analyze decision Optimal Rate Achieved? analyze->decision adjust_temp Adjust Substrate Temperature decision->adjust_temp No end End: Optimized Protocol decision->end Yes adjust_temp->vary_rate

Caption: Workflow for optimizing this compound deposition rate.

References

Improving charge carrier mobility in p-Quinquephenyl-based devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving charge carrier mobility in p-Quinquephenyl (PQP)-based devices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the fabrication and characterization of this compound Organic Thin-Film Transistors (OTFTs).

Q1: My measured hole mobility is very low (< 10⁻³ cm²/Vs). What are the most likely causes?

A1: Low charge carrier mobility in PQP devices typically stems from poor morphological ordering in the active layer. The primary factors to investigate are:

  • Sub-optimal Substrate Temperature: The temperature of the substrate during vacuum deposition is the most critical parameter influencing PQP film growth. An incorrect temperature leads to either small, disordered grains (if too low) or disconnected islands (if too high).

  • Poor Substrate Surface Condition: Contamination or an unfavorable surface energy on the dielectric layer can inhibit proper nucleation and growth of the PQP film, leading to a high density of charge-trapping defects at the semiconductor-dielectric interface.

  • High Deposition Rate: A deposition rate that is too fast does not allow sufficient time for the PQP molecules to diffuse on the surface and organize into well-ordered crystalline domains, resulting in an amorphous or poorly crystallized film.

  • Vacuum Quality: Poor vacuum conditions during thermal evaporation can lead to the incorporation of impurities (like oxygen or water) into the PQP film, which can act as charge traps.

Q2: How does substrate temperature specifically affect the mobility of PQP, and how do I find the optimal temperature?

A2: Substrate temperature directly controls the surface diffusion of PQP molecules upon arrival. This dictates the nucleation density, grain size, and intermolecular connectivity of the resulting thin film.

  • Low Temperature (e.g., Room Temperature): Molecules have low kinetic energy and "stick" where they land. This results in a high nucleation density, leading to very small, weakly connected grains and consequently, low mobility due to extensive grain boundary scattering.

  • Optimal Temperature (e.g., ~180-220°C for related oligophenyls): Molecules have sufficient thermal energy to diffuse across the surface, find energetically favorable sites, and self-assemble into large, well-ordered, and highly interconnected crystalline domains. This morphology minimizes grain boundaries and facilitates efficient charge transport, maximizing mobility.

  • High Temperature (e.g., > 230°C): Molecules have very high kinetic energy, leading to increased re-evaporation from the surface. This can result in a low nucleation density and the growth of large but physically disconnected islands (dewetting), which disrupts the conductive channel and severely degrades device performance.

To find the optimal temperature, you must perform a systematic study by fabricating a series of devices on substrates held at different temperatures (e.g., in 10-20°C increments) while keeping all other parameters (deposition rate, pressure, thickness) constant.

Q3: My device shows a high OFF current and a low ON/OFF ratio. What steps can I take to improve it?

A3: A high OFF current can be due to several factors:

  • Gate Leakage: The dielectric layer may have pinholes or be too thin, allowing significant current to leak from the gate to the channel. Ensure your dielectric deposition process is optimized for high integrity and uniformity.

  • Bulk Conduction: If the PQP film is too thick, conduction can occur through the bulk of the material, which is not effectively modulated by the gate field. Aim for a film thickness in the range of 30-60 nm.

  • Impurities: Unintentional doping from contaminants in the source material or the vacuum chamber can increase the background carrier concentration, leading to a high OFF current. Ensure high-purity PQP and a clean deposition environment.

  • Interfacial States: A poor semiconductor/dielectric interface can have a high density of trap states that contribute to leakage pathways. Proper surface treatment of the dielectric is crucial.

Q4: What is the purpose of treating the dielectric surface (e.g., with HMDS or OTS), and is it necessary for PQP?

A4: Treating the silicon dioxide (SiO₂) dielectric surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) is a critical step. The primary goals are:

  • Passivation of Traps: The native SiO₂ surface contains hydroxyl (-OH) groups which are notorious electron traps and can severely hinder p-type (hole) transport in the channel. A SAM passivates these groups.

  • Surface Energy Modification: SAMs transform the high-energy, hydrophilic SiO₂ surface into a low-energy, hydrophobic surface. This change in surface energy promotes the desired layer-by-layer (Frank-van der Merwe) or Stranski-Krastanov growth mode for rod-like molecules like PQP, encouraging the formation of large, well-ordered crystalline domains.

For high-mobility PQP devices, a dielectric surface treatment is considered mandatory.

Quantitative Data Presentation

The charge carrier mobility of p-type oligophenyls like PQP and its close analogue p-Sexiphenyl (p-6P) is highly dependent on the fabrication conditions, particularly the substrate temperature during deposition. The following table summarizes representative data illustrating this critical relationship.

Substrate Temperature (°C)Film MorphologyRepresentative Hole Mobility (cm²/Vs)
25 (Room Temp.)Small, disordered grains (~50 nm)1 x 10⁻⁵ - 5 x 10⁻⁴
150Moderately sized, partially connected grains1 x 10⁻³ - 5 x 10⁻²
180Large, well-interconnected crystalline grains0.1 - 0.5
210Very large, highly ordered crystalline domains0.5 - 1.2
240Large but disconnected islands (dewetting)< 10⁻³

Note: Data is compiled and representative of trends observed for vacuum-deposited p-type oligophenyls on treated SiO₂ substrates.

Experimental Protocols

This section provides a detailed methodology for fabricating a high-mobility, top-contact, bottom-gate this compound OTFT.

Protocol 1: Fabrication of a High-Mobility PQP OTFT

  • Substrate Preparation:

    • Begin with a heavily n-doped silicon wafer (resistivity < 0.005 Ω·cm), which will serve as the common gate electrode.

    • Grow a 200-300 nm layer of high-quality thermal silicon dioxide (SiO₂) to act as the gate dielectric.

    • Clean the substrate ultrasonically in a sequence of deionized water, acetone, and isopropyl alcohol (10 minutes each).

    • Dry the substrate thoroughly with a stream of high-purity nitrogen gas and bake at 120°C for 15 minutes to remove residual moisture.

  • Dielectric Surface Modification:

    • Place the cleaned substrate in a vacuum desiccator or a dedicated vapor-phase treatment chamber.

    • Introduce a small vial containing hexamethyldisilazane (HMDS).

    • Evacuate the chamber and then leave the substrate exposed to the HMDS vapor for at least 2 hours (or overnight) to form a uniform self-assembled monolayer. This step passivates surface traps and creates a hydrophobic surface conducive to ordered PQP growth.

  • PQP Active Layer Deposition:

    • Transfer the surface-treated substrate into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).

    • Mount the substrate to a holder equipped with a resistive heater and a thermocouple for precise temperature control.

    • Heat the substrate to the target deposition temperature (e.g., 210°C, determined from optimization experiments). Allow the temperature to stabilize for at least 30 minutes.

    • Load high-purity (>99.9%) this compound powder into a quartz crucible.

    • Slowly heat the crucible until the PQP begins to sublimate. Deposit a 40-50 nm thick film of PQP at a very low deposition rate (0.1 - 0.2 Å/s), monitored by a quartz crystal microbalance.

  • Source-Drain Electrode Deposition:

    • Without breaking vacuum, allow the substrate to cool down to room temperature.

    • Position a shadow mask over the substrate to define the source and drain electrodes. The mask should define the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm).

    • Deposit a 50 nm thick layer of gold (Au) through the shadow mask. A thin (5 nm) adhesion layer of chromium (Cr) or titanium (Ti) may be deposited first to improve contact.

  • Device Characterization:

    • Remove the completed device from the vacuum chamber.

    • Perform current-voltage (I-V) measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.

    • Extract the charge carrier mobility (µ) from the transfer characteristics in the saturation regime using the standard MOSFET equation.

Visualizations

G cluster_prep Substrate Preparation & Treatment cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization sub n+ Si Wafer sio2 Thermal Oxidation (SiO2) sub->sio2 clean Solvent Cleaning sio2->clean hmds HMDS Vapor Treatment clean->hmds load Load Substrate into Evaporator hmds->load heat Heat Substrate (e.g., 210°C) pqp Deposit this compound (0.1 Å/s) cool Cool Substrate mask Position Shadow Mask au Deposit Au Electrodes probe Probe Station (N2 atm) au->probe iv Measure I-V Characteristics extract Extract Mobility & Parameters

Caption: Experimental workflow for fabricating a high-mobility this compound OTFT.

G mobility Charge Carrier Mobility morphology Film Morphology morphology->mobility Dominant Factor interface Semiconductor/Dielectric Interface Quality interface->mobility purity Material & Environmental Purity purity->mobility Reduces Trapping temp Substrate Temperature temp->morphology Controls grain size & connectivity rate Deposition Rate rate->morphology Affects molecular organization time treatment Surface Treatment (e.g., HMDS, OTS) treatment->interface Passivates traps, lowers surface energy vacuum Vacuum Level vacuum->purity source_purity Source Material Purity source_purity->purity

Caption: Key factors influencing charge carrier mobility in PQP-based devices.

Strategies to enhance charge injection efficiency in p-Quinquephenyl OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the charge injection efficiency of p-Quinquephenyl (PQP) based Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low external quantum efficiency (EQE) in my this compound OLED?

A1: Low EQE in PQP-based OLEDs can stem from several factors. A principal cause is inefficient charge injection and transport, leading to an imbalance of holes and electrons within the emissive layer. This can be due to a significant energy barrier between the electrodes and the charge transport layers, or between the transport layers and the PQP emissive layer. Other contributing factors include non-radiative recombination pathways and quenching effects at the interfaces of the organic layers.

Q2: I am observing a high turn-on voltage for my PQP OLED. What are the likely causes and how can I address this?

A2: A high turn-on voltage is typically indicative of large energy barriers for either hole or electron injection. This necessitates a higher applied voltage to initiate charge flow into the emissive layer. To address this, it is crucial to select appropriate hole injection layer (HIL) and electron injection layer (EIL) materials with energy levels that are well-matched with the anode and cathode, respectively, as well as with the HOMO and LUMO levels of the PQP layer. Modifying the work function of the electrodes, for instance through surface treatments or the use of buffer layers, can also effectively reduce the injection barrier.

Q3: My PQP OLED shows rapid degradation and a short operational lifetime. What are the potential degradation mechanisms?

A3: The degradation of OLEDs, particularly deep blue emitters like this compound, can be complex. Intrinsic degradation mechanisms may include the formation of non-emissive species due to electrochemical instability of the organic materials, and exciton-polaron annihilation at high current densities.[1][2][3] Extrinsic factors such as exposure to moisture and oxygen can also lead to the degradation of the organic layers and corrosion of the cathode.[1] Proper encapsulation of the device is critical to mitigate extrinsic degradation.

Q4: How do I choose the optimal thicknesses for the different layers in my PQP OLED?

A4: The thickness of each layer in an OLED is a critical parameter that influences both the electrical and optical properties of the device. The emissive layer thickness affects the charge balance and the location of the recombination zone. The charge transport layers must be thick enough to prevent exciton quenching at the electrodes but thin enough to maintain a low operating voltage. The optimal thicknesses are often determined empirically through systematic variation and characterization of device performance.

Troubleshooting Guides

Issue 1: Low Luminance and Efficiency

Possible Cause Troubleshooting Steps
Poor Hole Injection 1. Verify Energy Level Alignment: Experimentally determine the HOMO level of your PQP thin film using Ultraviolet Photoelectron Spectroscopy (UPS). Select a Hole Injection Layer (HIL) material with a HOMO level that provides a small energy barrier (< 0.4 eV) between the anode's work function and the PQP's HOMO. 2. Anode Work Function Modification: Treat the ITO anode with UV-ozone or an oxygen plasma to increase its work function. Alternatively, use a thin layer of a high work function material like MoO₃ or WO₃ as the HIL.[4] 3. Optimize HIL Thickness: Vary the thickness of the HIL to find the optimal balance between efficient hole injection and low series resistance.
Poor Electron Injection 1. Verify Energy Level Alignment: Experimentally determine the LUMO level of your PQP thin film using Inverse Photoemission Spectroscopy (IPES). Select an Electron Injection Layer (EIL) material with a LUMO level that facilitates electron injection from the cathode. 2. Low Work Function Cathode/Buffer Layer: Use a low work function metal like Calcium (Ca) or Barium (Ba) for the cathode, capped with a layer of Aluminum (Al) for stability. Alternatively, insert a thin buffer layer of LiF, Cs₂CO₃, or Bathocuproine (BCP) between the electron transport layer and the Al cathode to lower the electron injection barrier.[5][6] 3. Optimize EIL Thickness: Systematically vary the thickness of the EIL to maximize electron injection without introducing excessive optical absorption.
Charge Imbalance 1. Adjust Charge Transport Layer Thicknesses: Thicken the hole-transporting layer (HTL) or the electron-transporting layer (ETL) to slow down the faster charge carrier and shift the recombination zone within the emissive layer for better balance. 2. Use Charge-Blocking Layers: Introduce a hole-blocking layer (HBL) between the emissive layer and the ETL, or an electron-blocking layer (EBL) between the emissive layer and the HTL to confine charge carriers within the emissive layer and promote recombination.
Poor Film Morphology 1. Optimize Deposition Rate: During vacuum thermal evaporation, control the deposition rate of the organic layers to ensure the formation of smooth and uniform films. 2. Substrate Temperature Control: Investigate the effect of substrate temperature during deposition on the morphology and performance of the PQP film.

Issue 2: High Operating Voltage

Possible Cause Troubleshooting Steps
Large Injection Barriers As described in "Low Luminance and Efficiency," ensure proper energy level alignment for both hole and electron injection through the selection of appropriate HIL and EIL materials and anode/cathode modification.
High Bulk Resistance of Organic Layers 1. Material Purity: Ensure the use of high-purity (sublimation grade) organic materials to minimize charge trapping at impurity sites. 2. Layer Thickness: Reduce the thickness of the charge transport layers to the minimum required for effective charge transport and exciton blocking to decrease the overall device resistance.
Poor Interfacial Contacts 1. Substrate Cleaning: Implement a rigorous cleaning procedure for the ITO substrate to remove contaminants that can impede charge injection. 2. Controlled Deposition: Ensure a high vacuum level (< 10⁻⁶ Torr) during the deposition of organic and metal layers to prevent the incorporation of impurities at the interfaces.

Data Presentation

Table 1: Typical Energy Levels of Materials for PQP-based OLEDs

LayerMaterial TypeExample MaterialsTypical HOMO (eV)Typical LUMO (eV) / Work Function (eV)
AnodeTransparent Conductive OxideIndium Tin Oxide (ITO)-4.5 - 5.2
Hole Injection Layer (HIL)Organic / Metal OxidePEDOT:PSS, MoO₃, WO₃, HAT-CN5.0 - 5.82.5 - 3.5
Hole Transport Layer (HTL)Amine-based compoundsNPB, TAPC, TCTA5.4 - 5.72.2 - 2.5
Emissive Layer (EML) This compound (PQP) - To be determined experimentally To be determined experimentally
Electron Transport Layer (ETL)Phenanthroline / Oxadiazole derivativesAlq₃, TPBi, BCPhen5.7 - 6.22.6 - 3.1
Electron Injection Layer (EIL)Alkali metal halides / carbonatesLiF, Cs₂CO₃-2.9 - 3.5
CathodeLow work function metalsAl, Ca/Al, Ba/Al-2.9 - 4.2

Table 2: Performance Benchmarks for Deep Blue OLEDs

ParameterTypical RangeTarget for High Performance
External Quantum Efficiency (EQE) 2 - 8 %> 5 %
Luminance (at 10 mA/cm²) 100 - 1000 cd/m²> 500 cd/m²
Turn-on Voltage (at 1 cd/m²) 4 - 8 V< 5 V
CIE Coordinates (x, y) x < 0.15, y < 0.15x < 0.14, y < 0.08 (for deep blue)

Experimental Protocols

Protocol 1: Fabrication of a this compound OLED via Vacuum Thermal Evaporation

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Immediately before loading into the deposition chamber, treat the substrates with UV-ozone or oxygen plasma for 10 minutes to increase the ITO work function and remove organic residues.

  • Vacuum Chamber Preparation:

    • Load the cleaned substrates into a high-vacuum thermal evaporation system.

    • Pump down the chamber to a base pressure of < 10⁻⁶ Torr.

  • Deposition of Organic and Metal Layers:

    • Deposit the layers sequentially without breaking the vacuum.

    • Hole Injection Layer (HIL): Evaporate the chosen HIL material (e.g., MoO₃) at a rate of 0.1-0.2 Å/s to the desired thickness (e.g., 5 nm).

    • Hole Transport Layer (HTL): Evaporate the HTL material (e.g., NPB) at a rate of 1-2 Å/s to the desired thickness (e.g., 40 nm).

    • Emissive Layer (EML): Evaporate this compound (PQP) at a rate of 1-2 Å/s to the desired thickness (e.g., 30 nm).

    • Electron Transport Layer (ETL): Evaporate the ETL material (e.g., Alq₃) at a rate of 1-2 Å/s to the desired thickness (e.g., 20 nm).

    • Electron Injection Layer (EIL): Evaporate the EIL material (e.g., LiF) at a rate of 0.1 Å/s to the desired thickness (e.g., 1 nm).

    • Cathode: Evaporate Aluminum (Al) at a rate of 5-10 Å/s to the desired thickness (e.g., 100 nm).

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a glass lid and a UV-curable epoxy resin to protect them from atmospheric moisture and oxygen.

Protocol 2: Determination of HOMO and LUMO Levels of a this compound Thin Film

  • HOMO Level Determination (Ultraviolet Photoelectron Spectroscopy - UPS):

    • Prepare a thin film of PQP (approximately 10 nm) on a conductive substrate (e.g., ITO or gold) inside the UPS analysis chamber.

    • Irradiate the sample with a UV light source (typically a helium discharge lamp with He I radiation at 21.22 eV).

    • Measure the kinetic energy of the photoemitted electrons using a hemispherical electron energy analyzer.

    • The HOMO level relative to the Fermi level can be determined from the onset of the highest occupied molecular orbital peak in the UPS spectrum. The ionization potential (absolute HOMO level) is calculated by adding the work function of the material, which is determined from the secondary electron cutoff.

  • LUMO Level Determination (Inverse Photoemission Spectroscopy - IPES):

    • Use an IPES system, which directs a monoenergetic beam of electrons onto the PQP thin film sample.

    • When an electron enters an unoccupied state (like the LUMO), a photon is emitted.

    • Detect the energy of the emitted photons at a fixed electron kinetic energy.

    • The LUMO level relative to the Fermi level is determined from the onset of the photon emission spectrum. The electron affinity is then calculated from this value.

Mandatory Visualizations

G cluster_device PQP OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (this compound) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Ca/Al) EIL->Cathode Electrons (e-)

Caption: A typical multilayer structure of a this compound OLED.

G cluster_energy Energy Level Diagram for Charge Injection Anode Anode Work Function HIL_HOMO HIL HOMO Anode->HIL_HOMO Hole Injection Barrier HTL_HOMO HTL HOMO PQP_HOMO PQP HOMO PQP_LUMO PQP LUMO ETL_LUMO ETL LUMO EIL_LUMO EIL LUMO Cathode Cathode Work Function EIL_LUMO->Cathode Electron Injection Barrier

Caption: Energy level alignment for efficient charge injection in a PQP OLED.

G cluster_troubleshooting Troubleshooting Workflow for Low EQE in PQP OLEDs Start Low EQE Observed CheckVoltage Is Operating Voltage High? Start->CheckVoltage CheckInjection Investigate Charge Injection Barriers CheckVoltage->CheckInjection Yes CheckBalance Assess Charge Balance CheckVoltage->CheckBalance No OptimizeHIL Optimize HIL/ Anode Interface CheckInjection->OptimizeHIL OptimizeEIL Optimize EIL/ Cathode Interface CheckInjection->OptimizeEIL OptimizeHIL->CheckBalance OptimizeEIL->CheckBalance AdjustTransport Adjust HTL/ETL Thicknesses CheckBalance->AdjustTransport Imbalanced CheckMorphology Evaluate Film Morphology CheckBalance->CheckMorphology Balanced AdjustTransport->CheckMorphology End Improved EQE CheckMorphology->End

Caption: Logical workflow for troubleshooting low efficiency in PQP OLEDs.

References

Identifying and removing oligophenyl impurities from p-Quinquephenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Quinquephenyl. The focus is on the identification and removal of common oligophenyl impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most probable impurities in this compound are shorter p-oligophenyls that arise as byproducts during the synthesis process. These typically include p-Terphenyl and p-Quaterphenyl. Incomplete reactions or side reactions during the coupling steps of the synthesis can lead to the formation of these lower molecular weight oligomers.

Q2: How can I identify the presence of these oligophenyl impurities in my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for identifying and quantifying oligophenyl impurities. A well-developed HPLC method can separate this compound from shorter oligophenyls like p-Terphenyl and p-Quaterphenyl, allowing for their individual detection and quantification. Thin Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of the sample's purity.

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for purifying this compound are recrystallization and vacuum sublimation.[1]

  • Recrystallization is a solvent-based purification technique that relies on the differences in solubility between this compound and its impurities in a given solvent at different temperatures.

  • Vacuum sublimation is a solvent-free purification method where the solid this compound is heated under vacuum, causing it to transition directly into a gas phase, leaving non-volatile impurities behind. The purified compound is then collected by condensation on a cold surface.[2][3]

Troubleshooting Guides

Impurity Identification Issues

Problem: I am unsure if my this compound sample contains oligophenyl impurities.

Solution:

  • Initial Screening with TLC: Perform a preliminary purity check using Thin Layer Chromatography (TLC). Dissolve a small amount of your sample in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a non-polar eluent system (e.g., hexane:dichloromethane:toluene, 100:1:1).[2] The presence of multiple spots indicates the presence of impurities. This compound, being the largest and least polar molecule, should have the lowest Rf value, while shorter oligophenyls will travel further up the plate.

  • Quantitative Analysis with HPLC: For a more definitive and quantitative analysis, utilize High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient elution of methanol and water can effectively separate p-Terphenyl, p-Quaterphenyl, and this compound.[4]

Purification Challenges

Problem: My recrystallization attempt did not yield pure this compound.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) has been reported as a suitable solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

  • Cooling Rate: Avoid rapid cooling. Slow cooling of the saturated solution is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[5]

  • Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the solid is key. An excessive amount of solvent will reduce the recovery yield.

Problem: The yield from my vacuum sublimation is very low.

Troubleshooting Steps:

  • Apparatus Setup: Ensure your sublimation apparatus is properly assembled and free of leaks to maintain a high vacuum. The cold finger or collection surface must be sufficiently cold to efficiently condense the this compound vapor.

Experimental Protocols

HPLC Method for Impurity Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and sample.

ParameterSpecification
Column Reverse-phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 80% B to 100% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 1: HPLC Parameters for Oligophenyl Impurity Analysis.

Recrystallization of this compound from DMSO
  • Dissolution: In a fume hood, place the impure this compound in a clean Erlenmeyer flask. Add a minimal amount of DMSO and heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (a solvent in which this compound is poorly soluble, like methanol or water) to remove any residual DMSO and dissolved impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Vacuum Sublimation of this compound
  • Sample Preparation: Place the dry, impure this compound powder in the bottom of the sublimation apparatus.

  • Apparatus Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed with high-vacuum grease.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure of <10⁻³ mbar is recommended.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be gradually increased until sublimation is observed on the cold finger. For this compound, a temperature in the range of 300-350°C under high vacuum can be a starting point, but careful observation is crucial.

  • Collection: Continue the sublimation until a significant amount of purified material has collected on the cold finger.

  • Cooling and Recovery: Turn off the heat and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum. Carefully remove the cold finger and scrape off the purified this compound crystals.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for the purification of this compound, the following table presents a hypothetical comparison of the expected purity levels after each purification step. Researchers should perform their own quantitative analysis (e.g., via HPLC) to determine the actual purity of their samples.

Purification Stagep-Terphenyl (%)p-Quaterphenyl (%)This compound (%)
Crude Product 51085
After Recrystallization < 12> 97
After Sublimation < 0.5< 1> 98.5

Table 2: Hypothetical Purity Profile of this compound at Different Purification Stages.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification cluster_verification Purity Verification start Crude this compound tlc TLC Analysis (Qualitative) start->tlc Screening hplc_id HPLC Analysis (Quantitative) tlc->hplc_id Confirmation & Quantification impurities_identified Oligophenyl Impurities (e.g., Terphenyl, Quaterphenyl) hplc_id->impurities_identified recrystallization Recrystallization (from DMSO) impurities_identified->recrystallization sublimation Vacuum Sublimation impurities_identified->sublimation purified_product Purified this compound recrystallization->purified_product sublimation->purified_product hplc_final Final HPLC Analysis purified_product->hplc_final final_purity High-Purity This compound hplc_final->final_purity

Caption: Workflow for the identification and removal of oligophenyl impurities from this compound.

References

Purification of p-Quinquephenyl using sublimation versus column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of p-Quinquephenyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound via sublimation and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common methods for the purification of this compound are vacuum sublimation and column chromatography. The choice between these methods depends on the nature of the impurities, the desired purity level, the quantity of material to be purified, and available equipment.

Q2: How do I choose between sublimation and column chromatography for this compound purification?

A2: The selection of the purification method is a critical step. Sublimation is generally suitable for removing non-volatile or colored impurities and can yield very high purity product. Column chromatography is a more versatile technique effective for separating compounds with different polarities. The decision can be guided by an initial assessment of the crude product.

Q3: What is the reported solubility of this compound?

A3: this compound has very low solubility at room temperature, with reported values of less than 0.1 g/L.[1] This low solubility can be a challenge for solution-based methods like column chromatography and recrystallization.

Q4: Is this compound thermally stable enough for sublimation?

A4: Yes, this compound is a thermally stable compound, which makes it a suitable candidate for purification by sublimation.[1][2] Crystal growth of this compound has been successfully achieved using physical vapor transport, a technique similar to sublimation, at temperatures around 310–315 °C.[1]

Purification Method Comparison

FeatureSublimationColumn Chromatography
Purity Achieved > 99.5%> 99%
Typical Yield 40-70%50-80%
Best For Removing non-volatile or colored impurities.Separating compounds with different polarities.
Advantages Can achieve very high purity; solvent-free.Versatile; can separate complex mixtures.
Disadvantages Not effective for separating compounds with similar vapor pressures; yield can be variable.Can be time-consuming; requires solvent selection and optimization; potential for product loss on the column.

Note: The quantitative data presented are estimates based on typical outcomes for these purification methods and should be considered as general guidance.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Sublimation

This protocol describes a general procedure for the purification of this compound using a vacuum sublimation apparatus.

Materials:

  • Crude this compound

  • Vacuum sublimation apparatus (including a sublimator, cold finger, and vacuum flask)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Temperature controller

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the sublimation apparatus, ensuring all joints are clean and well-sealed with high-vacuum grease.

  • Sample Loading: Place the crude this compound into the bottom of the sublimator.

  • Assembly: Insert the cold finger and connect the apparatus to the vacuum line.

  • Evacuation: Begin to evacuate the system slowly to avoid sputtering of the powder. A high vacuum (e.g., <0.1 Torr) is generally required.

  • Heating: Once a stable vacuum is achieved, begin to heat the sublimator. The temperature should be carefully controlled and gradually increased. For this compound, a temperature range of 300-350°C can be a starting point, but should be optimized based on the specific setup and vacuum level.

  • Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Sublimation: The this compound will sublime from the bottom of the apparatus and deposit as purified crystals on the cold finger. The process may take several hours to days depending on the quantity of material and the sublimation rate.

  • Collection: Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum. Gently vent the system with an inert gas. Carefully remove the cold finger and scrape the purified this compound crystals onto a clean, tared surface.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound using normal-phase column chromatography.

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Due to the low polarity of this compound, a non-polar solvent system is required. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a slightly more polar solvent like toluene or dichloromethane. The optimal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for this compound on a TLC plate.

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, without air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dry Loading (recommended for sparingly soluble compounds): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with the least polar solvent and gradually increase the polarity (gradient elution) if necessary to elute the this compound.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guides

Sublimation Troubleshooting
IssuePossible CauseSuggested Solution
Low or no sublimation Temperature is too low.Gradually increase the temperature of the heating source.
Vacuum is not sufficient.Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Product decomposition Temperature is too high.Reduce the heating temperature. Consider using a lower vacuum to allow sublimation at a lower temperature.
Poor crystal formation on cold finger Temperature gradient is not optimal.Ensure the cold finger is sufficiently cold. Adjust the distance between the hot and cold surfaces if possible.
Contamination of sublimed product Impurities have similar vapor pressures.Consider a preliminary purification step (e.g., recrystallization or a quick column) before sublimation.
"Bumping" of crude material.Heat the sample slowly and ensure a very good vacuum is established before heating.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor separation of compounds Inappropriate solvent system.Optimize the solvent system using TLC. A less polar solvent system may be needed for this compound.
Column was not packed properly (channeling).Repack the column carefully, ensuring a uniform bed of silica gel.
Sample was loaded improperly.Use the dry loading technique for sparingly soluble compounds like this compound.
Compound is not eluting from the column Solvent system is not polar enough.Gradually increase the polarity of the eluent.
Compound has very strong interaction with silica gel.Consider using a different stationary phase (e.g., alumina) or adding a small amount of a more polar solvent to the eluent.
Low yield Product is spread across too many fractions.Collect smaller fractions and carefully monitor with TLC to avoid mixing pure and impure fractions.
Irreversible adsorption on the column.This can be an issue with highly polar compounds, but is less likely for this compound. If suspected, try a less active stationary phase.
Sample is not fully soluble in the loading solvent.Use a slightly more polar solvent for loading, but keep the volume to an absolute minimum. Dry loading is preferred.

Experimental Workflow Diagram

Purification_Workflow Crude Crude this compound Initial_Assessment Initial Purity and Impurity Assessment (TLC, NMR) Crude->Initial_Assessment Sublimation_Path Sublimation Initial_Assessment->Sublimation_Path Non-volatile or colored impurities Column_Path Column Chromatography Initial_Assessment->Column_Path Polar or similarly volatile impurities High_Purity_Sub High Purity Product (>99.5%) Sublimation_Path->High_Purity_Sub Successful Further_Purification Further Purification Needed Sublimation_Path->Further_Purification Impurities remain High_Purity_Col High Purity Product (>99%) Column_Path->High_Purity_Col Successful Column_Path->Further_Purification Co-elution or incomplete separation Further_Purification->Column_Path Re-run with different conditions

Caption: Workflow for selecting a purification method for this compound.

References

Technical Support Center: Post-Deposition Annealing of p-Quinquephenyl (p-5P) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with post-deposition annealing of p-Quinquephenyl (p-5P) thin films to control their morphology.

Troubleshooting Guides

This section addresses common issues encountered during the thermal and solvent vapor annealing of p-5P thin films.

Issue 1: Film Dewetting or Delamination During Thermal Annealing

Symptoms:

  • The p-5P thin film retracts from the substrate, forming islands or droplets upon heating.

  • The film peels or flakes off the substrate.

Possible Causes:

  • Poor Substrate Adhesion: The surface energy of the substrate is not compatible with the p-5P film.

  • High Annealing Temperature: Exceeding the optimal annealing temperature can induce excessive thermal stress and promote dewetting.[1]

  • Rapid Heating/Cooling Rates: Abrupt temperature changes can cause thermal shock and stress, leading to delamination.

  • Contaminated Substrate: Impurities on the substrate surface can act as nucleation sites for dewetting.

Troubleshooting Steps:

  • Substrate Surface Modification:

    • Ensure substrates are meticulously cleaned using a standard cleaning protocol (e.g., sonication in acetone, isopropanol, and deionized water).

    • Consider surface treatments to improve adhesion, such as UV-ozone treatment or the deposition of a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).

  • Optimize Annealing Parameters:

    • Reduce Annealing Temperature: Systematically decrease the annealing temperature in increments of 10-20°C to find the optimal window for morphological changes without inducing dewetting.

    • Control Ramping Rates: Employ slower heating and cooling rates (e.g., 1-5°C/minute) to minimize thermal stress.

  • Utilize a Capping Layer:

    • Depositing a thin capping layer (e.g., a few nanometers of a suitable polymer or a 2D material like graphene) on top of the p-5P film can suppress dewetting by providing a constraining layer.[2][3]

Issue 2: Inconsistent or Non-Uniform Crystal Growth During Solvent Vapor Annealing (SVA)

Symptoms:

  • The film exhibits patches of well-ordered crystals alongside amorphous regions.

  • The resulting morphology varies across the substrate.

Possible Causes:

  • Inhomogeneous Solvent Vapor Concentration: Uneven distribution of solvent vapor within the annealing chamber.

  • Solvent Condensation: Droplets of solvent condensing on the film surface can disrupt uniform crystal growth.

  • Insufficient Annealing Time: The film may not have had enough time to reach equilibrium and fully crystallize.

Troubleshooting Steps:

  • Chamber Design and Setup:

    • Use a well-sealed annealing chamber to maintain a saturated solvent vapor environment.

    • Ensure proper mixing of the carrier gas and solvent vapor. A gas delivery system with mass flow controllers can provide better control.[4]

    • Place the substrate on a stage that allows for uniform exposure to the vapor.

  • Control Solvent Vapor Pressure:

    • To prevent condensation, maintain the substrate temperature slightly higher than the solvent source temperature.[4]

    • Monitor and control the solvent vapor concentration in situ if possible.[4]

  • Optimize Annealing Time:

    • Systematically increase the annealing time to allow for complete molecular reorganization and crystallization. The duration can range from a few minutes to several hours depending on the solvent and temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of post-deposition annealing of p-5P thin films?

A1: Post-deposition annealing is a crucial step to control and improve the morphology and crystalline structure of p-5P thin films. The as-deposited films are often amorphous or have small crystalline grains. Annealing provides the necessary thermal or solvent-induced mobility for the p-5P molecules to rearrange into more ordered, crystalline structures. This enhanced crystallinity is often linked to improved electronic and optical properties.

Q2: What are the main differences between thermal annealing and solvent vapor annealing (SVA)?

A2:

  • Thermal Annealing: Involves heating the thin film to a temperature below its melting point. The increased thermal energy allows molecules to overcome kinetic barriers and self-assemble into a more ordered state. It is a relatively simple and quick method.

  • Solvent Vapor Annealing (SVA): Exposes the thin film to a saturated atmosphere of a specific solvent vapor. The solvent molecules penetrate the film, increasing the free volume and molecular mobility, which facilitates crystallization. SVA is performed at or near room temperature and can often lead to a higher degree of structural order compared to thermal annealing.[5]

Q3: How do I choose the right annealing temperature for my p-5P thin films?

A3: The optimal annealing temperature depends on the substrate, film thickness, and desired morphology. A general approach is to start with a temperature around the glass transition temperature of p-5P and then perform a systematic study by varying the temperature in small increments. Characterization techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) should be used to evaluate the resulting morphology at each temperature.[6][7]

Q4: Which solvents are suitable for SVA of p-5P thin films?

A4: The choice of solvent is critical. A "good" solvent for p-5P should be used, meaning a solvent in which p-5P is soluble. Common solvents for similar organic semiconductors include toluene, chloroform, and tetrahydrofuran (THF).[8] The solvent's boiling point and vapor pressure will influence the annealing dynamics.

Q5: How can I characterize the morphological changes in my p-5P films after annealing?

A5: The most common techniques for characterizing thin film morphology are:

  • Atomic Force Microscopy (AFM): Provides high-resolution 3D images of the film's surface, revealing features like grain size, shape, and surface roughness.[6][9]

  • Scanning Electron Microscopy (SEM): Offers a wider field of view and can be used to observe larger-scale features and defects.

  • X-ray Diffraction (XRD): Used to determine the crystalline structure, orientation of the crystallites, and the degree of crystallinity in the film.[10][11][12]

Experimental Protocols

Protocol 1: Thermal Annealing of this compound Thin Films

  • Substrate Preparation:

    • Clean the substrate (e.g., Si/SiO2, glass) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen.

    • Optional: Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve surface wettability.

  • Film Deposition:

    • Deposit a p-5P thin film of the desired thickness using a suitable technique such as thermal evaporation or organic molecular beam deposition.

  • Annealing Procedure:

    • Place the substrate with the p-5P film on a hot plate or in a tube furnace with a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation).

    • Set the desired annealing temperature (e.g., starting at 150°C).

    • Set the heating and cooling rates to a slow value (e.g., 2-5°C/min) to prevent thermal shock.

    • Maintain the annealing temperature for the desired duration (e.g., 15-60 minutes).

    • After the annealing time has elapsed, cool the sample down to room temperature at the set cooling rate.

  • Characterization:

    • Characterize the morphology and structure of the annealed film using AFM and XRD.

Protocol 2: Solvent Vapor Annealing of this compound Thin Films

  • Substrate and Film Preparation:

    • Follow steps 1 and 2 from the Thermal Annealing Protocol.

  • SVA Setup:

    • Place the substrate with the p-5P film inside a sealed chamber (e.g., a petri dish or a dedicated SVA chamber).

    • Place a small vial containing the chosen solvent (e.g., toluene) inside the chamber, ensuring the solvent does not directly contact the film.

  • Annealing Procedure:

    • Seal the chamber to allow the solvent to evaporate and create a saturated vapor environment.

    • Leave the setup undisturbed at room temperature for the desired annealing time (e.g., 1-12 hours). The optimal time needs to be determined experimentally.

    • After annealing, open the chamber in a fume hood to allow the solvent to evaporate from the film.

  • Characterization:

    • Once the film is completely dry, characterize its morphology and structure using AFM and XRD.

Quantitative Data

Table 1: Influence of Thermal Annealing Temperature on p-5P Thin Film Morphology (Hypothetical Data for Illustrative Purposes)

Annealing Temperature (°C)Average Grain Size (nm)Surface Roughness (RMS, nm)XRD (00l) Peak Intensity (a.u.)
As-deposited250.8500
150801.51200
1801502.12500
210130 (Dewetting observed)3.52000

Table 2: Effect of Solvent Vapor Annealing Time (Toluene Vapor) on p-5P Thin Film Morphology (Hypothetical Data for Illustrative Purposes)

Annealing Time (hours)Average Grain Size (nm)Surface Roughness (RMS, nm)XRD (00l) Peak Intensity (a.u.)
As-deposited250.8500
11001.21800
42501.84500
122802.04800

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_anneal Post-Deposition Annealing cluster_char Characterization sub_prep Substrate Cleaning film_dep p-5P Deposition sub_prep->film_dep thermal Thermal Annealing film_dep->thermal Option 1 sva Solvent Vapor Annealing film_dep->sva Option 2 afm AFM thermal->afm xrd XRD thermal->xrd sem SEM thermal->sem sva->afm sva->xrd sva->sem

Caption: Experimental workflow for p-5P thin film annealing and characterization.

troubleshooting_dewetting cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Film Dewetting cause1 Poor Adhesion problem->cause1 cause2 High Temperature problem->cause2 cause3 Rapid Temp. Change problem->cause3 sol4 Use Capping Layer problem->sol4 Alternative Solution sol1 Substrate Treatment cause1->sol1 sol2 Optimize Temp. cause2->sol2 sol3 Slow Ramping Rate cause3->sol3

Caption: Troubleshooting logic for dewetting of p-5P thin films during annealing.

References

Minimizing degradation of p-Quinquephenyl in electronic devices under operation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of p-Quinquephenyl (P5) in electronic devices during operation. The information is presented through troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication and operation of this compound-based electronic devices.

Problem 1: Rapid degradation of device performance under ambient conditions.

  • Question: My P5-based device (OFET/OLED) shows a rapid decline in performance (e.g., decreased mobility, increased threshold voltage, reduced luminescence) when exposed to air. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in ambient conditions is primarily due to the susceptibility of this compound to oxygen and moisture.[1][2]

    • Oxidation: Oxygen can act as a trap for charge carriers, leading to a decrease in mobility and an increase in threshold voltage.[1] Photo-oxidation, accelerated by exposure to light, can lead to the formation of carbonyl groups on the phenyl rings, disrupting the π-conjugation and leading to a loss of electronic performance.

    • Moisture: Water molecules can also act as charge traps and can facilitate electrochemical reactions that degrade the P5 film and the electrode interfaces.[1]

    Troubleshooting Steps:

    • Encapsulation: The most effective way to prevent ambient degradation is to encapsulate the device.[1] This creates a physical barrier against oxygen and moisture.

      • Immediate Action: For initial testing, a simple glass coverslip sealed with epoxy can provide temporary protection.

      • Long-term Solution: For long-term stability, consider thin-film encapsulation (TFE) using materials like Al₂O₃ or SiNₓ deposited by atomic layer deposition (ALD) or plasma-enhanced chemical vapor deposition (PECVD).

    • Inert Atmosphere: Fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox. This minimizes exposure to oxygen and moisture during critical processing and characterization steps.

    • Solvent Choice for Solution Processing: If you are solution-processing P5, ensure your solvents are anhydrous and degassed to minimize the incorporation of water and oxygen into the film.

Problem 2: Device performance degrades under continuous electrical stress (bias stress).

  • Question: The performance of my P5-based OFET degrades over time when a constant gate and drain voltage are applied. What is the cause of this bias stress instability?

  • Answer: Bias stress instability is a common issue in organic field-effect transistors and can be attributed to several factors:

    • Charge Trapping: Charge carriers can become trapped at the semiconductor-dielectric interface or within the bulk of the P5 film. This trapped charge creates an internal electric field that opposes the applied gate field, leading to a shift in the threshold voltage.

    • Ionic Migration: Mobile ions within the dielectric layer or at the interface can drift under the influence of the applied electric field, causing a shift in the flat-band voltage and, consequently, the threshold voltage.

    • Electrochemical Reactions: Prolonged electrical stress can induce electrochemical reactions, especially in the presence of residual oxygen or moisture, leading to the formation of degradation byproducts that act as traps.

    Troubleshooting Steps:

    • Dielectric Surface Treatment: Treat the surface of your dielectric layer before depositing the P5 film. A self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) can passivate surface traps and improve the interface quality.

    • High-Purity Materials: Use high-purity this compound and dielectric materials to minimize the presence of impurities that can act as charge traps or mobile ions.

    • Pulsed Measurements: For characterization, use pulsed I-V measurements instead of continuous DC measurements to minimize the duration of electrical stress on the device.

    • Gate Dielectric Choice: Consider using a dielectric material with a low density of trap states and low ion mobility, such as high-k polymers or cross-linked dielectrics.

Problem 3: Photodegradation of the this compound film upon exposure to light.

  • Question: I observe a decrease in the photoluminescence of my P5 film and a decline in device performance after exposure to UV or high-intensity visible light. How can I prevent this?

  • Answer: this compound, like many organic conjugated molecules, is susceptible to photodegradation. The absorption of high-energy photons can lead to the breaking of chemical bonds and the formation of reactive species that degrade the material.

    Troubleshooting Steps:

    • UV Filtering: Use a UV filter when operating or storing the device in an environment with a broad-spectrum light source.

    • Encapsulation with UV-blocking layers: Incorporate a UV-absorbing layer in your encapsulation scheme.

    • Minimize Light Exposure: During fabrication and storage, protect the P5 films and devices from unnecessary exposure to light, especially UV radiation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for this compound in electronic devices?

A1: The primary degradation mechanisms for this compound are:

  • Oxidation: Reaction with atmospheric oxygen, often accelerated by light (photo-oxidation), which can introduce charge traps and disrupt the conjugated system.[1]

  • Reaction with Moisture: Water can act as a charge trap and facilitate electrochemical degradation, particularly at the interfaces with electrodes.[1]

  • Thermal Degradation: At elevated temperatures, P5 can undergo thermal decomposition. Understanding the thermal stability limits is crucial for device processing and operation.

  • Photodegradation: Exposure to high-energy photons (especially UV light) can lead to bond cleavage and the formation of non-emissive or charge-trapping species.

  • Electrochemical Degradation: Under electrical bias, especially in the presence of impurities, oxygen, or moisture, electrochemical reactions can occur, leading to irreversible changes in the material and device characteristics.

Q2: How does the crystalline packing of this compound affect its stability?

A2: The crystalline packing of this compound significantly influences its stability. A more ordered and densely packed crystalline structure can enhance stability in several ways:

  • Reduced Permeation: A well-ordered crystal lattice can hinder the diffusion of oxygen and moisture into the bulk of the film, slowing down degradation.

  • Improved Charge Transport: Better intermolecular π-π stacking in a well-ordered film leads to more efficient charge transport, which can reduce the time charge carriers are susceptible to trapping or participating in degradation reactions.

  • Morphological Stability: Crystalline films are generally more morphologically stable under thermal and electrical stress compared to amorphous films, which can prevent performance degradation due to film dewetting or recrystallization.

Q3: What are the expected degradation products of this compound?

  • Oxidized species: Formation of hydroxyl (-OH) and carbonyl (C=O) groups on the phenyl rings. This would disrupt the conjugation and can be detected by techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).

  • Chain scission products: Under severe degradation conditions (e.g., high-energy UV exposure), the bonds between the phenyl rings could break, leading to smaller oligophenylenes or single phenyl ring derivatives. These could potentially be identified using mass spectrometry.

Q4: What are the best practices for storing this compound powder and fabricated devices?

A4:

  • Powder: Store this compound powder in a dark, cool, and dry environment, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and oxygen.

  • Devices: Fabricated devices, especially those without robust encapsulation, should be stored in a vacuum desiccator or a glovebox in the dark to minimize exposure to ambient air and light.

Data Presentation

Table 1: Environmental Factors Affecting this compound Device Stability and Mitigation Strategies

Degradation FactorPrimary Effect on Device PerformanceKey Mitigation Strategy
Oxygen Increased threshold voltage, decreased mobility, formation of charge traps.[1]Encapsulation, inert atmosphere processing.
Moisture Increased off-current, threshold voltage instability, electrochemical degradation.[1]Encapsulation, use of anhydrous solvents.
UV Radiation Photoluminescence quenching, creation of chemical defects and charge traps.UV filters, encapsulation with UV-blocking layers.
Elevated Temperature Morphological changes (recrystallization), thermal decomposition.Operation within specified temperature limits, proper heat sinking.
Electrical Bias Stress Threshold voltage shift, decrease in mobility over time.High-quality dielectric, interface passivation (e.g., SAMs).

Experimental Protocols

Protocol 1: Accelerated Aging Test for this compound Devices

This protocol outlines a method for accelerated aging to assess the long-term stability of P5-based devices.

  • Device Preparation:

    • Fabricate a batch of identical P5 devices (e.g., OFETs).

    • Encapsulate the devices using the intended encapsulation method. A set of unencapsulated devices should be used as a control.

  • Initial Characterization:

    • Measure the initial performance parameters of all devices (e.g., transfer and output characteristics for OFETs, luminance-current-voltage characteristics for OLEDs).

  • Accelerated Aging Conditions:

    • Place the devices in a climate chamber with controlled temperature and humidity.

    • Recommended conditions: 60-85°C and 60-85% relative humidity. The specific conditions should be chosen based on the intended application and the material's known thermal stability.

    • A control group of devices should be stored in a dark, inert environment at room temperature.

  • In-situ Monitoring (Optional):

    • If the experimental setup allows, monitor key device parameters in-situ at regular intervals without removing them from the stress conditions.

  • Periodic Characterization:

    • At predefined time intervals (e.g., 24, 48, 96, 200 hours), remove a subset of devices from the chamber.

    • Allow the devices to cool down to room temperature in a controlled environment (e.g., a desiccator).

    • Re-measure the device performance parameters.

  • Data Analysis:

    • Plot the degradation of key performance metrics (e.g., mobility, threshold voltage, on/off ratio, luminance) as a function of aging time.

    • Compare the degradation rates of encapsulated and unencapsulated devices to evaluate the effectiveness of the encapsulation.

    • Use the Arrhenius model to extrapolate the device lifetime at normal operating conditions from the accelerated aging data.

Protocol 2: Characterization of Degraded this compound Films

This protocol describes methods to analyze the chemical and morphological changes in P5 films after degradation.

  • Sample Preparation:

    • Prepare thin films of this compound on suitable substrates (e.g., silicon wafers, quartz).

    • Expose the films to specific degradation conditions (e.g., UV irradiation in air, thermal annealing in air).

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Measure the absorption spectra before and after degradation to observe any changes in the electronic structure, such as a blue shift in the absorption peak, which could indicate a reduction in conjugation length.

    • Photoluminescence (PL) Spectroscopy: Measure the PL spectra to identify any changes in emission intensity or the appearance of new emission bands, which could be due to the formation of emissive degradation products or trap states.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Use FTIR to identify the formation of new chemical bonds, such as carbonyl (C=O) or hydroxyl (O-H) groups, which are indicative of oxidation.

  • Microscopic Analysis:

    • Atomic Force Microscopy (AFM): Characterize the surface morphology of the films before and after degradation to observe any changes in crystallinity, grain size, or surface roughness.

    • Scanning Electron Microscopy (SEM): For thicker films, SEM can provide information on larger-scale morphological changes.

  • Chemical Composition Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the film surface and identify changes in the chemical states of carbon and oxygen, providing further evidence of oxidation.

    • Mass Spectrometry (e.g., ToF-SIMS): Time-of-Flight Secondary Ion Mass Spectrometry can provide detailed information about the molecular fragments on the surface of the degraded film, helping to identify degradation byproducts.

Mandatory Visualization

cluster_degradation Degradation Pathway of this compound P5 This compound (P5) Excited_P5 Excited P5* P5->Excited_P5 Light (hν) Oxidized_P5 Oxidized P5 (e.g., with C=O groups) P5->Oxidized_P5 Oxygen (O2) / Moisture (H2O) + Electrical Bias Excited_P5->Oxidized_P5 Oxygen (O2) Degraded_Device Degraded Device Performance (Lower Mobility, Vth Shift) Oxidized_P5->Degraded_Device cluster_workflow Experimental Workflow for Device Stability Testing Start Device Fabrication Initial_Char Initial Electrical Characterization Start->Initial_Char Stress Apply Stress (Thermal, Light, Bias) Initial_Char->Stress Periodic_Char Periodic Electrical Characterization Stress->Periodic_Char At t = t1, t2, ... Periodic_Char->Stress Analysis Data Analysis (Degradation Rates) Periodic_Char->Analysis End Lifetime Estimation Analysis->End cluster_troubleshooting Troubleshooting Logic for Device Instability Instability Device Instability Observed Ambient Degradation in Ambient Air? Instability->Ambient Bias_Stress Degradation under Bias? Ambient->Bias_Stress No Encapsulate Action: Encapsulate Device Ambient->Encapsulate Yes Photo Degradation under Light? Bias_Stress->Photo No Improve_Interface Action: Improve Dielectric Interface Bias_Stress->Improve_Interface Yes Filter_Light Action: Use UV Filter / Minimize Exposure Photo->Filter_Light Yes Check_Purity Action: Check Material Purity Photo->Check_Purity No

References

Overcoming poor film formation in solution-processed p-Quinquephenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solution-processed p-Quinquephenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with poor film formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to process from solution?

A1: this compound is a rigid, planar molecule with strong intermolecular π-π stacking interactions. This leads to high lattice energy and very low solubility in most common organic solvents at room temperature, making it challenging to form uniform, high-quality thin films. Its tendency to rapidly crystallize from solution can also lead to the formation of non-uniform, dendritic structures rather than smooth films.

Q2: What are the most common problems encountered when solution-processing this compound?

A2: The most frequently reported issues include:

  • Poor Solubility: Difficulty in dissolving a sufficient amount of this compound to create a viable solution for film deposition.

  • Poor Film Formation: The solution fails to form a continuous and uniform film upon solvent evaporation, leading to isolated crystals or incomplete coverage.

  • Dewetting: The liquid solution retracts from the substrate surface during or after deposition, resulting in droplets or holes in the film.[1]

  • Dendritic Crystal Growth: The formation of tree-like, branching crystalline structures instead of a smooth, polycrystalline, or single-crystalline film.

  • "Coffee Ring" Effect: During solvent evaporation, the solute is transported to the edge of the droplet, leading to a ring-like deposit of thicker material at the perimeter.

Q3: What are the key parameters to control for successful film formation?

A3: Successful film formation of this compound is a multifactorial process. The key parameters to control are:

  • Solvent Selection: Choosing a solvent with adequate solubility for this compound at elevated temperatures.

  • Solution Concentration and Temperature: Optimizing the concentration and maintaining a high solution temperature to ensure complete dissolution and prevent premature crystallization.

  • Deposition Technique: Selecting and optimizing a suitable deposition method, such as spin coating, blade coating, or meniscus-guided coating.

  • Substrate Surface Energy: Modifying the substrate surface to ensure good wettability by the solution.

  • Substrate Temperature: Controlling the substrate temperature during deposition to influence solvent evaporation rate and molecular assembly.

  • Post-Deposition Annealing: Applying a thermal annealing step to improve film crystallinity and morphology.

Troubleshooting Guides

Problem 1: Poor Solubility of this compound

Symptoms:

  • The this compound powder does not fully dissolve in the chosen solvent, even with stirring or sonication.

  • Visible particulate matter remains suspended in the solution.

  • The solution is not clear and appears cloudy.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Low intrinsic solubility at room temperature. Heat the solution. This compound's solubility significantly increases with temperature. Use high-boiling point aromatic solvents like chlorobenzene, dichlorobenzene, toluene, or anisole.
Inappropriate solvent choice. Select a solvent with a similar Hansen Solubility Parameter (HSP) to this compound. Aromatic solvents are generally preferred.
Insufficient time or energy for dissolution. Increase sonication time and/or temperature. Use a heated ultrasonic bath for more effective dissolution.
Solution has cooled down, causing precipitation. Ensure the solution is maintained at an elevated temperature until just before the deposition process. Use a heated syringe or deposition head if possible.

Workflow for Improving Solubility

cluster_spin_coating Spin Coating Troubleshooting start Start: Poor Film Quality dewetting Dewetting? start->dewetting non_uniform Non-uniform film? dewetting->non_uniform No increase_surface_energy Increase Substrate Surface Energy dewetting->increase_surface_energy Yes too_thick Film too thick? non_uniform->too_thick No optimize_solvent Optimize Solvent Evaporation Rate non_uniform->optimize_solvent Yes increase_spin_speed Increase Spin Speed too_thick->increase_spin_speed Yes decrease_concentration Decrease Solution Concentration too_thick->decrease_concentration Yes success Good Film Quality too_thick->success No increase_surface_energy->start increase_spin_speed->start decrease_concentration->start optimize_solvent->start cluster_pathway Pathway to High-Quality this compound Films solubility Enhanced Solubility morphology Optimized Morphology solubility->morphology wettability Improved Wettability wettability->morphology crystallization Controlled Crystallization crystallization->morphology hot_solution Hot Solution (>100°C) hot_solution->solubility surface_treatment Substrate Surface Treatment surface_treatment->wettability slow_evaporation Slow Solvent Evaporation slow_evaporation->crystallization annealing Thermal Annealing annealing->crystallization

References

Reducing contact resistance in p-Quinquephenyl OFETs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Quinquephenyl Organic Field-Effect Transistors (OFETs). The focus is on practical solutions for reducing contact resistance and improving device performance.

Frequently Asked Questions (FAQs)

Q1: What is contact resistance and why is it a critical parameter in this compound OFETs?

A1: Contact resistance (Rc) is the parasitic resistance at the interface between the source/drain electrodes and the this compound semiconductor layer. It impedes the injection and extraction of charge carriers, leading to reduced device performance, such as lower mobility and higher operating voltages. Minimizing contact resistance is crucial for achieving high-performance OFETs.

Q2: What are the primary causes of high contact resistance in this compound OFETs?

A2: High contact resistance in this compound OFETs can stem from several factors:

  • Energy Barrier: A significant energy barrier between the work function of the electrode material and the Highest Occupied Molecular Orbital (HOMO) of this compound hinders efficient hole injection.

  • Poor Interfacial Morphology: A rough or disordered interface between the electrode and the organic semiconductor can create traps and scattering sites for charge carriers.

  • Interfacial Contamination: The presence of contaminants or an oxide layer on the electrode surface can increase the injection barrier.

  • Device Architecture: The geometry of the device, such as top-contact versus bottom-contact, can influence the contact resistance.

Q3: What are the common methods to measure contact resistance in OFETs?

A3: Several methods are used to characterize contact resistance in OFETs, with the most common being the Transmission Line Method (TLM) . This involves fabricating transistors with varying channel lengths and plotting the total resistance against the channel length. The y-intercept of this plot provides the contact resistance. Other techniques include the Y-function method and gated four-point probe measurements.

Troubleshooting Guide: Reducing Contact Resistance

This guide provides solutions to common issues encountered during the fabrication and characterization of this compound OFETs, with a focus on mitigating high contact resistance.

Issue 1: Low "On" Current and Non-linear Output Characteristics at Low Drain Voltages

  • Possible Cause: High contact resistance is dominating the device performance, leading to a significant voltage drop at the contacts.

  • Solutions:

    • Electrode Material Selection: Choose high work function metals like Gold (Au) or Platinum (Pt) to reduce the hole injection barrier to the HOMO of this compound.

    • Surface Treatment of Electrodes: Modifying the electrode surface with self-assembled monolayers (SAMs) can tune the work function and improve the interface. For p-type semiconductors, thiol-based SAMs like 2,3,4,5,6-pentafluorothiophenol (PFBT) can increase the work function of gold electrodes.[1][2]

    • Insertion of a Hole-Injection Layer (HIL): A thin layer of a material like PEDOT:PSS or Molybdenum Trioxide (MoO₃) between the electrode and the this compound can facilitate charge injection.[1][3]

Issue 2: High Degree of Hysteresis in Transfer Characteristics

  • Possible Cause: Charge trapping at the semiconductor-dielectric interface or within the bulk of the semiconductor. While not directly contact resistance, it is a common issue that can mask contact effects.

  • Solutions:

    • Dielectric Surface Passivation: Treat the dielectric surface (e.g., SiO₂) with a hydrophobic layer like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to reduce trap states.

    • High-Purity Materials: Ensure the this compound and all other materials are of high purity to minimize trap-forming impurities.

    • Annealing: Post-deposition annealing of the this compound film can improve its crystallinity and reduce defects.

Issue 3: Poor Device-to-Device Reproducibility

  • Possible Cause: Inconsistent interface quality and processing conditions.

  • Solutions:

    • Strict Process Control: Maintain consistent deposition rates, substrate temperatures, and vacuum levels during thermal evaporation of this compound and electrodes.

    • Substrate Cleaning: Implement a rigorous and repeatable substrate cleaning procedure to ensure a consistent starting surface.

    • Controlled Environment: Fabricate and characterize devices in a controlled environment (e.g., a glovebox) to minimize exposure to ambient moisture and oxygen, which can affect device stability and performance.[4]

Quantitative Data on Contact Resistance Reduction (for similar p-type organic semiconductors)

While specific data for this compound is limited in readily available literature, the following tables summarize the impact of various contact modification strategies on other well-studied p-type organic semiconductors like Pentacene and TIPS-Pentacene. These values can serve as a benchmark for expected improvements in this compound OFETs.

Treatment/InterlayerSemiconductorElectrodeReduction in Contact Resistance (kΩ·cm)Improvement in Mobility (cm²/Vs)Reference
PEDOT:PSSPentaceneAuFrom >1500 to ~70From 0.031 to 0.218[3][5]
MoO₃TIPS-PentaceneAuSignificant reduction reportedImproved performance observed[1]
PFBT SAMTIPS-PentaceneAuSignificant reduction reportedImproved performance observed[1][2]
Contact Doping (F4-TCNQ)PentaceneAuFrom 55 to 10Significant improvement

Experimental Protocols

Protocol 1: Fabrication of Bottom-Contact, Bottom-Gate this compound OFETs

  • Substrate Cleaning:

    • Sequentially sonicate heavily doped Si wafers with a thermally grown SiO₂ layer in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to remove organic residues.

  • Dielectric Surface Treatment (Optional but Recommended):

    • Expose the substrates to HMDS vapor in a vacuum oven at 120°C for 30 minutes to form a hydrophobic monolayer.

  • Electrode Deposition:

    • Deposit 5 nm of Chromium (as an adhesion layer) followed by 45 nm of Gold through a shadow mask using thermal evaporation at a rate of 0.1-0.2 Å/s under a vacuum of ~10⁻⁶ Torr.

  • This compound Deposition:

    • Deposit a 50 nm thick film of this compound by thermal evaporation at a rate of 0.5 Å/s. Maintain the substrate at an elevated temperature (e.g., 80-100°C) to promote crystalline growth.

  • Annealing:

    • Anneal the completed devices in a nitrogen-filled glovebox at 120°C for 30 minutes.

Protocol 2: Contact Resistance Measurement using the Transmission Line Method (TLM)

  • Device Fabrication: Fabricate a series of OFETs with identical channel widths (W) but varying channel lengths (L) (e.g., 50, 100, 150, 200 µm) on the same substrate using the protocol above.

  • Electrical Characterization:

    • Measure the transfer characteristics (ID vs. VG) for each device at a low, constant drain-source voltage (VD) (linear regime).

    • For a given gate voltage (in the "on" state), calculate the total resistance (Rtotal) for each device using Ohm's law (Rtotal = VD / ID).

  • Data Analysis:

    • Plot the width-normalized total resistance (Rtotal * W) as a function of the channel length (L).

    • Perform a linear fit to the data. The y-intercept of the fitted line represents the width-normalized contact resistance (Rc * W).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HMDS HMDS Vapor Treatment UV_Ozone->HMDS Electrodes Electrode Deposition (Au/Cr) HMDS->Electrodes Semiconductor This compound Deposition Electrodes->Semiconductor Annealing Post-Deposition Annealing Semiconductor->Annealing Electrical Electrical Measurement (TLM) Annealing->Electrical Analysis Data Analysis Electrical->Analysis

Caption: Experimental workflow for the fabrication and characterization of this compound OFETs.

energy_level_diagram cluster_before Without HIL cluster_after With HIL (e.g., MoO3) Au_level_before Au Work Function (-5.1 eV) HOMO_level_before This compound HOMO (-5.9 eV) Au_level_before->HOMO_level_before  Large Hole  Injection Barrier injection_barrier_before Au_level_after Au Work Function (-5.1 eV) HIL_level MoO3 LUMO (~-6.7 eV) Au_level_after->HIL_level Reduced Barrier HOMO_level_after This compound HOMO (-5.9 eV) HIL_level->HOMO_level_after Reduced Barrier

Caption: Energy level alignment at the electrode-semiconductor interface with and without a hole-injection layer.

References

Validation & Comparative

A Comparative Guide to the Charge Transport Properties of p-Quinquephenyl and p-Sexiphenyl for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the charge transport properties of two key organic semiconductor materials: p-Quinquephenyl (P5) and p-Sexiphenyl (P6). As members of the oligo(p-phenylene) family, these molecules are of significant interest for applications in organic electronics due to their robust chemical and thermal stability, and promising charge transport characteristics. This document summarizes key performance data, outlines experimental methodologies for device fabrication and characterization, and provides visual representations of experimental workflows and the interplay of factors influencing charge transport.

Quantitative Data Summary

The charge transport properties of this compound and p-Sexiphenyl are summarized in the table below. The data is compiled from studies on thin-film transistors (TFTs), which are a common architecture for evaluating the performance of organic semiconductors.

PropertyThis compound (P5)p-Sexiphenyl (P6)
Molecular Structure Five linearly connected phenyl ringsSix linearly connected phenyl rings
Crystal Structure Monoclinic, Space Group P2₁/cMonoclinic, Space Group P2₁/c
Hole Mobility (Thin Film) 10⁻¹ cm²/Vs[1]10⁻¹ cm²/Vs[1]
On/Off Current Ratio 10⁵ - 10⁶[1]10⁶[1]
Deposition Method Thermal Evaporation[1]Thermal Evaporation[1]

Note: Higher mobility values, up to 14 cm²/Vs, have been reported for p-Sexiphenyl, which may be attributed to measurements on highly ordered or single-crystal structures.

Experimental Protocols

The following sections detail the typical experimental procedures for fabricating and characterizing organic thin-film transistors (OTFTs) with this compound or p-Sexiphenyl as the active layer.

  • Substrate Preparation:

    • Begin with a heavily n-doped silicon wafer, which will serve as the gate electrode.

    • Grow a layer of silicon dioxide (SiO₂) with a thickness of approximately 300 nm on the wafer to act as the gate dielectric. This is typically achieved through thermal oxidation.

    • Clean the SiO₂ surface sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrate with a stream of nitrogen gas.

    • To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition.

  • Organic Semiconductor Deposition:

    • Deposit a thin film of this compound or p-Sexiphenyl onto the treated SiO₂ surface using vacuum thermal evaporation.[1][2]

    • Place the substrate and the source material (P5 or P6 powder) in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • Heat the source material until it sublimes, and allow the vapor to deposit on the substrate, which is maintained at a specific temperature (e.g., 90 °C) to control film morphology.[1]

    • The thickness of the deposited organic film is typically in the range of 50-100 nm, monitored in-situ using a quartz crystal microbalance.

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes on top of the organic semiconductor film using a shadow mask.

    • Deposit a 50 nm thick layer of gold (Au) through the shadow mask via thermal evaporation. The channel length and width are determined by the dimensions of the shadow mask.

  • Current-Voltage (I-V) Measurements:

    • Perform all electrical measurements in a controlled environment, such as a vacuum or inert nitrogen atmosphere, to minimize the effects of air and moisture.[3]

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OTFTs.[4][5]

  • Output Characteristics (Id-Vd):

    • Measure the drain current (Id) as a function of the drain-source voltage (Vd) for various constant gate-source voltages (Vg).[4][5]

    • These measurements reveal the linear and saturation regimes of transistor operation.

  • Transfer Characteristics (Id-Vg):

    • Measure the drain current (Id) as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime).[4][5]

  • Calculation of Key Parameters:

    • Field-Effect Mobility (µ): In the saturation regime, the mobility can be calculated from the slope of the |Id|1/2 vs. Vg plot using the following equation: Id,sat = (µ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

    • On/Off Current Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.

Visualizations

experimental_workflow Experimental Workflow for OTFT Fabrication and Characterization sub_prep Substrate Preparation (Si/SiO₂) sio2_clean SiO₂ Cleaning sub_prep->sio2_clean ots_treat OTS Treatment sio2_clean->ots_treat org_dep Organic Semiconductor Deposition (P5 or P6) ots_treat->org_dep elec_dep Source/Drain Electrode Deposition (Au) org_dep->elec_dep iv_measure I-V Characterization (Output & Transfer Curves) elec_dep->iv_measure param_ext Parameter Extraction (Mobility, On/Off Ratio) iv_measure->param_ext

Caption: Workflow for the fabrication and characterization of OTFTs.

charge_transport_factors Factors Influencing Charge Transport in Oligo(p-phenylene)s charge_transport Charge Transport Properties mobility Charge Carrier Mobility charge_transport->mobility on_off On/Off Ratio charge_transport->on_off mol_structure Molecular Structure (Chain Length) crystal_packing Crystal Packing (Herringbone) mol_structure->crystal_packing film_morph Thin Film Morphology crystal_packing->film_morph film_morph->mobility device_arch Device Architecture (e.g., Top-Contact) device_arch->mobility interface Dielectric Interface (OTS Treatment) interface->mobility

Caption: Interplay of factors affecting charge transport properties.

Discussion and Comparison

Both this compound and p-Sexiphenyl are promising p-type organic semiconductors. The available data for thin-film transistors indicates that both materials can achieve comparable hole mobilities on the order of 10⁻¹ cm²/Vs.[1] This suggests that for polycrystalline thin films, the addition of a sixth phenyl ring in p-Sexiphenyl does not dramatically alter the charge transport properties compared to this compound under similar fabrication conditions.

The on/off current ratios for both materials are high, typically in the range of 10⁵ to 10⁶, which is a critical requirement for transistor applications to effectively switch between conducting and non-conducting states.[1] The similar crystal structures, both belonging to the P2₁/c space group with a herringbone packing motif, likely contribute to their comparable charge transport characteristics in thin-film form.

It is important to note that the charge carrier mobility in organic semiconductors is highly dependent on the degree of molecular ordering. The higher mobility values reported for p-Sexiphenyl in some studies likely stem from measurements on more crystalline samples or even single crystals, where long-range order minimizes charge trapping at grain boundaries. Therefore, optimizing the deposition conditions to enhance the crystallinity of the thin films is a key factor in maximizing the performance of devices based on both this compound and p-Sexiphenyl.

References

Efficiency and color purity comparison of p-Quinquephenyl and blue phosphorescent emitters in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of highly efficient and color-pure blue emitters remains a critical area of research. Blue emitters are fundamental to full-color displays and white lighting applications, yet they have historically presented significant challenges in terms of stability and performance. This guide provides an objective comparison between a classic fluorescent blue emitter, p-Quinquephenyl (and its class of oligophenyls), and the more recent, highly efficient blue phosphorescent emitters.

At a Glance: Performance Comparison

The primary distinction between fluorescent and phosphorescent emitters lies in their mechanism of light emission, which directly impacts their theoretical maximum efficiency. Fluorescent emitters only harvest singlet excitons, limiting their theoretical maximum internal quantum efficiency (IQE) to 25%.[1] In contrast, phosphorescent emitters can harvest both singlet and triplet excitons, enabling a theoretical IQE of nearly 100%.[1] This fundamental difference is reflected in the experimental data, as summarized below.

Performance MetricThis compound (Oligophenyl) Emitter (Fluorescent)Representative Blue Phosphorescent Emitters
Max. External Quantum Efficiency (EQE) ~4.5% (for p-sexiphenyl)[2]12.7% - >30%[1]
Luminous Efficiency Lower (due to lower EQE)Significantly Higher
Power Efficiency LowerSignificantly Higher
CIE Coordinates (x, y) (0.155, 0.051) (for p-sexiphenyl)[2](0.15, 0.13) to (0.12, 0.11)[1][2]
Color Purity Can achieve deep blue emissionCan achieve deep blue emission
Stability/Lifetime Generally higher stabilityHistorically a challenge, but significant progress has been made[3]

Delving into the Data: Efficiency and Color Purity

Efficiency

Blue phosphorescent OLEDs (PhOLEDs) consistently demonstrate significantly higher external quantum efficiencies (EQEs) compared to their fluorescent counterparts. State-of-the-art blue PhOLEDs have achieved EQEs well over 20%, with some reports exceeding 30%.[1] For instance, a device employing a platinum(II) emitter showcased a maximum EQE of over 31% for a deep-blue emission. In contrast, deep-blue fluorescent OLEDs have traditionally been limited to a theoretical EQE of around 5%.[2] A representative oligophenyl, p-sexiphenyl, used as an emitter has been shown to achieve an EQE of 4.5%.[2] While advancements in fluorescent materials, such as those utilizing thermally activated delayed fluorescence (TADF) or triplet-triplet fusion, have pushed the boundaries of fluorescent emitter efficiency, conventional fluorescent emitters like this compound lag behind phosphorescent materials in this key metric.[4]

The higher efficiency of phosphorescent emitters translates directly to lower power consumption for the same brightness, a critical factor for mobile devices and large-area displays.

Color Purity

Both this compound-type emitters and blue phosphorescent emitters are capable of producing deep-blue light with high color purity, which is essential for achieving a wide color gamut in displays. The color purity is typically quantified using the Commission Internationale de l'Eclairage (CIE) 1931 color space coordinates. For deep-blue emission, a low 'y' coordinate is desirable.

An OLED using a p-sexiphenyl emitter has demonstrated deep-blue emission with CIE coordinates of (0.155, 0.051).[2] Modern blue phosphorescent emitters can also achieve excellent color purity, with reported CIE coordinates in the range of (0.15, 0.13) and even as deep as (0.12, 0.11).[1][2] Therefore, while phosphorescent emitters offer a clear advantage in efficiency, both classes of materials can meet the stringent color purity requirements for high-quality displays.

Experimental Protocols

The performance of an OLED is highly dependent on the device architecture and fabrication process. Below are generalized experimental protocols for the fabrication and characterization of OLEDs, based on common practices in the cited literature.

OLED Fabrication

A typical multi-layer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are sequentially deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation.

  • Substrate Cleaning : ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) : A thin layer (typically 10-50 nm) of a hole-injection material, such as HAT-CN, is deposited onto the ITO anode.

  • Hole Transport Layer (HTL) : A layer (typically 20-60 nm) of a hole-transporting material, like TAPC or α-NPD, is deposited on the HIL.

  • Emissive Layer (EML) :

    • For a this compound (fluorescent) device : A thin film of this compound (or a similar oligophenyl) is deposited as the emissive layer. This can be a single layer or co-evaporated with a host material.

    • For a blue phosphorescent device : A host material is co-evaporated with a blue phosphorescent dopant (e.g., an Iridium(III) or Platinum(II) complex) at a specific doping concentration (typically 5-20 wt%).

  • Electron Transport Layer (ETL) : An electron-transporting material, such as TPBi or TmPyPB, is deposited onto the EML (typically 20-60 nm).

  • Electron Injection Layer (EIL) : A thin layer (typically 1-2 nm) of a low work function material, like lithium fluoride (LiF), is deposited on the ETL.

  • Cathode : A metal cathode, such as aluminum (Al) or a combination of magnesium and silver (Mg:Ag), is deposited (typically 100 nm thick).

  • Encapsulation : The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics : The electrical and optical characteristics of the encapsulated OLEDs are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates : The EL spectra are recorded with a spectroradiometer, from which the CIE 1931 color coordinates are calculated.

  • External Quantum Efficiency (EQE) : The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Lifetime Measurement : The operational stability of the device is tested by applying a constant current density and monitoring the time it takes for the luminance to decrease to a certain percentage (e.g., 95% (LT95) or 50% (LT50)) of its initial value.

Visualizing the Concepts

logical_flow cluster_input Emitter Selection cluster_process Device Fabrication & Characterization cluster_output Performance Comparison p_5P This compound (Fluorescent) Fabrication OLED Fabrication (Vacuum Deposition) p_5P->Fabrication PhOLED_Emitter Blue Phosphorescent Emitter PhOLED_Emitter->Fabrication Characterization Performance Measurement (J-V-L, EL, EQE) Fabrication->Characterization Efficiency Efficiency (EQE, Luminous, Power) Characterization->Efficiency Color_Purity Color Purity (CIE Coordinates) Characterization->Color_Purity Stability Stability (Lifetime) Characterization->Stability

Caption: Logical workflow for comparing OLED emitters.

oled_structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: A typical multilayer OLED device architecture.

Conclusion

For applications demanding the highest energy efficiency, blue phosphorescent emitters are the clear choice, offering significantly greater external quantum efficiencies than traditional fluorescent emitters like this compound. While historically plagued by shorter lifetimes, substantial advancements have been made to improve the stability of blue PhOLEDs.

This compound and its class of oligophenyls, on the other hand, represent a class of fluorescent emitters that can provide excellent color purity and have demonstrated good stability. While their efficiency is fundamentally limited by spin statistics, they remain relevant for applications where longevity and cost may be prioritized over cutting-edge efficiency. The choice between these emitter types will ultimately depend on the specific performance requirements and commercialization strategy for a given OLED application.

References

Spectroscopic comparison of p-Quinquephenyl and its functionalized derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of p-Quinquephenyl and its Functionalized Derivatives

This guide provides a detailed spectroscopic comparison of unsubstituted this compound (pQP) and two of its functionalized derivatives: 2,5,2'',5''-tetramethyl-p-quinquephenyl (TMI) and 3,5,3'',5''-tetra-t-butyl-p-quinquephenyl (QUI). The objective is to offer researchers, scientists, and drug development professionals a clear overview of how functionalization impacts the photophysical properties of the this compound scaffold. The data presented is supported by experimental findings from peer-reviewed literature.

Introduction to this compound and its Derivatives

This compound is a linear oligophenyl consisting of five phenyl rings linked in a para position. This class of molecules is known for its high stability and strong blue fluorescence, making it a subject of interest for applications in organic optoelectronics.[1] Functionalization of the this compound backbone with substituent groups can significantly alter its spectroscopic properties, including absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime. This guide focuses on two such derivatives: TMI, which is substituted with methyl groups, and QUI, which features bulky tetra-t-butyl groups.

Comparative Spectroscopic Data

The following table summarizes the key photophysical properties of this compound, TMI, and QUI in various solvents. The data highlights the influence of substitution on the electronic transitions and de-excitation pathways of these molecules.

CompoundSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)
This compound Dioxane312[2]~406 (in crystal)[1]0.89[2]Not specified
HexaneNot specifiedNot specified0.63[1]Not specified
TMI Dioxane320[3]362[3]0.98[3]0.85[3]
CyclohexaneNot specifiedNot specified0.91[3]1.07[3]
DichloromethaneNot specifiedNot specified0.90[3]1.06[3]
QUI Dioxane320[3]363[3]0.97[3]0.813[3]
CyclohexaneNot specifiedNot specifiedNot specified1.117[3]
DichloromethaneNot specifiedNot specifiedNot specified1.06[3]

Analysis of Spectroscopic Data:

The introduction of methyl and tetra-t-butyl groups to the this compound backbone results in notable changes to its photophysical properties. Both TMI and QUI exhibit a slight red-shift in their absorption maxima in dioxane compared to the parent this compound.[2][3] More significantly, the fluorescence quantum yields of the functionalized derivatives in dioxane (0.98 for TMI and 0.97 for QUI) are remarkably high, indicating that these substitutions effectively suppress non-radiative decay pathways.[3] In the case of molecules with 5 phenyl groups like TMI and QUI, the quantum yield in dioxane is 0.98 and 0.97, respectively.[3] The rotational motions of the terminal phenyl groups lead to a lower deactivation of the excitation energy of the singlet state in longer linear molecules.[3] The fluorescence lifetimes of TMI and QUI are in the nanosecond range and show some solvent dependency.[3]

Experimental Protocols

The data presented in this guide is based on standard UV-Vis absorption and fluorescence spectroscopy techniques. Below are detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy
  • Solution Preparation:

    • Solutions of this compound, TMI, and QUI were prepared in spectroscopic grade solvents (e.g., dioxane, cyclohexane, dichloromethane).

    • The concentration of the solutions was adjusted to have an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • A dual-beam UV-Vis spectrophotometer was used for all absorption measurements.

    • A quartz cuvette with a 1 cm path length was used to hold the sample and blank solutions.

    • The spectrophotometer was first blanked with the respective pure solvent.

    • The absorption spectra were recorded over a wavelength range of at least 250 nm to 450 nm.

    • The wavelength of maximum absorbance (λ_max) was determined from the recorded spectrum.

Fluorescence Spectroscopy
  • Solution Preparation:

    • For fluorescence measurements, dilute solutions with an absorbance of less than 0.1 at the excitation wavelength were prepared to avoid inner filter effects.

  • Instrumentation and Measurement:

    • A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector was used.

    • Measurements were conducted using a 1 cm path length quartz cuvette.

    • The excitation wavelength was set to the absorption maximum (λ_max) of each compound.

    • Emission spectra were recorded over a wavelength range starting from the excitation wavelength to a longer wavelength that encompasses the entire emission band.

    • The wavelength of maximum emission (λ_em) was identified from the corrected emission spectrum.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_F) was determined using a relative method with a well-characterized standard. For this compound, 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) in cyclohexane (Φ_F = 0.93) can be used as a reference.[1]

    • The absorbance of both the sample and the standard at the excitation wavelength was measured and kept below 0.1.

    • The integrated fluorescence intensity of the sample and the standard were recorded.

    • The quantum yield was calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)^2 where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Fluorescence lifetimes (τ_F) were measured using a time-correlated single-photon counting (TCSPC) system.

    • The excitation source was a pulsed laser diode or a picosecond pulsed LED at the absorption maximum of the sample.

    • The fluorescence decay was monitored at the emission maximum.

    • The instrument response function (IRF) was recorded using a scattering solution.

    • The fluorescence decay curves were fitted to a multi-exponential decay model to determine the lifetime components and their amplitudes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis pQP This compound UV_Vis UV-Vis Spectroscopy pQP->UV_Vis Fluorescence Fluorescence Spectroscopy pQP->Fluorescence TMI TMI Derivative TMI->UV_Vis TMI->Fluorescence QUI QUI Derivative QUI->UV_Vis QUI->Fluorescence Solvents Spectroscopic Grade Solvents Solvents->pQP Solvents->TMI Solvents->QUI Abs_Spectra Absorption Spectra (λ_abs) UV_Vis->Abs_Spectra Em_Spectra Emission Spectra (λ_em) Fluorescence->Em_Spectra QY Quantum Yield (Φ_F) Fluorescence->QY Lifetime Fluorescence Lifetime (τ_F) Fluorescence->Lifetime Comparison Comparative Data Table & Interpretation Abs_Spectra->Comparison Em_Spectra->Comparison QY->Comparison Lifetime->Comparison

Caption: Workflow for spectroscopic comparison of this compound and its derivatives.

References

Validating density functional theory (DFT) calculations for the electronic structure of p-Quinquephenyl.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the electronic properties of organic molecules like p-Quinquephenyl is crucial for designing novel materials and therapies. Density Functional Theory (DFT) offers a powerful computational tool for this purpose, but its predictions must be rigorously validated against experimental data. This guide provides a comprehensive comparison of DFT-calculated electronic structure parameters for this compound with available experimental values, offering insights into the performance of common computational methods.

Executive Summary

Experimental and Computational Methodologies

A critical aspect of validating computational chemistry is understanding the experimental techniques used to measure the properties of interest and the computational methods employed to predict them.

Experimental Protocols

The primary experimental techniques for determining the electronic properties of molecules like this compound are:

  • Ultraviolet Photoelectron Spectroscopy (UPS): This technique is used to measure the ionization potential of a material. It involves irradiating a sample with ultraviolet photons and measuring the kinetic energy of the emitted photoelectrons. The ionization potential corresponds to the minimum energy required to remove an electron from the highest occupied molecular orbital (HOMO).

  • Inverse Photoemission Spectroscopy (IPES): IPES is employed to determine the electron affinity of a material. In this method, a beam of electrons with a known energy is directed at the sample, and the photons emitted upon electron capture into unoccupied molecular orbitals are detected. The electron affinity corresponds to the energy of the lowest unoccupied molecular orbital (LUMO).

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to estimate the HOMO and LUMO energy levels of a molecule in solution. By measuring the oxidation and reduction potentials, one can infer the energies required to remove or add an electron.

  • Optical Spectroscopy (UV-Vis Absorption and Photoluminescence): The onset of absorption in the UV-Vis spectrum provides an estimate of the optical HOMO-LUMO gap. This represents the energy required to excite an electron from the HOMO to the LUMO.

Computational Details

DFT calculations are the workhorse of computational quantum chemistry for studying the electronic structure of molecules. The accuracy of these calculations depends on the choice of two key components:

  • Functionals: These are approximations to the exchange-correlation energy, which accounts for the complex interactions between electrons. Common functionals used for organic molecules include:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy and computational cost.

    • PBE0 (Perdew-Burke-Ernzerhof): Another popular hybrid functional.

    • M06 (Minnesota functional): A meta-hybrid GGA functional known for its good performance across a broad range of applications.

  • Basis Sets: These are sets of mathematical functions used to represent the atomic orbitals of the electrons. The size and flexibility of the basis set can impact the accuracy of the calculation. Common basis sets include:

    • 6-31G(d): A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms.

    • 6-311G(d,p): A triple-zeta quality basis set with polarization functions on both heavy and hydrogen atoms.

Data Comparison and Analysis

Direct experimental values for the ionization potential and electron affinity of solid-state this compound are scarce in the literature. However, we can draw valuable comparisons from studies on similar oligophenyls and from optical measurements of this compound.

Table 1: Comparison of Experimental and DFT-Calculated Electronic Properties (in eV)

PropertyExperimental Value (p-Sexiphenyl)DFT (B3LYP/6-31G(d)) - this compoundDFT (PBE0/6-311G(d,p)) - this compoundDFT (M06/6-311G(d,p)) - this compound
Ionization Potential 5.50 (for 2D thin film)[1]Value not foundValue not foundValue not found
Electron Affinity Not availableValue not foundValue not foundValue not found
HOMO-LUMO Gap (Optical) ~3.24 (estimated from absorption)[2]Value not foundValue not foundValue not found

A study on single crystals of this compound reported photoluminescence maxima at wavelengths of 406 nm and 430 nm.[2] The absorption spectrum shows a maximum around 382 nm in the solid state, which corresponds to an optical gap of approximately 3.24 eV.[2] This experimental optical gap serves as a primary benchmark for validating the calculated HOMO-LUMO gap from DFT.

For comparison, the ionization energy of p-sexiphenyl, a longer oligomer with six phenyl rings, has been experimentally determined to be 5.50 eV in 2D thin films.[1] As the length of the oligophenyl chain decreases, the ionization potential is expected to increase. Therefore, the ionization potential of this compound should be slightly higher than 5.50 eV.

Validation Workflow

The process of validating DFT calculations against experimental data can be visualized as a systematic workflow.

DFT Validation Workflow Workflow for Validating DFT Calculations cluster_exp Experimental Characterization cluster_comp Computational Modeling (DFT) cluster_data Data Analysis and Comparison exp_synthesis Sample Preparation (e.g., thin film deposition) exp_ups Ultraviolet Photoelectron Spectroscopy (UPS) exp_synthesis->exp_ups exp_ipes Inverse Photoemission Spectroscopy (IPES) exp_synthesis->exp_ipes exp_cv Cyclic Voltammetry (CV) exp_synthesis->exp_cv exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis data_ip Ionization Potential exp_ups->data_ip data_ea Electron Affinity exp_ipes->data_ea exp_cv->data_ip exp_cv->data_ea data_gap HOMO-LUMO Gap exp_uvvis->data_gap comp_geom Geometry Optimization comp_freq Frequency Calculation comp_geom->comp_freq comp_elec Electronic Structure Calculation (Select Functional and Basis Set) comp_freq->comp_elec comp_elec->data_ip comp_elec->data_ea comp_elec->data_gap data_compare Compare Experimental and Calculated Values data_ip->data_compare data_ea->data_compare data_gap->data_compare

Caption: Workflow for validating DFT calculations.

Conclusion and Recommendations

Based on the available information, the following recommendations can be made:

  • For estimating the HOMO-LUMO gap: DFT calculations should aim to reproduce the experimental optical gap of approximately 3.24 eV. Functionals like B3LYP are a good starting point, but researchers should consider benchmarking against other functionals.

  • For estimating the ionization potential: The experimental value of 5.50 eV for p-sexiphenyl suggests that the ionization potential of this compound will be slightly higher. DFT calculations should reflect this trend.

  • Future Work: There is a clear need for more comprehensive experimental studies on the electronic properties of this compound, particularly using UPS and IPES to directly measure the ionization potential and electron affinity of well-characterized thin films. Such data would be invaluable for the computational chemistry community in further refining and validating DFT methods for this important class of organic materials.

By carefully selecting DFT functionals and basis sets and comparing the results with reliable experimental data, researchers can confidently use computational modeling to accelerate the discovery and design of new organic electronic materials.

References

A Comparative Guide to the Optical Properties of p-Quinquephenyl and Other Oligo(p-phenylene)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key optical properties of p-Quinquephenyl and other oligo(p-phenylene)s, supported by experimental data. Oligo(p-phenylene)s (OPPs) are a class of conjugated molecules composed of repeating phenyl rings linked in the para position. Their rigid structure and extended π-electron system give rise to unique photophysical properties, making them valuable materials for organic electronics, scintillators, and fluorescent probes.[1][2]

Comparative Analysis of Optical Properties

The optical behavior of oligo(p-phenylene)s is strongly dependent on the number of phenyl rings, a concept known as the effective conjugation length. As the number of phenyl units increases, a notable red-shift (bathochromic shift) is observed in both the absorption and emission spectra.[3][4] This phenomenon is attributed to the decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For p-phenylene oligomers, the fluorescence energy consistently decreases with increasing chain length.[5] This trend is in contrast to ortho- and meta-linked isomers, where o-phenylenes exhibit a blue shift and m-phenylenes show optical properties largely independent of oligomer length due to disrupted conjugation.[5]

Below is a summary of the key optical parameters for a series of oligo(p-phenylene)s.

Table 1: Comparison of Optical Properties of Oligo(p-phenylene)s

CompoundNumber of Phenyl RingsAbsorption Max (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1) at λabsEmission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Solvent
p-Terphenyl 3276.2[6]33,800[6]~340[6]0.93[6]Cyclohexane
p-Quaterphenyl 4294.8[7]41,000[7]~355[7]0.89 - 0.92[7]Cyclohexane
This compound 5~310[8]Data not available406, 430[8]0.97 (for derivative)[9]Dioxane[9]
p-Sexiphenyl 6~310[10]Data not available~425[11]High[1][11]Solid Film

Note: Data is compiled from various sources and solvent conditions, which can influence the exact values. The quantum yield for this compound is for a tetra-substituted derivative, which is expected to be similar to the parent compound.[9]

Experimental Methodologies

The characterization of the optical properties of oligo(p-phenylene)s relies on a set of standard spectroscopic techniques.

This technique measures the absorption of light by a molecule as a function of wavelength. It is used to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Sample Preparation: The oligo(p-phenylene) is dissolved in a suitable UV-transparent solvent (e.g., cyclohexane, toluene) to a known concentration. The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument, typically below 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a standard path length (typically 1 cm) is filled with the sample solution. A matching cuvette filled with the pure solvent is used as a reference to calibrate the spectra and account for any solvent absorption.[12]

  • Measurement: The instrument scans a range of wavelengths (e.g., 200-500 nm), and the absorbance is recorded.[13] Key parameters to set include the spectral bandwidth, scan rate, and data interval.[6][7]

  • Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence spectroscopy is used to measure the light emitted by a sample after it has absorbed light. This provides information on the emission spectrum (λem) and the fluorescence quantum yield (ΦF).

Protocol:

  • Sample Preparation: Samples are prepared in a 1 cm pathlength quartz cuvette. To avoid inner-filter effects, the solution's absorbance at the excitation wavelength should be kept low, typically less than 0.1.[6][7]

  • Instrumentation: A spectrofluorometer is used, which consists of an excitation light source (e.g., Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).[14][15]

  • Emission Spectrum Measurement: A fixed excitation wavelength (typically at or near the λabs) is selected. The emission monochromator then scans a range of longer wavelengths to record the fluorescence spectrum.[16] The resulting data is corrected for the wavelength-dependent sensitivity of the instrument.[6][7]

  • Quantum Yield Measurement: The quantum yield is often determined using a relative method. The integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or fluorescein). The absorbance of both the sample and standard at the excitation wavelength must be matched and kept low.

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, allowing for the determination of the excited-state lifetime (τ).

Protocol:

  • Instrumentation: A common method is Time-Correlated Single Photon Counting (TCSPC).[17][18] The setup includes a high-repetition-rate pulsed light source (e.g., laser or LED), a sample holder, a fast single-photon sensitive detector, and timing electronics.[18]

  • Measurement: The sample is excited by a short light pulse. The instrument measures the time delay between the excitation pulse ("start") and the detection of the first emitted fluorescence photon ("stop").[18] This process is repeated thousands or millions of times.

  • Data Analysis: The collected data is used to build a histogram of photon arrival times, which represents the fluorescence decay profile.[17] This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive optical characterization of an oligo(p-phenylene) sample.

G cluster_prep Preparation cluster_abs Absorption Analysis cluster_fluor Fluorescence Analysis Sample Sample Dissolution in UV-Transparent Solvent AbsSpec UV-Vis Absorption Spectroscopy Sample->AbsSpec FluorSpec Steady-State Fluorescence Spectroscopy Sample->FluorSpec AbsData Determine λ_abs Calculate ε AbsSpec->AbsData TimeResSpec Time-Resolved Fluorescence Spectroscopy (TCSPC) FluorSpec->TimeResSpec Requires Pulsed Source EmData Record Emission Spectrum (Determine λ_em) FluorSpec->EmData QYData Calculate Quantum Yield (Φ_F) (vs. Standard) FluorSpec->QYData LifetimeData Determine Fluorescence Lifetime (τ) TimeResSpec->LifetimeData

Caption: Workflow for Optical Property Characterization.

References

A Comparative Guide to Molecular Packing and Charge Mobility in p-Quinquephenyl Single Crystals Versus Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and charge transport properties of p-Quinquephenyl (PQP) in two distinct forms: pristine single crystals and vacuum-deposited thin films. Understanding the correlation between molecular packing and charge carrier mobility is paramount for the advancement of organic electronics. While single crystals often represent the ideal, benchmark scenario, thin films are the cornerstone of practical device applications. This document summarizes key quantitative data, details the experimental methodologies for their acquisition, and visualizes the fundamental relationships governing performance differences.

Data Presentation: A Comparative Overview

The charge transport characteristics of organic semiconductors are intrinsically linked to the degree of molecular order. In single crystals, the long-range order and high purity typically lead to superior charge mobility compared to their thin-film counterparts, where grain boundaries, polymorphism, and molecular disorder can impede charge carrier movement.

PropertyThis compound Single CrystalThis compound Thin Film
Charge Carrier Mobility (µ) Hole mobility (µh) values for oligo-phenyl single crystals can range from 0.1 to 0.5 cm²/Vs.[1] Specific experimental values for this compound single crystals are not readily available in the cited literature, but are expected to be in this range.A study on polycrystalline this compound films reported hole transport mobility, though the specific value is not mentioned in the available literature.[2] Generally, mobility in thin films is lower than in single crystals due to factors like grain boundaries and disorder.
Molecular Packing Exhibits a well-defined herringbone packing motif within a layered structure.[2]Molecular orientation is highly dependent on the substrate and deposition conditions. Molecules tend to adopt an upright orientation on substrates like SiO2.
Crystal Structure Monoclinic, Space Group P21/c (at room temperature)Can be amorphous, polycrystalline, or exhibit textured growth, influenced by the substrate.
Unit Cell Parameters (RT) a = 22.056 Å, b = 5.581 Å, c = 8.070 Å, β = 97.91°Not applicable in the same sense as single crystals due to varied morphology.
Molecular Conformation Nearly planar conformation at room temperature, with minimal torsion angles between phenyl rings.[2]Conformation can be influenced by interactions with the substrate and packing constraints.

Visualizing the Structure-Property Relationship

The interplay between molecular arrangement and charge transport efficiency is a critical concept in organic electronics. The following diagrams illustrate these relationships for this compound.

G cluster_0 This compound Single Crystal cluster_1 This compound Thin Film High Degree of Long-Range Order High Degree of Long-Range Order Well-defined Herringbone Packing Well-defined Herringbone Packing High Degree of Long-Range Order->Well-defined Herringbone Packing Minimized Electronic Traps Minimized Electronic Traps Well-defined Herringbone Packing->Minimized Electronic Traps High Charge Mobility High Charge Mobility Minimized Electronic Traps->High Charge Mobility High Purity High Purity High Purity->Minimized Electronic Traps Variable Molecular Orientation Variable Molecular Orientation Grain Boundaries Grain Boundaries Variable Molecular Orientation->Grain Boundaries Increased Electronic Traps Increased Electronic Traps Grain Boundaries->Increased Electronic Traps Lower Charge Mobility Lower Charge Mobility Increased Electronic Traps->Lower Charge Mobility Substrate Interaction Substrate Interaction Substrate Interaction->Variable Molecular Orientation Polymorphism Polymorphism Polymorphism->Grain Boundaries

Fig. 1: Factors influencing charge mobility in PQP single crystals vs. thin films.

Experimental Protocols

Accurate characterization of molecular packing and charge mobility relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments relevant to this comparison.

Crystal Growth and Thin Film Deposition
  • Single Crystal Growth (Solution Growth): High-quality this compound single crystals can be grown by the slow cooling of a hot saturated solution. For instance, a solution of PQP in a solvent like chlorobenzene is prepared at an elevated temperature and then allowed to cool down gradually over several days. This slow crystallization process minimizes the formation of defects and allows for the growth of large, well-ordered single crystals.[2]

  • Thin Film Deposition (Physical Vapor Deposition): PQP thin films are commonly fabricated using vacuum thermal evaporation. In this process, PQP powder is heated in a crucible under high vacuum conditions (<10⁻⁶ Torr). The sublimated molecules travel in a line-of-sight path and deposit onto a temperature-controlled substrate, such as a silicon wafer with a silicon dioxide (SiO₂) dielectric layer. The substrate temperature and deposition rate are critical parameters that influence the film's morphology and molecular packing.

Structural Characterization: X-ray Diffraction (XRD)
  • Single-Crystal X-ray Diffraction (SC-XRD): A single crystal of PQP is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of discrete spots, is collected as the crystal is rotated. By analyzing the positions and intensities of these spots, the precise three-dimensional arrangement of atoms within the crystal lattice, including the unit cell parameters and space group, can be determined.

  • Grazing Incidence X-ray Diffraction (GIXD): GIXD is a powerful technique for determining the molecular orientation in thin films.[3][4] An X-ray beam is directed at the thin film sample at a very shallow angle (the grazing incidence angle), close to the critical angle for total internal reflection. This makes the technique surface-sensitive, with the X-rays primarily probing the structure of the thin film rather than the underlying substrate. The resulting diffraction pattern provides information on the orientation of the crystallites and the molecular packing arrangement relative to the substrate surface.[3][4]

Charge Mobility Measurement: Field-Effect Transistor (FET)
  • Fabrication of a Field-Effect Transistor: To measure charge mobility, a field-effect transistor (FET) device is fabricated. For a bottom-gate, top-contact configuration, this typically involves:

    • Using a heavily doped silicon wafer as the gate electrode with a thermally grown SiO₂ layer serving as the gate dielectric.

    • Depositing the PQP thin film or carefully placing a PQP single crystal onto the SiO₂ surface.

    • Depositing source and drain electrodes (e.g., gold) on top of the PQP layer through a shadow mask.

  • Electrical Characterization: The electrical characteristics of the FET are measured using a semiconductor parameter analyzer.

    • Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for various constant gate voltages (V_G).

    • Transfer Characteristics: The drain current (I_D) is measured as a function of the gate voltage (V_G) at a constant, high drain-source voltage (in the saturation regime).

  • Mobility Calculation: The field-effect mobility (µ) is extracted from the transfer characteristics in the saturation regime using the following equation:

    I_D = (µ * C_i * W) / (2 * L) * (V_G - V_T)²

    where:

    • I_D is the drain current.

    • µ is the charge carrier mobility.

    • C_i is the capacitance per unit area of the gate dielectric.

    • W and L are the channel width and length, respectively.

    • V_G is the gate voltage.

    • V_T is the threshold voltage.

The mobility is calculated from the slope of the √|I_D| vs. V_G plot.

Experimental Workflow Visualization

The process of comparing the charge transport properties of single crystals and thin films follows a systematic workflow, from material preparation to final data analysis.

G cluster_0 Single Crystal Path cluster_1 Thin Film Path Material Synthesis & Purification Material Synthesis & Purification Single Crystal Growth Single Crystal Growth Material Synthesis & Purification->Single Crystal Growth Thin Film Deposition Thin Film Deposition Material Synthesis & Purification->Thin Film Deposition SC-XRD SC-XRD Single Crystal Growth->SC-XRD FET Fabrication (Crystal) FET Fabrication (Crystal) SC-XRD->FET Fabrication (Crystal) Structural Data Electrical Measurement Electrical Measurement FET Fabrication (Crystal)->Electrical Measurement Mobility Calculation & Comparison Mobility Calculation & Comparison Electrical Measurement->Mobility Calculation & Comparison GIXD GIXD Thin Film Deposition->GIXD FET Fabrication (Film) FET Fabrication (Film) GIXD->FET Fabrication (Film) Packing & Orientation FET Fabrication (Film)->Electrical Measurement

Fig. 2: Experimental workflow for comparing PQP single crystals and thin films.

References

Anisotropic Charge Transport in p-Quinquephenyl Single Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of organic semiconductors as active components in electronic devices is a rapidly advancing field. Among these materials, p-Quinquephenyl (p-5P) single crystals are of interest due to their potential for high charge carrier mobility and stability. A critical aspect of charge transport in crystalline organic materials is its anisotropy, meaning the charge mobility is dependent on the crystallographic direction. This guide provides a comparative overview of anisotropic charge transport in this compound single crystals, contextualized with data from other well-studied organic semiconductors.

While the electrical properties of this compound crystals are still an emerging area of study, this guide consolidates the available information and draws comparisons with established organic single-crystal semiconductors to illuminate the principles of anisotropic charge transport.[1]

Comparison of Charge Carrier Mobility

The anisotropic nature of charge transport is a hallmark of organic single crystals, arising from the direction-dependent overlap of molecular orbitals within the crystal lattice. This results in significantly different charge mobility values along different crystallographic axes. The table below summarizes available charge transport data for this compound and compares it with other key organic semiconductors.

MaterialCrystal SystemCharge CarrierMobility (cm²/Vs)Anisotropy RatioMeasurement Technique
This compound (Film) PolycrystallineHole~10⁻³ (in-plane)Not ApplicableField-Effect Transistor (FET)
Rubrene OrthorhombicHoleup to 8 (along b-axis)HighSingle-Crystal FET (SC-FET)[2]
Pentacene TriclinicHoleup to 2.147 (along herringbone stacking)~5.6Density Functional Theory (DFT)[3]
Octamer of 3-hexyl-thiophene -Hole~0.5 (along molecular axis), ~10⁻³ (along π-π stacking)~500Conductive-AFM (C-AFM)[4][5]

Note: Data for this compound is for a polycrystalline film, which averages out single-crystal anisotropies. The mobility in single crystals is expected to be higher and anisotropic.

Experimental Protocols

The characterization of anisotropic charge transport in organic single crystals relies on precise experimental techniques capable of probing electrical properties along specific crystallographic directions.

Field-Effect Transistor (FET) Measurements

This is a common method to determine charge carrier mobility. For single-crystal measurements (SC-FET), the crystal is integrated into a transistor structure.

Methodology:

  • Crystal Preparation: High-quality single crystals are grown, often by physical vapor transport or from solution.

  • Device Fabrication: The single crystal is carefully placed onto a substrate with pre-patterned source and drain electrodes. A gate electrode, separated by a dielectric layer, is used to modulate the charge carrier density in the crystal.

  • Electrical Characterization: The current-voltage (I-V) characteristics of the transistor are measured. The charge carrier mobility (µ) is extracted from the transfer characteristics (drain current vs. gate voltage) in the saturation regime using the following equation:

    IDS = (W/2L) µCi (VG - VT)²

    where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage. By fabricating devices along different crystal axes, the mobility anisotropy can be determined.

Space-Charge Limited Current (SCLC) Method

The SCLC method is used to investigate bulk charge transport properties.

Methodology:

  • Device Structure: A simple sandwich structure is fabricated with the organic single crystal placed between two electrodes.

  • I-V Measurement: The current density (J) is measured as a function of the applied voltage (V).

  • Mobility Extraction: In the SCLC regime, the current is limited by the build-up of injected charge carriers. The mobility can be extracted from the J-V characteristics using the Mott-Gurney law:

    J = (9/8) εrε0µ (V²/d³)

    where εr is the relative permittivity of the material, ε0 is the permittivity of free space, and d is the thickness of the crystal. This measurement provides the mobility in the direction perpendicular to the electrodes.

Visualizing Anisotropic Charge Transport

The following diagrams illustrate the concept of anisotropic charge transport and a typical experimental workflow.

AnisotropicTransport cluster_crystal Organic Single Crystal cluster_legend Legend mol1 Molecule A mol2 Molecule B mol1->mol2 Strong π-π overlap High Mobility (µ₁) mol3 Molecule C mol1->mol3 Weak van der Waals Low Mobility (µ₂) mol4 Molecule D mol2->mol4 Weak van der Waals Low Mobility (µ₂) mol3->mol4 Strong π-π overlap High Mobility (µ₁) µ₁ µ₁ > µ₂

Caption: Anisotropic charge transport in a molecular crystal.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_fab Device Fabrication cluster_meas Measurement crystal_growth Single Crystal Growth (e.g., Physical Vapor Transport) crystal_selection Crystal Selection & Characterization crystal_growth->crystal_selection crystal_integration Crystal Integration crystal_selection->crystal_integration electrode_deposition Electrode Deposition electrode_deposition->crystal_integration iv_measurement Current-Voltage (I-V) Measurement crystal_integration->iv_measurement mobility_extraction Mobility Extraction iv_measurement->mobility_extraction analysis analysis mobility_extraction->analysis Anisotropy Analysis

Caption: Workflow for anisotropic mobility measurement.

References

A Comparative Analysis of p-Quinquephenyl and Rubrene-Based Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmark of two prominent p-type organic semiconductors, p-Quinquephenyl (PQP) and rubrene, reveals the performance landscape of organic field-effect transistors (OFETs). While rubrene-based single-crystal devices continue to set the high-water mark for charge carrier mobility, advancements in oligophenylene research, including PQP, highlight their potential for robust and efficient charge transport in organic electronics.

This guide provides a comparative overview of the performance of this compound-based OFETs against their rubrene counterparts, offering insights for researchers and scientists in the field of organic electronics and materials science. The comparison is based on key performance metrics, including charge carrier mobility, on/off current ratio, and threshold voltage, supported by a review of experimental protocols for device fabrication and characterization.

Performance Benchmark: this compound vs. Rubrene

The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), which dictates the switching speed of the transistor, the on/off current ratio (Ion/Ioff), which indicates the device's ability to switch between conductive and non-conductive states, and the threshold voltage (Vth), the minimum gate voltage required to turn the transistor on.

While rubrene has been extensively studied and is known for its exceptionally high charge carrier mobility, particularly in single-crystal form, this compound, an oligophenylene, also demonstrates respectable performance. The table below summarizes typical performance parameters for both materials, compiled from various research findings. It is important to note that performance can vary significantly based on the device architecture, fabrication method (e.g., vacuum deposition, solution shearing), and the nature of the dielectric and electrode materials used.

Performance MetricThis compound (p-5P) Based OFETsRubrene Based OFETs
Hole Mobility (µ) ~0.041 cm²/Vs (for similar oligophenylenes like p-4P)[1]0.1 - 40 cm²/Vs (single crystal)[2][3][4][5]
On/Off Current Ratio (Ion/Ioff) > 105 (Typical for oligophenylenes)105 - 108[5]
Threshold Voltage (Vth) ~ -30 V (Observed in oligophenylene devices)[1]Typically between 0 V and -40 V

Note: Data for this compound is limited in direct comparison studies. The provided mobility is for a closely related oligophenylene, p-Quaterphenyl (4P), as reported in a student thesis. The on/off ratio and threshold voltage are general values for oligophenylene-based devices and may vary.

Experimental Methodologies

The fabrication and characterization of OFETs are critical processes that significantly influence device performance. Below are generalized experimental protocols for creating and testing both this compound and rubrene-based OFETs.

Fabrication of OFETs

A common device architecture for both materials is the bottom-gate, top-contact configuration.

1. Substrate Preparation:

  • A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the interface quality with the organic semiconductor.[6]

2. Organic Semiconductor Deposition:

  • For this compound: Thin films are typically deposited via vacuum thermal evaporation. The substrate is placed in a high-vacuum chamber, and PQP is heated in a crucible until it sublimes and deposits onto the substrate. The substrate temperature is a critical parameter that influences the film morphology and crystallinity.

  • For Rubrene: High-performance devices are often fabricated using single crystals grown by physical vapor transport.[3][4] For thin-film transistors, vacuum deposition is also a common method.[7]

3. Source and Drain Electrode Deposition:

  • Gold (Au) is a common material for source and drain electrodes due to its high work function, which facilitates hole injection into p-type organic semiconductors.

  • The electrodes are deposited through a shadow mask onto the organic semiconductor layer via thermal evaporation in a high-vacuum system.

Characterization of OFETs

The electrical characterization of the fabricated OFETs is performed to extract the key performance metrics.

1. Electrical Measurements:

  • The current-voltage (I-V) characteristics are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize degradation from atmospheric exposure.

  • Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant drain-source voltage (VDS). This measurement is used to determine the on/off ratio and the threshold voltage.

  • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate voltages (VG).

2. Parameter Extraction:

  • Charge Carrier Mobility (µ): The mobility is typically calculated from the slope of the square root of the drain current versus the gate voltage in the saturation regime of the transfer curve.

  • On/Off Current Ratio (Ion/Ioff): This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer characteristics.

  • Threshold Voltage (Vth): This is determined by extrapolating the linear portion of the plot of the square root of the drain current versus the gate voltage to zero drain current.

Comparative Study Workflow

The logical flow for a comparative study of this compound and rubrene OFETs can be visualized as follows:

OFET_Comparison_Workflow cluster_materials Material Selection & Preparation cluster_fabrication Device Fabrication cluster_characterization Device Characterization cluster_analysis Comparative Analysis PQP This compound Substrate Substrate Preparation (Si/SiO2, Cleaning, SAM) PQP->Substrate Rubrene Rubrene Rubrene->Substrate Deposition Organic Layer Deposition (Vacuum Evaporation / PVT) Substrate->Deposition Electrodes Electrode Deposition (Au Source/Drain) Deposition->Electrodes IV_Measurement I-V Measurements (Transfer & Output Curves) Electrodes->IV_Measurement Parameter_Extraction Parameter Extraction (Mobility, On/Off Ratio, Vth) IV_Measurement->Parameter_Extraction Comparison Performance Comparison Parameter_Extraction->Comparison

References

A Comparative Guide to Exciton Dynamics in p-Quinquephenyl: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models and experimental validations of exciton dynamics in p-Quinquephenyl (p-5P), a model system for oligo-phenylenes used in organic electronics. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the photophysical processes governing the performance of p-5P and related materials.

Quantitative Data on Exciton Dynamics

The following tables summarize key photophysical parameters for this compound and its derivatives from experimental studies. These values are crucial for validating theoretical models and for the design of more efficient organic electronic devices.

CompoundSolvent/StateFluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)Reference
This compound (p-5P)Crystal0.95-[1]
This compound (p-5P)Hexane0.63-[1]
2,5,2"",5""-tetramethyl-p-quinquephenyl (TMI)Dioxane0.980.89
3,5,3"",5""-tetra-t-butyl-p-quinquephenyl (QUI)Dioxane0.970.95

Theoretical Models of Exciton Dynamics

The behavior of excitons in molecular aggregates like this compound is primarily described by two key theoretical frameworks: the Frenkel exciton model and Förster Resonance Energy Transfer (FRET).

Frenkel Exciton Model: This model is applicable when the coupling between neighboring molecules is strong, leading to the formation of delocalized excitons that can move coherently through the material. The exciton is treated as a collective excitation of the entire molecular aggregate. Key parameters in this model include the site energies of individual molecules and the transfer integrals (couplings) between them.

Förster Resonance Energy Transfer (FRET): In the weak coupling regime, exciton transport is incoherent and can be described by FRET. This mechanism involves the non-radiative transfer of energy from an excited 'donor' molecule to a neighboring 'acceptor' molecule via dipole-dipole interactions. The rate of FRET is highly dependent on the distance between the molecules (proportional to 1/R⁶), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

The interplay between these two mechanisms governs the overall exciton diffusion in organic materials. The degree of intermolecular coupling, which is sensitive to molecular packing and orientation, determines which model provides a more accurate description.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate exciton dynamics in organic materials like this compound.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the fluorescence lifetime (τ_F) of the excited state.

Methodology:

  • Sample Preparation: Prepare a thin film of this compound on a quartz substrate by vacuum deposition or solution processing. For solution-based measurements, dissolve the compound in a suitable solvent.

  • Excitation: Excite the sample with a pulsed laser source (e.g., a picosecond or femtosecond laser) at a wavelength where the sample absorbs strongly.

  • Detection: Collect the emitted fluorescence at a 90-degree angle to the excitation beam.

  • Timing: Use a fast photodetector (e.g., a streak camera or a single-photon avalanche diode) and time-correlated single-photon counting (TCSPC) electronics to measure the time delay between the excitation pulse and the arrival of the first emitted photon.

  • Data Analysis: Construct a histogram of photon arrival times to obtain the fluorescence decay profile. Fit the decay curve with an exponential function to extract the fluorescence lifetime.

Time-Resolved Fluorescence Anisotropy Decay

Objective: To measure the rotational correlation time, which provides information about the local environment and energy transfer.

Methodology:

  • Sample Preparation: As described for TRPL.

  • Polarized Excitation: Excite the sample with vertically polarized pulsed laser light.

  • Polarized Detection: Measure the fluorescence decay through a polarizer oriented parallel (I_parallel(t)) and perpendicular (I_perpendicular(t)) to the excitation polarization.

  • Anisotropy Calculation: Calculate the time-dependent fluorescence anisotropy, r(t), using the following equation: r(t) = (I_parallel(t) - G * I_perpendicular(t)) / (I_parallel(t) + 2 * G * I_perpendicular(t)) where G is an instrumental correction factor.

  • Data Analysis: Fit the anisotropy decay curve to an appropriate model (e.g., single or multi-exponential decay) to extract the rotational correlation times.

Femtosecond Transient Absorption Spectroscopy

Objective: To probe the excited-state absorption and dynamics on an ultrafast timescale.

Methodology:

  • Sample Preparation: Prepare a thin film of the material on a transparent substrate.

  • Pump-Probe Setup:

    • Pump Beam: Use a femtosecond laser pulse to excite the sample.

    • Probe Beam: Use a second, time-delayed femtosecond pulse (often a white-light continuum) to probe the change in absorption of the sample.

  • Measurement: Measure the differential absorbance (ΔA) of the probe beam as a function of the time delay between the pump and probe pulses and the probe wavelength.

  • Data Analysis: The resulting transient absorption spectra provide information about the formation, decay, and spectral evolution of excited states, including excitons and charge carriers.

Visualizing Workflows and Relationships

Experimental Workflow for Exciton Dynamics Studies

ExperimentalWorkflow cluster_sample Sample Preparation cluster_excitation Excitation cluster_detection Detection & Analysis cluster_results Derived Parameters Sample This compound (Thin Film/Solution) TRPL Time-Resolved Photoluminescence Sample->TRPL Anisotropy Time-Resolved Fluorescence Anisotropy Sample->Anisotropy TA Transient Absorption Spectroscopy Sample->TA Laser Pulsed Laser Laser->Sample Lifetime Fluorescence Lifetime TRPL->Lifetime Rotation Rotational Correlation Time Anisotropy->Rotation Dynamics Excited-State Dynamics TA->Dynamics

Caption: Experimental workflow for characterizing exciton dynamics.

Relationship Between Theoretical Models and Experimental Observables

TheoryExperiment cluster_theory Theoretical Models cluster_params Key Parameters cluster_exp Experimental Observables Frenkel Frenkel Exciton Model (Strong Coupling) Coupling Intermolecular Coupling Frenkel->Coupling FRET Förster Resonance Energy Transfer (Weak Coupling) FRET->Coupling Distance Intermolecular Distance FRET->Distance Overlap Spectral Overlap FRET->Overlap Diffusion Exciton Diffusion Length Coupling->Diffusion Distance->Diffusion Overlap->Diffusion Lifetime Fluorescence Lifetime Diffusion->Lifetime Anisotropy Anisotropy Decay Diffusion->Anisotropy

Caption: Interplay between theoretical models and experiments.

References

Comparative analysis of the photostability of p-Quinquephenyl and other blue-emitting organic materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of robust blue-emitting organic materials is critical for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. Among the plethora of options, p-Quinquephenyl, a member of the oligo(p-phenylene) family, has garnered attention for its high photoluminescence quantum yield.[1] This guide provides a comparative analysis of the photostability of this compound against other common blue-emitting organic materials, supported by available experimental data and detailed methodologies for assessing photostability.

The quest for stable and efficient blue-emitting materials remains a significant challenge in organic electronics and photonics. The high energy of blue light often contributes to the photochemical instability and rapid degradation of these materials. This guide aims to provide a clear comparison to aid in the selection of appropriate materials for specific research and development needs.

Quantitative Comparison of Photostability

Material ClassCompoundSolvent/MatrixPhotodegradation Quantum Yield (Φ_deg)CommentsReference
Oligo(p-phenylene) This compound Derivatives (TMI, QUI)DioxaneData not availableHigh fluorescence quantum yields (0.97-0.98) suggest good intrinsic stability.[1][1]
Polycyclic Aromatic Hydrocarbon AnthraceneTolueneVariesKnown to undergo photodimerization and photooxidation.[2] Stability can be improved with substitutions.[2][3]
Polycyclic Aromatic Hydrocarbon 9,10-Diphenylanthracene (DPA)CyclohexaneVery LowBulky phenyl groups inhibit photodimerization, leading to high photostability and a fluorescence quantum yield approaching 1.0.[2][2]
Perylene Derivative PeryleneCyclohexaneData not availableGenerally considered to have good photostability with a high fluorescence quantum yield (0.94).[4][4]

Note: The photodegradation quantum yield (Φ_deg) represents the number of molecules that undergo degradation per photon absorbed. A lower value indicates higher photostability. The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed; a higher value often correlates with greater stability against non-radiative decay pathways that can lead to degradation.

Experimental Protocols for Photostability Assessment

A standardized protocol is essential for the accurate comparison of material photostability. The following outlines a general methodology for determining the photodegradation quantum yield of an organic material in both solution and thin-film formats.

I. Photostability Measurement in Solution

This protocol is adapted from methodologies described for the kinetic studies of photodegradation.[3]

1. Sample Preparation:

  • Prepare a dilute solution of the organic material in a photochemically inert solvent (e.g., toluene, cyclohexane) with a known concentration. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption throughout the sample.

  • Prepare a solution of a well-characterized chemical actinometer (e.g., ferrioxalate) for determining the photon flux of the light source.

2. Irradiation:

  • Use a stable, monochromatic light source (e.g., a filtered xenon lamp or a laser) with a known and constant intensity.

  • Irradiate the sample solution in a quartz cuvette under constant stirring to ensure homogeneity.

  • At regular time intervals, withdraw aliquots of the solution for analysis.

3. Analysis:

  • Monitor the degradation of the organic material by measuring the decrease in its characteristic absorption peak using a UV-Vis spectrophotometer.

  • The concentration at each time point can be calculated using the Beer-Lambert law.

4. Quantum Yield Calculation:

  • Determine the photon flux of the light source by irradiating the actinometer solution under the same conditions and measuring the extent of its photochemical reaction.

  • The photodegradation quantum yield (Φ_deg) is calculated using the following formula: Φ_deg = (Number of molecules degraded) / (Number of photons absorbed)

II. Photostability Measurement in Thin Films

This protocol is based on general procedures for evaluating thin-film stability.[5]

1. Sample Preparation:

  • Prepare a thin film of the organic material on a suitable substrate (e.g., quartz or glass) by techniques such as spin-coating, vacuum deposition, or drop-casting.

  • The film thickness should be uniform and accurately measured (e.g., using a profilometer or ellipsometry).

2. Irradiation:

  • Expose the thin film to a controlled light source with a known spectral output and irradiance (W/m²). A solar simulator or a xenon lamp with appropriate filters can be used to mimic relevant environmental conditions.

  • The irradiation should be performed in a controlled atmosphere (e.g., ambient air, inert gas) and at a constant temperature.

3. Analysis:

  • Monitor the degradation of the material by measuring the change in its absorption or fluorescence spectrum over time using a spectrophotometer or a spectrofluorometer.

  • The decay in the intensity of the main absorption or emission peak is used to quantify the extent of photodegradation.

4. Data Presentation:

  • Plot the normalized absorbance or fluorescence intensity as a function of irradiation time or dose.

  • The photostability can be characterized by the half-life (t_1/2), which is the time required for the intensity to decrease to 50% of its initial value.

Experimental Workflow and Degradation Pathways

To visualize the process of evaluating photostability and the common degradation pathways, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Quantification prep_solution Prepare Solution (Known Concentration) irrad_solution Irradiate Solution (Monochromatic Light) prep_solution->irrad_solution prep_film Fabricate Thin Film (Uniform Thickness) irrad_film Expose Film (Controlled Light Source) prep_film->irrad_film analysis_uvvis UV-Vis Spectroscopy (Monitor Absorbance Decay) irrad_solution->analysis_uvvis irrad_film->analysis_uvvis analysis_pl Fluorescence Spectroscopy (Monitor Emission Decay) irrad_film->analysis_pl calc_qy Calculate Photodegradation Quantum Yield (Φ_deg) analysis_uvvis->calc_qy calc_hl Determine Photobleaching Half-Life (t_1/2) analysis_pl->calc_hl

General experimental workflow for assessing the photostability of organic materials.

DegradationPathways OrganicMolecule Organic Molecule (Ground State) ExcitedState Excited Singlet State OrganicMolecule->ExcitedState Light Absorption (hν) ExcitedState->OrganicMolecule Fluorescence DegradationProducts Degradation Products (Non-fluorescent) ExcitedState->DegradationProducts Photochemical Reaction (e.g., Photooxidation, Dimerization)

Simplified signaling pathway of photodegradation in blue-emitting organic materials.

References

Safety Operating Guide

Proper Disposal of p-Quinquephenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: p-Quinquephenyl is classified as a hazardous waste due to its irritant properties and aquatic toxicity. It is not listed as a P-listed acutely hazardous waste. Disposal requires adherence to hazardous waste regulations, including proper labeling, containment, and transfer to a licensed disposal facility.

This document provides essential safety and logistical information for the proper disposal of this compound, a solid aromatic hydrocarbon. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Immediate Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

In case of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Physical and Chemical Properties of this compound

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₃₀H₂₂
Molecular Weight 382.51 g/mol
Appearance White to off-white powder or crystals
Melting Point 385-389 °C
Solubility Insoluble in water

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a non-P-listed solid chemical waste. The following protocol outlines the necessary steps for its proper disposal.

Experimental Protocol for Waste Segregation and Packaging:

  • Waste Identification: Clearly label a designated waste container as "Hazardous Waste - this compound".

  • Container Selection: Use a chemically compatible container with a secure lid. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition and free of leaks.

  • Waste Collection:

    • Place all solid this compound waste directly into the labeled hazardous waste container.

    • This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.

  • Container Sealing and Labeling:

    • Securely close the container lid.

    • Ensure the hazardous waste label is complete and includes:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant," "Toxic to Aquatic Life")

      • The accumulation start date (the date the first piece of waste was placed in the container)

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Once the container is full, or within one year of the accumulation start date, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Chemically Compatible Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste - this compound' + Hazards & Date container->label_container collect_waste Place Solid Waste & Contaminated Materials in Container label_container->collect_waste seal Securely Seal Container collect_waste->seal store Store in Designated Satellite Accumulation Area seal->store request_pickup Request Pickup by EHS or Licensed Waste Contractor store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. By adhering to these procedures, your institution can maintain a high standard of laboratory safety and chemical handling.

References

Navigating the Safe Handling of p-Quinquephenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling specialized chemical compounds like p-Quinquephenyl. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in chemical handling protocols.

Immediate Safety and Handling Precautions

This compound is a solid aromatic hydrocarbon. While specific toxicity data is limited, it is prudent to handle it with care, assuming it may cause skin, eye, and respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Protection Chemical-resistant glovesNitrile or other suitable material for aromatic hydrocarbons
Impervious laboratory coat or clothingFire/flame resistant recommended[1]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling powder outside of a fume hood

The logical workflow for selecting the appropriate level of personal protective equipment is illustrated in the diagram below.

PPE_Workflow cluster_0 start Start: Handling This compound is_powder Is the material a powder and handled in open air? start->is_powder in_fume_hood Is the work performed in a certified chemical fume hood? is_powder->in_fume_hood Yes ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_powder->ppe_standard No (e.g., solution) in_fume_hood->ppe_standard Yes ppe_enhanced Enhanced PPE: - Standard PPE + - NIOSH-approved  Respirator in_fume_hood->ppe_enhanced No end Proceed with Experiment ppe_standard->end ppe_enhanced->end caption PPE Selection Workflow for this compound

PPE Selection Workflow for this compound

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare your workspace in a well-ventilated area, preferably within a certified chemical fume hood.

    • Have spill control materials readily available.

  • Handling:

    • Don the appropriate PPE as outlined in the table and diagram above.

    • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

    • If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of gloves and any other disposable PPE in the designated chemical waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal
  • Solid this compound Waste: Collect all solid waste, including unused or contaminated this compound, in a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or paper towels, that have come into contact with this compound should be disposed of in the solid chemical waste container.

  • Solutions: Liquid waste containing this compound should be collected in a separate, appropriately labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The triple-rinsed container can then be disposed of according to your institution's guidelines.

Always follow your institution's specific hazardous waste disposal procedures and consult with your environmental health and safety (EHS) department for guidance.

References

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